EN4
Description
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Properties
IUPAC Name |
N-[2-(4-ethoxyphenoxy)phenyl]-4-[(prop-2-enoylamino)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O4/c1-3-24(28)26-17-18-9-11-19(12-10-18)25(29)27-22-7-5-6-8-23(22)31-21-15-13-20(14-16-21)30-4-2/h3,5-16H,1,4,17H2,2H3,(H,26,28)(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKOWGKKELPCHEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OC2=CC=CC=C2NC(=O)C3=CC=C(C=C3)CNC(=O)C=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1197824-15-9 | |
| Record name | N-[2-(4-ethoxyphenoxy)phenyl]-4-[(prop-2-enamido)methyl]benzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Function of EN4 in Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
EN4 is a synthetic, covalent ligand that demonstrates significant anti-cancer properties by targeting the MYC oncoprotein, a critical driver of tumorigenesis in a majority of human cancers.[1] Historically considered an "undruggable" target due to its intrinsically disordered nature, MYC's central role in regulating gene expression related to cell proliferation, metabolism, and survival has made it a high-priority target for therapeutic development.[2] This technical guide provides an in-depth overview of the function of this compound in cancer cells, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols for its characterization, and visualizing its impact on cellular signaling pathways.
Introduction to this compound
This compound is a small molecule identified through a cysteine-reactive covalent ligand screen.[2] It is designed to specifically target and covalently bind to a cysteine residue within the MYC protein, thereby inhibiting its oncogenic functions.[1][2] Notably, this compound is selective for the c-MYC isoform over N-MYC and L-MYC.[3][4] Its mechanism of action offers a promising strategy for the direct inhibition of MYC, a transcription factor that has remained elusive to conventional therapeutic interventions.
Mechanism of Action of this compound
This compound exerts its anti-cancer effects through a multi-faceted mechanism centered on the direct inhibition of MYC activity.
Covalent Modification of MYC
This compound possesses a cysteine-reactive acrylamide "warhead" that enables it to form a covalent bond with a specific cysteine residue, Cysteine 171 (C171), located within an intrinsically disordered region of the c-MYC protein.[1][2][5] This covalent interaction is crucial for its inhibitory function.
Inhibition of MYC-MAX Dimerization and DNA Binding
MYC functions as a transcription factor by forming a heterodimer with its partner protein, MAX. This MYC/MAX complex then binds to specific DNA sequences known as E-boxes in the promoter regions of target genes, thereby activating their transcription.[2] this compound's covalent modification of MYC disrupts the ability of the MYC/MAX heterodimer to bind to its DNA consensus sequence.[1][2]
Reduction of MYC Thermal Stability
Treatment with this compound has been shown to decrease the thermal stability of both MYC and MAX proteins in cancer cells.[1][2] This suggests that the binding of this compound induces conformational changes that render the proteins more susceptible to denaturation.
Downregulation of MYC Transcriptional Activity and Target Genes
By preventing MYC/MAX from binding to DNA, this compound effectively inhibits the transcriptional activity of MYC.[1][2] This leads to the downregulation of a multitude of MYC target genes that are essential for cancer cell proliferation and survival, such as CDK2 and CDC25A.[3]
The signaling pathway illustrating this compound's mechanism of action is depicted below:
Caption: Mechanism of this compound action on the MYC signaling pathway.
Functional Effects of this compound on Cancer Cells
The inhibition of MYC by this compound translates into significant anti-proliferative and anti-tumorigenic effects.
Inhibition of Cancer Cell Proliferation
This compound treatment has been demonstrated to significantly impair the proliferation of cancer cells in a dose- and time-dependent manner.[2] For instance, in 231MFP breast cancer cells, this compound showed over 90% inhibition of proliferation at a concentration of 50 μM.[2][3]
Impairment of Tumorigenesis
In vivo studies using breast tumor xenograft models in mice have shown that administration of this compound can significantly attenuate tumor growth.[3][4] This provides strong evidence for its potential as a therapeutic agent.
Selective Effects on MYC-Dependent Cells
A key finding is that this compound selectively impairs the survival of cancer cells that are dependent on MYC for their growth.[2][4] In contrast, parental cell lines that are not reliant on MYC are largely unaffected, suggesting a therapeutic window for this compound.[2][4]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the efficacy of this compound from published studies.
| In Vitro Assay | Cell Line | Parameter | Value | Reference |
| MYC/MAX DNA Binding Inhibition | - | IC50 | 6.7 μM | [3] |
| MYC Luciferase Reporter Activity | - | IC50 | 2.8 μM | [3] |
| Cell Proliferation Inhibition | 231MFP Breast Cancer | % Inhibition (at 50 μM) | >90% | [2][3] |
| In Vivo Study | Animal Model | Treatment | Outcome | Reference |
| Tumor Xenograft | 231MFP Breast Tumor | 50 mg/kg this compound (daily IP injection for 3 weeks) | Significantly attenuated tumor growth | [3] |
Experimental Protocols
This section details the methodologies for key experiments used to characterize the function of this compound.
Cysteine-Reactive Covalent Ligand Screen
-
Objective: To identify small molecules that covalently bind to cysteine residues in target proteins.
-
Methodology: A library of cysteine-reactive compounds (e.g., acrylamides and chloroacetamides) is screened for their ability to disrupt a specific protein-protein or protein-DNA interaction in vitro.[2][5] In the case of this compound, the screen aimed to identify compounds that could disrupt the binding of the MYC/MAX complex to its DNA consensus sequence.[1][2]
MYC/MAX DNA Binding Assay
-
Objective: To quantify the inhibitory effect of a compound on the binding of the MYC/MAX heterodimer to its DNA target.
-
Methodology: An enzyme-linked immunosorbent assay (ELISA)-based format is typically used. A biotinylated DNA duplex containing the E-box consensus sequence is immobilized on a streptavidin-coated plate. Recombinant MYC and MAX proteins are pre-incubated with the test compound (e.g., this compound) and then added to the plate. The amount of bound MYC/MAX is detected using specific antibodies and a colorimetric substrate.[3]
Cellular Thermal Shift Assay (CETSA)
-
Objective: To assess the direct binding of a ligand to its target protein in a cellular context by measuring changes in the protein's thermal stability.
-
Methodology: Cancer cells are treated with the test compound or a vehicle control. The cells are then heated to various temperatures, leading to the denaturation and precipitation of proteins. The soluble protein fraction at each temperature is collected and analyzed by Western blotting using an antibody specific for the target protein (e.g., MYC). Ligand binding typically increases the thermal stability of the target protein.[1][3]
Cell Proliferation Assay
-
Objective: To measure the effect of a compound on the growth of cancer cells over time.
-
Methodology: Cancer cells are seeded in multi-well plates and treated with various concentrations of the test compound. Cell proliferation is assessed at different time points using methods such as the CyQUANT assay, which measures cellular DNA content, or by counting cell numbers.[2][3]
Tumor Xenograft Model
-
Objective: To evaluate the anti-tumor efficacy of a compound in a living organism.
-
Methodology: Immune-deficient mice are subcutaneously injected with human cancer cells. Once tumors are established, the mice are treated with the test compound (e.g., this compound via intraperitoneal injection) or a vehicle control. Tumor volume is measured regularly to assess the effect of the treatment on tumor growth.[3][4]
The workflow for the discovery and validation of this compound is illustrated below:
Caption: Experimental workflow for the discovery and validation of this compound.
Conclusion and Future Directions
This compound represents a significant advancement in the quest to directly target the MYC oncoprotein. Its covalent mechanism of action and demonstrated efficacy in preclinical models highlight its potential as a novel therapeutic agent for a wide range of cancers. Future research will likely focus on optimizing the pharmacological properties of this compound and its analogs to improve potency and reduce potential off-target effects. Furthermore, exploring combinatorial therapies where this compound is used in conjunction with other anti-cancer agents could provide synergistic effects and overcome mechanisms of drug resistance. The successful development of this compound and similar compounds could usher in a new era of targeted therapies for MYC-driven malignancies.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of a Functional Covalent Ligand Targeting an Intrinsically Disordered Cysteine Within MYC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Frontiers | Targeting MYCN in Pediatric and Adult Cancers [frontiersin.org]
An In-depth Technical Guide to the Mechanism of Action of EN4, a Covalent Inhibitor of c-MYC
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of EN4, a novel covalent inhibitor of the c-MYC oncoprotein. The document details the molecular interactions, downstream cellular effects, and key experimental data supporting its activity. Methodologies for critical experiments are provided to enable replication and further investigation by the research community.
Core Mechanism of Action
This compound is a covalent ligand that directly targets the c-MYC protein, a transcription factor that is a critical driver in a majority of human cancers.[1][2] Historically, c-MYC has been considered an "undruggable" target due to its largely intrinsically disordered structure and lack of well-defined binding pockets.[1][2] this compound represents a significant advancement by demonstrating the ability to covalently modify a specific residue within a disordered region of c-MYC, leading to the inhibition of its transcriptional activity.[1]
The primary mechanism of action of this compound involves the following key steps:
-
Covalent Modification: this compound specifically and covalently binds to Cysteine 171 (C171) located within an intrinsically disordered region of the c-MYC protein.[1][3]
-
Inhibition of MYC/MAX Heterodimerization and DNA Binding: The c-MYC protein must form a heterodimer with its partner, MAX, to effectively bind to E-box DNA sequences and activate gene transcription.[4] this compound's binding to C171 disrupts the ability of the MYC/MAX complex to bind to its consensus DNA sequence.[3]
-
Inhibition of Transcriptional Activity: By preventing DNA binding, this compound effectively inhibits the transcriptional activation of MYC target genes.[1][3]
-
Downregulation of MYC Target Genes: Consequently, the protein levels of genes regulated by MYC, such as CDK2 and CDC25A which are involved in cell cycle progression, are significantly reduced.[3]
-
Impairment of Tumorigenesis: The culmination of these effects is a dose-dependent inhibition of cancer cell proliferation and the attenuation of tumor growth in vivo.[1][3]
This compound exhibits selectivity for c-MYC over other MYC family members like N-MYC and L-MYC.[3]
Quantitative Data Summary
The following tables summarize the key quantitative data demonstrating the efficacy of this compound.
| In Vitro Activity | IC50 Value | Reference |
| MYC/MAX binding to E-box DNA consensus sequence | 6.7 µM | [3] |
| MYC luciferase reporter activity | 2.8 µM | [3] |
| Cell-Based Assay Activity | Concentration | Effect | Cell Line | Duration | Reference |
| Inhibition of cell proliferation | 50 µM | >90% inhibition | 231MFP breast cancer | 72 hours | [3] |
| Reduction of MYC-regulated target gene protein levels (CDK2, CDC25A) | 50 µM | Significant decrease | Not specified | 60 hours | [3] |
| Reduction of MYC thermal stability | 50 µM | Significant reduction | 231MFP breast cancer | 2 hours | [3] |
| In Vivo Activity | Dosage | Administration | Effect | Model | Duration | Reference |
| Attenuation of tumor growth | 50 mg/kg | Daily intraperitoneal injection | Significantly attenuated tumor growth | 231MFP breast tumor xenograft mice | 3 weeks | [3] |
Signaling Pathway Diagrams
The following diagrams illustrate the c-MYC signaling pathway and the mechanism of inhibition by this compound.
Caption: The c-MYC signaling pathway leading to cell proliferation.
Caption: this compound covalently modifies c-MYC to inhibit its function.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
MYC/MAX DNA Binding Assay (In Vitro)
This protocol outlines a method to assess the inhibitory effect of this compound on the binding of the MYC/MAX heterodimer to its DNA consensus sequence.
Caption: Workflow for the MYC/MAX DNA binding assay.
Detailed Methodology:
-
Protein Expression and Purification: Recombinant human c-MYC and MAX proteins are expressed and purified using standard molecular biology techniques.
-
Heterodimer Formation: Equimolar concentrations of c-MYC and MAX are incubated together in a suitable binding buffer (e.g., containing Tris-HCl, KCl, MgCl2, DTT, and glycerol) to allow for the formation of the heterodimer.
-
Compound Incubation: The MYC/MAX complex is incubated with a serial dilution of this compound (or vehicle control) for a predetermined time to allow for covalent modification.
-
DNA Binding Reaction: A labeled DNA probe (e.g., biotinylated or radiolabeled) containing the E-box consensus sequence (CACGTG) is added to the reaction mixture.
-
Equilibration: The reaction is incubated to allow the binding of the MYC/MAX heterodimer to the DNA probe to reach equilibrium.
-
Detection of Binding: The amount of MYC/MAX-DNA complex is quantified. This can be achieved using various methods such as Electrophoretic Mobility Shift Assays (EMSA), filter binding assays, or AlphaScreen technology.
-
Data Analysis: The data is normalized to the vehicle control, and the IC50 value is calculated by fitting the dose-response curve to a suitable model.
MYC Luciferase Reporter Assay (Cell-Based)
This assay measures the ability of this compound to inhibit MYC-dependent transcriptional activity within a cellular context.
Caption: Workflow for the MYC luciferase reporter assay.
Detailed Methodology:
-
Cell Culture and Transfection: A suitable human cell line is cultured and co-transfected with two plasmids: one that drives the expression of c-MYC and another that contains a luciferase reporter gene under the control of a promoter with multiple E-box elements. A control reporter (e.g., Renilla luciferase) can also be co-transfected for normalization.
-
Compound Treatment: After transfection, the cells are treated with a serial dilution of this compound or a vehicle control.
-
Incubation: The treated cells are incubated for a period sufficient to allow for changes in gene expression and protein levels (e.g., 24-48 hours).
-
Cell Lysis: The cells are washed and then lysed using a suitable lysis buffer.
-
Luminescence Measurement: The cell lysate is transferred to a luminometer plate, and the appropriate luciferase substrate is added. The resulting luminescence is measured.
-
Data Analysis: The firefly luciferase signal is normalized to the Renilla luciferase signal (if used) or to a measure of cell viability (e.g., from a parallel MTS assay) to account for non-specific toxicity. The IC50 value is determined from the dose-response curve.
Western Blotting for MYC Target Genes
This protocol is used to determine the effect of this compound on the protein levels of downstream targets of MYC.
Detailed Methodology:
-
Cell Culture and Treatment: 231MFP breast cancer cells are seeded and allowed to adhere. The cells are then treated with 50 µM this compound or vehicle control for 60 hours.[3]
-
Protein Extraction: Following treatment, the cells are harvested and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors. The total protein concentration is determined using a BCA assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against CDK2, CDC25A, and a loading control (e.g., β-actin or GAPDH). Subsequently, the membrane is incubated with the appropriate HRP-conjugated secondary antibody.
-
Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged. The band intensities are quantified, and the levels of the target proteins are normalized to the loading control.
In Vivo Tumor Xenograft Study
This protocol describes the evaluation of this compound's anti-tumor efficacy in a mouse model.
Detailed Methodology:
-
Cell Implantation: 231MFP breast cancer cells are implanted subcutaneously into the flank of immunocompromised mice.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size, at which point the mice are randomized into treatment and control groups.
-
Compound Administration: The treatment group receives daily intraperitoneal injections of this compound at a dose of 50 mg/kg.[3] The control group receives vehicle injections.
-
Monitoring: Tumor volume and body weight are measured regularly throughout the 3-week treatment period.[3]
-
Endpoint and Analysis: At the end of the study, the tumors are excised and weighed. The anti-tumor efficacy is determined by comparing the tumor growth in the this compound-treated group to the vehicle-treated group.
References
- 1. Discovery of a Covalent Ligand Targeting an Intrinsically Disordered Cysteine Within MYC - OAK Open Access Archive [oak.novartis.com]
- 2. Discovery of a Functional Covalent Ligand Targeting an Intrinsically Disordered Cysteine within MYC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Small Molecule Inhibitors of Myc/Max Dimerization and Myc-induced Cell Transformation - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Enolase 4 (ENO4) in Glycolysis: A Specialized Function Beyond Canonical Metabolism
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Enolases are critical metalloenzymes that catalyze the reversible dehydration of 2-phospho-D-glycerate (2-PGA) to the high-energy intermediate phosphoenolpyruvate (PEP) in the penultimate step of glycolysis[1][2][3]. The enolase family in vertebrates comprises four isozymes (ENO1, ENO2, ENO3, and ENO4), each with distinct tissue-specific expression and functional roles. While ENO1, ENO2, and ENO3 are well-characterized for their contributions to ubiquitous, neuronal, and muscle glycolysis, respectively, ENO4 presents a unique and specialized case[4][5]. This technical guide synthesizes the current understanding of ENO4, moving beyond its predicted role in general glycolysis to its experimentally verified function in specialized cellular processes. Evidence indicates that ENO4 is not a primary contributor to global cytosolic glycolysis but is instead essential for localized energy production required for the motility of sperm flagella and other motile cilia. Its function is tightly regulated through a unique maturation process involving proteolytic cleavage, which is critical for its activity. This guide provides a detailed overview of ENO4's molecular biology, functional mechanism, associated pathologies, and key experimental protocols for its study.
Introduction to the Enolase Family
Glycolysis is a fundamental metabolic pathway that converts glucose into pyruvate, generating ATP and NADH for cellular energy[3]. The enzyme enolase (EC 4.2.1.11) is indispensable for this process[1]. Vertebrates have evolved four distinct enolase isozymes, encoded by different genes, to meet the specific metabolic demands of various tissues[4].
-
ENO1 (Alpha-enolase): Expressed ubiquitously in most adult tissues and plays a "housekeeping" role in glycolysis. It is also known for its "moonlighting" functions in transcriptional regulation and as a plasminogen receptor, with implications in cancer progression[5][6][7].
-
ENO2 (Gamma-enolase): Predominantly found in neurons and neuroendocrine tissues, where it is often referred to as neuron-specific enolase (NSE). Its levels are used as a diagnostic marker for neuronal damage and certain types of cancer[4][5][6].
-
ENO3 (Beta-enolase): Primarily restricted to skeletal and cardiac muscle tissue, where energy demands fluctuate dramatically[4][5].
-
ENO4 (Enolase 4): Initially predicted to have phosphopyruvate hydratase activity and participate in glycolysis, its role is now understood to be highly specialized[8][9][10][11].
ENO4: A Specialized Glycolytic Enzyme
Contrary to the broad expression of other enolases, ENO4 expression is highly restricted. It is found specifically in cells requiring motile cilia and flagella, such as spermatogenic cells in the testes and ependymal cells lining the brain ventricles[4]. This specific localization is the first key indicator of its specialized function.
Gene, Protein, and Localization
ENO4, also known as Enolase Family Member 4, is a protein-coding gene predicted to possess phosphopyruvate hydratase activity[8][9]. Subcellularly, it has been localized to the cytosol and vesicles, with a distinct enrichment in motile cilia[8][12][13][14]. This localization is critical for its function, suggesting it provides ATP directly where it is needed for ciliary and flagellar movement, a process termed "flagellar glycolysis"[4].
The Glycolytic Pathway Context
All enolases catalyze the same core reaction. However, the context in which ENO4 performs this function differs significantly from its counterparts. It is a key component of the "pay-off" phase of glycolysis, which generates ATP[3][4].
The Unique Maturation and Activation of ENO4
A critical aspect of ENO4 regulation and function is its post-synthesis processing. Unlike other enolases, ENO4 requires proteolytic cleavage to become fully active.
The Role of Hoatzin (HOATZ)
Research has identified a vertebrate-specific protein, Hoatzin (HOATZ), as a key mediator of ENO4 maturation[4]. The process is as follows:
-
Synthesis: ENO4 is synthesized as an inactive precursor protein of approximately 70 kDa.
-
Interaction: The ENO4 precursor interacts, either directly or indirectly, with HOATZ.
-
Cleavage: This interaction facilitates the proteolytic cleavage of ENO4 into its mature, active form of approximately 60 kDa.
-
Function: The mature ENO4 is then able to efficiently catalyze its glycolytic reaction within the flagellum to produce ATP for motility.
In the absence of HOATZ, the immature form of ENO4 accumulates in abnormal cytoplasmic clusters in developing spermatids, leading to disorganized axonemes, collapsed flagella, and consequently, male infertility[4].
Quantitative Data
Specific enzymatic kinetic data for human ENO4 (e.g., Kcat, Km) is not extensively documented in publicly available literature. The study of ENO4 has focused more on its physiological role and processing. However, general properties and the reaction catalyzed are known.
Table 1: General Properties of the Enolase Reaction
| Parameter | Description |
|---|---|
| Substrate | 2-phospho-D-glycerate (2-PGA) |
| Product | Phosphoenolpyruvate (PEP) |
| Reaction Type | Dehydration (Lyase activity) |
| Cofactors | Two divalent metal cations (typically Mg²⁺) are required per active site. One "conformational" ion binds the substrate, and one "catalytic" ion participates in the reaction[3][5]. |
| Inhibitors | Fluoride is a known competitive inhibitor that forms a complex with magnesium and phosphate in the active site[5]. |
Table 2: Known Characteristics of Human ENO4
| Characteristic | Value / Description | Reference |
|---|---|---|
| Gene Symbol | ENO4 | [8] |
| NCBI Gene ID | 387712 | [9][11] |
| Aliases | C10orf134, ENOS | [8] |
| Precursor Protein Size | ~70 kDa | [4] |
| Mature Protein Size | ~60 kDa | [4] |
| Key Interacting Partner | HOATZ (Hoatzin) | [4] |
| Pathology Link | Male Infertility, Primary Open-Angle Glaucoma (putative) |[9][11] |
Experimental Protocols for Studying ENO4
Investigating the specific functions of ENO4 requires a combination of enzymatic, molecular, and cellular biology techniques.
Protocol: Enolase Enzymatic Activity Assay
This protocol describes a coupled enzyme assay to measure enolase activity in cell or tissue lysates by monitoring the consumption of NADH at 340 nm or the generation of a fluorometric product. This method is adapted from commercially available kits and published protocols[15][16].
Methodology:
-
Sample Preparation:
-
Harvest cells or tissue and wash with ice-cold PBS.
-
Add 0.5 mL of lysis buffer (e.g., RIPA or a buffer from a commercial kit like MAK178) and scrape/homogenize the sample[15].
-
Sonicate the lysate to ensure complete cell disruption and centrifuge at high speed (e.g., 10,000-20,000 x g) for 15-30 minutes at 4°C to pellet insoluble material[15].
-
Collect the supernatant and determine the protein concentration using a Bradford assay. Samples can be stored at -80°C.
-
-
Assay Reaction (96-well plate format):
-
Prepare a master reaction mix containing assay buffer, pyruvate kinase (PK), lactate dehydrogenase (LDH), ADP, and NADH.
-
Add 1-50 µL of sample lysate to each well. For each sample, prepare a parallel "sample blank" well that will not receive the enolase substrate. Adjust the final volume to 50 µL with assay buffer.
-
Initiate the reaction by adding 50-100 µL of a solution containing the substrate, 2-phosphoglycerate (2-PGA)[15][16].
-
-
Measurement and Analysis:
-
Immediately begin monitoring the decrease in absorbance at 340 nm (for NADH consumption) or fluorescence (Ex/Em = 535/587 nm for fluorometric kits) every 30-60 seconds for 10-30 minutes[15].
-
Calculate the reaction rate (slope) for each sample from the linear portion of the curve.
-
Subtract the rate of the sample blank from the corresponding sample rate to correct for background.
-
Normalize the activity to the amount of protein loaded (e.g., mU/mg protein). One unit of enolase activity is defined as the amount of enzyme that catalyzes the conversion of 1.0 µmol of 2-PGA to PEP per minute[16].
-
Protocol: Co-Immunoprecipitation (Co-IP) for ENO4-HOATZ Interaction
This protocol is designed to validate the interaction between ENO4 and its processing partner, HOATZ, as demonstrated in the literature[4].
Methodology:
-
Lysate Preparation: Prepare native protein lysates from relevant tissue (e.g., testis) using a non-denaturing Co-IP lysis buffer containing protease inhibitors.
-
Pre-clearing: Incubate the lysate with Protein A/G agarose beads for 1 hour at 4°C to reduce non-specific binding. Centrifuge and collect the supernatant.
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with an antibody against the "bait" protein (e.g., anti-HOATZ antibody) or a negative control IgG overnight at 4°C with gentle rotation.
-
Add fresh Protein A/G beads and incubate for another 2-4 hours to capture the antibody-protein complexes.
-
-
Washing: Pellet the beads by centrifugation and wash 3-5 times with Co-IP lysis buffer to remove non-specifically bound proteins.
-
Elution and Analysis:
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluates by Western blotting using an antibody against the "prey" protein (anti-ENO4) to confirm co-precipitation. Include the input lysate as a positive control. A band for ENO4 in the HOATZ IP lane, but not in the control IgG lane, indicates an interaction.
-
Protocol: Western Blotting for ENO4 Maturation
This protocol allows for the visualization of the precursor (~70 kDa) and mature (~60 kDa) forms of ENO4.
Methodology:
-
Protein Extraction and Quantification: Extract total protein from cells or tissues (e.g., wild-type vs. Hoatz knockout testes) using a strong lysis buffer like RIPA. Quantify protein concentration.
-
SDS-PAGE: Separate 20-40 µg of protein per lane on an 8-10% SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for ENO4 overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate. Visualize the protein bands using a chemiluminescence imaging system. The presence of a ~70 kDa band in knockout models versus a ~60 kDa band in wild-type samples would demonstrate the processing event[4].
Clinical Relevance and Future Directions
The highly specific function of ENO4 makes it a protein of significant clinical interest, particularly in the context of reproductive health.
-
Male Infertility: Studies using knockout mice have definitively shown that ENO4 is essential for male fertility. Disruption of the Eno4 gene leads to severe structural defects in sperm and infertility[4]. Variants in the human ENO4 gene have also been identified as a cause of male infertility[9][11]. This makes ENO4 a potential diagnostic marker and a target for therapies related to male factor infertility.
-
Other Pathologies: A genome-wide association study has suggested a novel association between the ENO4 locus and primary open-angle glaucoma, although the functional link remains to be explored[9].
-
Cancer Metabolism: Unlike ENO1 and ENO2, which are frequently upregulated in various cancers and contribute to the Warburg effect, a direct, significant role for ENO4 in cancer pathogenesis has not been established and its importance remains unclear[6][17].
Future research should focus on obtaining detailed enzymatic kinetics for the purified mature ENO4 protein, elucidating the precise mechanism of HOATZ-mediated cleavage, and exploring its potential role in the function of other motile cilia throughout the body.
Conclusion
ENO4 is a specialized isozyme of the enolase family that challenges the assumption of a universal role in cytosolic glycolysis. Its restricted expression, unique proteolytic maturation mediated by HOATZ, and essential function in providing localized ATP for flagellar and ciliary motility highlight a fascinating example of metabolic adaptation. The current body of evidence firmly establishes ENO4's primary role in motile ciliogenesis and spermatogenesis, making it a critical protein for male fertility. For researchers and drug developers, ENO4 represents a departure from the typical "Warburg effect" enolases studied in cancer, offering instead a specific target related to reproductive and ciliary health.
References
- 1. Enolase - Proteopedia, life in 3D [proteopedia.org]
- 2. fiveable.me [fiveable.me]
- 3. Glycolysis - Wikipedia [en.wikipedia.org]
- 4. Discovery of a Vertebrate-Specific Factor that Processes Flagellar Glycolytic Enolase during Motile Ciliogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enolase - Wikipedia [en.wikipedia.org]
- 6. Knockout of ENO1 leads to metabolism reprogramming and tumor retardation in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enolase 1 stimulates glycolysis to promote chemoresistance in gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. genecards.org [genecards.org]
- 9. ENO4 enolase 4 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 10. ENO4 [maayanlab.cloud]
- 11. ENO4 enolase 4 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 12. ENO4 protein expression summary - The Human Protein Atlas [v22.proteinatlas.org]
- 13. ENO4 protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 14. ENO4 protein expression summary - The Human Protein Atlas [v24.proteinatlas.org]
- 15. In vitro enzymatic activity assay for ENOLASE in mammalian cells in culture [protocols.io]
- 16. Enolase Activity Assay [bio-protocol.org]
- 17. Prognostic Value of Enolase Gene Family in Colon Cancer - PMC [pmc.ncbi.nlm.nih.gov]
The ENO4 Gene: A Technical Guide to its Discovery, Characterization, and Role in Male Fertility
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Enolase 4 (ENO4) is a member of the enolase superfamily, predicted to be a key glycolytic enzyme. While its precise enzymatic characteristics in humans are still under investigation, compelling evidence from genetic studies in both humans and model organisms has established its critical role in male fertility. This technical guide provides a comprehensive overview of the discovery and characterization of the ENO4 gene, with a focus on its function in sperm motility. We present available quantitative data, detailed experimental protocols for key analytical methods, and visualizations of relevant biological pathways and experimental workflows to serve as a resource for researchers in reproductive biology and drug development.
Discovery and Genomic Characterization
The discovery of the human ENO4 gene, also known as C10orf134, was a result of large-scale genome sequencing and annotation efforts, rather than a single targeted gene discovery project. Its identification emerged from the systematic annotation of the human genome, which involved computational predictions of open reading frames (ORFs) and homology searches against known protein families.
Genomic Locus: The human ENO4 gene is located on the long arm of chromosome 10 at position 25.3.[1]
Gene Structure: The gene consists of multiple exons, and alternative splicing results in several transcript variants. The primary transcript, ENST00000341276.11, encodes a protein of 625 amino acids.
Table 1: Genomic and Transcriptomic Details of Human ENO4
| Feature | Details | Reference |
| Gene Symbol | ENO4 | GeneCards |
| Alias | C10orf134 | GeneCards |
| Genomic Location | Chr10: 116,849,481-116,911,788 (GRCh38/hg38) | Ensembl |
| Number of Transcripts | 5 (splice variants) | Ensembl |
| Primary Transcript (MANE Select) | ENST00000341276.11 | Ensembl |
| Encoded Protein | A6NNW6 (UniProt) | UniProt |
| Protein Size | 625 amino acids | UniProt |
Experimental Protocol: Gene Identification and Cloning (Representative)
As a specific protocol for the initial cloning of ENO4 is not available in the literature, a representative protocol for identifying and cloning a gene of interest from genomic DNA is provided below. This process typically follows the identification of a putative gene through bioinformatics.
1. Primer Design and PCR Amplification:
-
Design forward and reverse primers flanking the predicted coding sequence (CDS) of the ENO4 gene based on the genomic sequence available in public databases (e.g., NCBI, Ensembl).
-
Perform PCR using human genomic DNA as a template to amplify the ENO4 gene.
2. Gel Electrophoresis and Purification:
-
Run the PCR product on an agarose gel to verify the size of the amplicon.
-
Excise the band corresponding to the expected size and purify the DNA using a gel extraction kit.
3. Cloning into an Expression Vector:
-
Digest both the purified PCR product and a suitable expression vector (e.g., pET series for bacterial expression) with appropriate restriction enzymes.
-
Ligate the digested ENO4 insert into the linearized vector using T4 DNA ligase.
4. Transformation and Screening:
-
Transform the ligation product into competent E. coli cells.
-
Plate the transformed cells on selective agar plates (e.g., containing an antibiotic corresponding to the resistance gene on the vector).
-
Screen individual colonies by colony PCR or restriction digestion of plasmid DNA to identify clones containing the ENO4 insert.
5. Sequencing:
-
Sequence the plasmid DNA from a positive clone to confirm the identity and integrity of the cloned ENO4 gene.
Protein Characterization and Function
ENO4 is predicted to function as a phosphopyruvate hydratase, an enzyme that catalyzes the conversion of 2-phospho-D-glycerate to phosphoenolpyruvate in the glycolytic pathway. However, it is noted that the human ENO4 protein lacks a conserved glutamic acid active site residue, which raises questions about its enzymatic activity.[2]
Table 2: Predicted Molecular and Cellular Functions of ENO4
| Function Category | Predicted Function | GO Term |
| Molecular Function | Phosphopyruvate hydratase activity | GO:0004634 |
| Magnesium ion binding | GO:0000287 | |
| Biological Process | Glycolytic process | GO:0006096 |
| Flagellated sperm motility | GO:0001539 | |
| Cellular Component | Sperm principal piece | GO:0097223 |
| Phosphopyruvate hydratase complex | GO:0000015 |
Experimental Protocol: Recombinant Protein Expression and Purification (Representative)
1. Expression:
-
Transform an expression vector containing the ENO4 coding sequence into a suitable bacterial expression strain (e.g., E. coli BL21(DE3)).
-
Grow the bacterial culture to an optimal density (OD600 of 0.6-0.8) and induce protein expression with IPTG (isopropyl β-D-1-thiogalactopyranoside).
-
Incubate the culture for several hours at a reduced temperature (e.g., 18-25°C) to enhance protein solubility.
2. Lysis:
-
Harvest the bacterial cells by centrifugation.
-
Resuspend the cell pellet in a lysis buffer containing lysozyme and protease inhibitors.
-
Lyse the cells by sonication on ice.
3. Purification:
-
Centrifuge the lysate to pellet cell debris.
-
If the protein is tagged (e.g., with a His-tag), apply the supernatant to an appropriate affinity chromatography column (e.g., Ni-NTA resin).
-
Wash the column to remove non-specifically bound proteins.
-
Elute the recombinant ENO4 protein using a high concentration of imidazole or a pH gradient.
4. Dialysis and Storage:
-
Dialyze the purified protein against a storage buffer to remove the eluting agent and to ensure protein stability.
-
Store the purified protein at -80°C.
Experimental Protocol: Enolase Activity Assay (Representative)
This coupled enzymatic assay can be used to measure the activity of enolase.
1. Reaction Mixture:
-
Prepare a reaction buffer containing triethanolamine buffer, MgSO₄, KCl, ADP, NADH, lactate dehydrogenase, and pyruvate kinase.
2. Assay Procedure:
-
Add the purified recombinant ENO4 protein to the reaction mixture in a 96-well plate.
-
Initiate the reaction by adding the substrate, 2-phospho-D-glycerate.
-
Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.
3. Calculation:
-
The rate of the reaction is proportional to the enolase activity. One unit of enolase activity is defined as the amount of enzyme that converts 1 µmol of 2-phospho-D-glycerate to phosphoenolpyruvate per minute.
Table 3: Hypothetical Enzyme Kinetic Parameters for Human ENO4
| Parameter | Value | Description |
| Km (2-phospho-D-glycerate) | To be determined | Michaelis constant, representing the substrate concentration at which the reaction rate is half of Vmax. |
| Vmax | To be determined | Maximum reaction rate. |
| kcat | To be determined | Turnover number, representing the number of substrate molecules converted to product per enzyme molecule per second. |
Note: Specific kinetic parameters for human ENO4 have not been reported in the literature. The values for other human enolase isoforms, such as muscle enolase, have been determined and could serve as a point of comparison.
Role in Male Fertility and Sperm Motility
The most well-characterized function of ENO4 is its essential role in male fertility. Studies using a knockout mouse model (Eno4Gt/Gt) have demonstrated that the absence of ENO4 leads to male infertility.[1][3]
Table 4: Phenotypic Characterization of Eno4 Knockout Mice
| Phenotype | Wild-Type | Eno4Gt/Gt | Reference |
| Fertility | Fertile | Infertile | [3] |
| Epididymal Sperm Number | Normal | 2-fold lower | [3] |
| Sperm Motility | Normal | Substantially reduced | [3] |
| Sperm Morphology | Normal | Coiled flagellum, disorganized fibrous sheath | [3] |
In humans, a homozygous variant (c.293A>G, p.(Lys98Arg)) in the ENO4 gene has been identified in a family with asthenozoospermia (reduced sperm motility) and abnormal sperm morphology, further cementing the gene's importance in human male reproduction.[4]
Experimental Workflow: Generation of Eno4 Knockout Mice
The following workflow describes the gene trap method used to generate Eno4 knockout mice.
Caption: Workflow for generating Eno4 knockout mice.
Signaling Pathways
ENO4's role in sperm motility is intrinsically linked to the generation of ATP through glycolysis. The energy produced is crucial for powering the flagellar movement. While the direct upstream and downstream signaling partners of ENO4 are not fully elucidated, its function places it within the broader context of metabolic and motility-regulating pathways in sperm. The PI3K/AKT pathway has been implicated in the regulation of sperm motility, and it is plausible that ENO4's activity is influenced by or contributes to this signaling cascade.[5][6][7]
Hypothetical Signaling Pathway Involving ENO4 in Sperm
The following diagram illustrates a hypothetical model where the PI3K/AKT pathway, known to be important for sperm motility, may influence the metabolic activity of the glycolytic pathway, in which ENO4 is a key enzyme.
Caption: Hypothetical PI3K/AKT pathway regulating sperm motility via glycolysis.
Conclusion and Future Directions
The characterization of the ENO4 gene has provided significant insights into the molecular basis of male fertility. While its role as a critical component for sperm motility is well-established through knockout studies and the identification of disease-causing mutations in humans, further research is required to fully elucidate its biochemical properties and regulatory mechanisms.
Future research should focus on:
-
Enzymatic Characterization: Determining the kinetic parameters of recombinant human ENO4 to confirm its predicted enzymatic activity.
-
Regulatory Pathways: Identifying the specific upstream signaling molecules that regulate ENO4 expression and activity in spermatids and mature sperm.
-
Protein-Protein Interactions: Uncovering the interaction partners of ENO4 within the sperm flagellum to better understand its role in the structural and functional integrity of this complex organelle.
-
Therapeutic Potential: Investigating whether modulation of ENO4 activity could be a viable strategy for the treatment of certain forms of male infertility.
This technical guide provides a foundation for further investigation into the multifaceted role of the ENO4 gene and its protein product. A deeper understanding of ENO4 will undoubtedly contribute to the development of novel diagnostics and therapeutics for male reproductive health.
References
- 1. Disruption of a spermatogenic cell-specific mouse enolase 4 (eno4) gene causes sperm structural defects and male infertility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. hgw0.cse.ucsc.edu [hgw0.cse.ucsc.edu]
- 3. Human Genome Project - Wikipedia [en.wikipedia.org]
- 4. A variant in sperm-specific glycolytic enzyme enolase 4 (ENO4) causes human male infertility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. reproduction-abstracts.org [reproduction-abstracts.org]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
Preliminary Studies of Nectin-4 in Breast Cancer Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary studies on Nectin-4 (initially referenced as EN4) in various breast cancer models. Nectin-4, a cell adhesion molecule, has emerged as a promising therapeutic target due to its differential expression in tumor tissues compared to normal adult tissues. This document summarizes key quantitative data, details experimental methodologies for pivotal assays, and visualizes the intricate signaling pathways associated with Nectin-4 in breast cancer.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies on Nectin-4 expression and the efficacy of Nectin-4-targeted therapies in breast cancer models.
Table 1: Nectin-4 Expression in Breast Cancer Subtypes
| Breast Cancer Subtype | Method | Nectin-4 Expression Level | Reference |
| Ductal Carcinoma | IHC | 61% of cases showed positive expression. | [1] |
| Lobular Carcinoma | IHC | 6% of cases showed positive expression. | [1] |
| ER/PR-Negative Tumors | IHC | Nearly all cases (all but one) expressed Nectin-4. | [1] |
| Triple-Negative Breast Cancer (TNBC) | IHC | High expression associated with poorer prognosis. | [2] |
| HR+/HER2- | RNA-Seq | 28% of patients had medium/high expression. | [3] |
| HER2+ | RNA-Seq | 29% of patients had medium/high expression. | [3] |
| TNBC | RNA-Seq | 49% of patients had medium/high expression. | [3] |
Table 2: Preclinical Efficacy of Enfortumab Vedotin (Anti-Nectin-4 ADC) in Xenograft Models
| Cancer Model | Treatment | Outcome | Reference |
| Breast Cancer Xenograft | Enfortumab Vedotin | Significant inhibition of tumor growth and tumor regression. | [4][5] |
| TNBC Xenograft (MDA-MB-468) | 9MW2821 (Anti-Nectin-4 ADC) | Equivalent or superior antitumor activity compared to Enfortumab Vedotin. | [6] |
| SUM190 Breast Cancer Xenograft | N41mab-MMAE (Anti-Nectin-4 ADC) | Initial tumor sensitivity followed by the development of resistance. | [7] |
Experimental Protocols
Detailed methodologies for key experiments cited in the preliminary studies of Nectin-4 in breast cancer are provided below.
Immunohistochemistry (IHC) for Nectin-4 Expression
This protocol outlines the general steps for detecting Nectin-4 protein expression in formalin-fixed, paraffin-embedded (FFPE) breast cancer tissue sections.
Materials:
-
FFPE breast cancer tissue sections (4-5 µm)
-
Xylene and graded ethanol series for deparaffinization and rehydration
-
Antigen retrieval solution (e.g., citrate buffer, pH 6.0)
-
Primary antibody: Anti-Nectin-4 monoclonal antibody
-
Secondary antibody: HRP-conjugated anti-mouse/rabbit IgG
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin for counterstaining
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes, 5 minutes each).
-
Rehydrate through a graded series of ethanol (100%, 95%, 70%, 50%; 3 minutes each).
-
Rinse with distilled water.
-
-
Antigen Retrieval:
-
Immerse slides in pre-heated antigen retrieval solution.
-
Heat in a water bath or pressure cooker according to manufacturer's instructions (e.g., 95°C for 20 minutes).
-
Allow slides to cool to room temperature.
-
-
Blocking:
-
Wash slides with PBS.
-
Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.
-
Rinse with PBS.
-
Block non-specific binding with a blocking serum (e.g., goat serum) for 30 minutes.
-
-
Primary Antibody Incubation:
-
Incubate sections with the primary anti-Nectin-4 antibody at a predetermined optimal dilution overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Wash slides with PBS.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash slides with PBS.
-
Apply DAB substrate solution and incubate until the desired brown color develops.
-
Rinse with distilled water to stop the reaction.
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin for 1-2 minutes.
-
Rinse with water.
-
Dehydrate through a graded ethanol series and clear with xylene.
-
Mount with a permanent mounting medium.
-
Flow Cytometry (FACS) for Cell Surface Nectin-4 Expression
This protocol describes the detection of Nectin-4 on the surface of breast cancer cells.
Materials:
-
Breast cancer cell lines (e.g., MCF-7, T47D)
-
Cell scraper or trypsin-EDTA
-
FACS buffer (PBS with 2% FBS)
-
Primary antibody: Anti-Nectin-4 monoclonal antibody or isotype control
-
Secondary antibody: Fluorochrome-conjugated anti-mouse/rabbit IgG
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Harvest cells using a cell scraper or brief trypsinization.
-
Wash cells with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in FACS buffer.
-
-
Antibody Staining:
-
Aliquot approximately 1x10^6 cells per tube.
-
Add the primary anti-Nectin-4 antibody or isotype control at the recommended concentration.
-
Incubate on ice for 30-60 minutes in the dark.
-
Wash cells twice with FACS buffer.
-
Resuspend the cell pellet in FACS buffer.
-
Add the fluorochrome-conjugated secondary antibody.
-
Incubate on ice for 30 minutes in the dark.
-
Wash cells twice with FACS buffer.
-
-
Data Acquisition:
-
Resuspend cells in 500 µL of FACS buffer.
-
Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.
-
Gate on the live cell population based on forward and side scatter properties.
-
Analyze the fluorescence intensity to determine the percentage of Nectin-4 positive cells.
-
In Vivo Xenograft Model for Efficacy Studies
This protocol provides a general framework for establishing and utilizing a breast cancer xenograft model to evaluate the anti-tumor activity of Nectin-4-targeting agents like enfortumab vedotin.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or NSG)
-
Nectin-4-expressing breast cancer cells (e.g., MDA-MB-468)
-
Matrigel (optional)
-
Enfortumab vedotin or vehicle control
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation:
-
Harvest and resuspend breast cancer cells in sterile PBS or culture medium, with or without Matrigel.
-
Subcutaneously inject approximately 1-5 x 10^6 cells into the flank or mammary fat pad of each mouse.
-
-
Tumor Growth and Monitoring:
-
Monitor mice regularly for tumor formation.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment and control groups.
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2.
-
-
Treatment Administration:
-
Administer enfortumab vedotin or vehicle control via the appropriate route (e.g., intravenous injection) and schedule as determined by the study design.
-
-
Efficacy Evaluation:
-
Continue monitoring tumor growth and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., IHC, western blot).
-
Compare tumor growth inhibition between the treatment and control groups.
-
Signaling Pathways and Visualizations
Nectin-4 has been implicated in the activation of key oncogenic signaling pathways in breast cancer, primarily the PI3K/Akt and WNT/β-catenin pathways.
Nectin-4 and the PI3K/Akt Signaling Pathway
Nectin-4 can promote cell proliferation, survival, and migration through the activation of the PI3K/Akt pathway.[8][9] In some contexts, Nectin-4 interacts with the receptor tyrosine kinase ErbB2 (HER2), leading to enhanced PI3K/Akt signaling.[10]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The Wnt/β-catenin signaling pathway: A potential therapeutic target in the treatment of triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Nectin-4 is a new histological and serological tumor associated marker for breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Wnt/β-Catenin Signaling | Cell Signaling Technology [cellsignal.com]
- 7. Wnt signaling in human and mouse breast cancer: Focusing on Wnt ligands, receptors and antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeted therapeutic strategies for Nectin-4 in breast cancer: Recent advances and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nectin-4 is a breast cancer stem cell marker that induces WNT/β-catenin signaling via Pi3k/Akt axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
An Exploratory Analysis of ENO4 Gene Variants: A Technical Guide for Researchers
Abstract
This technical guide provides a comprehensive exploratory analysis of the Enolase 4 (ENO4) gene and its variants. It is intended for researchers, scientists, and drug development professionals interested in the functional implications of ENO4 genetic variations. This document summarizes the current understanding of ENO4's role in cellular metabolism, its association with male infertility and primary open-angle glaucoma, and presents available data on specific variants. Detailed experimental protocols for studying ENO4 variants and signaling pathway diagrams are also provided to facilitate further research in this area.
Introduction to ENO4
Enolase 4 is a protein encoded by the ENO4 gene in humans. It belongs to the enolase family of enzymes, which are crucial components of the glycolytic and gluconeogenesis pathways.[1] Specifically, enolases catalyze the conversion of 2-phospho-D-glycerate to phosphoenolpyruvate. The ENO4 gene is located on chromosome 10 at position 10q25.3.[2]
Functionally, ENO4 is predicted to have phosphopyruvate hydratase activity and is involved in the glycolytic process.[1][3] It is particularly noted for its essential role in sperm motility and the structural integrity of the sperm flagellum.[4] Disruption of the Eno4 gene in mice leads to male infertility, characterized by reduced sperm count, abnormal sperm morphology, and significantly decreased motility.[5][6] In humans, a specific variant in ENO4 has been linked to male infertility.[2] Additionally, genetic association studies have suggested a potential link between the ENO4 locus and an increased risk of primary open-angle glaucoma in individuals of African descent.[7][8]
Quantitative Data on ENO4 Gene Variants
Quantitative data on ENO4 gene variants from large-scale population studies are limited. However, specific variants of clinical interest have been reported.
A homozygous missense variant, c.293A>G, resulting in an amino acid change from Lysine to Arginine at position 98 (p.(Lys98Arg)), has been identified in two brothers from a consanguineous family with asthenozoospermia (reduced sperm motility) and abnormal sperm morphology. This variant segregated with the infertility phenotype within the family.
| Variant ID | Gene | Chromosome | Position (GRCh38) | Reference Allele | Alternate Allele | Amino Acid Change | Clinical Significance |
| c.293A>G | ENO4 | 10 | 116887848 | A | G | p.(Lys98Arg) | Male Infertility |
Table 1: Summary of the clinically significant c.293A>G variant in the ENO4 gene.
Signaling Pathways Involving ENO4
ENO4 is a key enzyme in the glycolysis pathway, which is a fundamental process for energy production in the cell. The primary role of enolase is to catalyze the ninth step of glycolysis.
Glycolysis Pathway
The following diagram illustrates the central role of ENO4 in the glycolytic pathway.
References
- 1. genecards.org [genecards.org]
- 2. ENO4 enolase 4 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 3. ENO4 [maayanlab.cloud]
- 4. Progress in the biological function of alpha-enolase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Disruption of a Spermatogenic Cell-Specific Mouse Enolase 4 (Eno4) Gene Causes Sperm Structural Defects and Male Infertility - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ENO4 enolase 4 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 8. Update on the Genetics of Primary Open-Angle Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to MYC Inhibitors in Oncology
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The MYC family of proto-oncogenes, particularly c-MYC, are among the most frequently dysregulated genes in human cancers, playing a pivotal role in tumor initiation, maintenance, and progression.[1] As a master transcriptional regulator, MYC controls a vast network of genes involved in cell proliferation, metabolism, and apoptosis, making it a highly attractive, albeit challenging, therapeutic target.[2][3] This technical guide provides a comprehensive overview of the current landscape of MYC inhibitors in oncology, detailing their mechanisms of action, summarizing key preclinical and clinical data, and providing detailed experimental protocols for their evaluation.
Introduction to MYC Biology
The MYC protein is a transcription factor characterized by a basic helix-loop-helix leucine zipper (bHLH-LZ) domain, which is essential for its function.[4] For its activity, MYC must form a heterodimer with its obligate partner, MAX (MYC-associated factor X). This MYC-MAX heterodimer binds to specific DNA sequences known as E-boxes (Enhancer boxes) in the promoter regions of target genes, thereby activating their transcription.[4][5] MYC's transcriptional program is vast, estimated to regulate up to 15% of all human genes, promoting processes critical for tumorigenesis such as cell cycle progression, ribosomal biogenesis, and metabolic reprogramming.[4][6]
Deregulation of MYC in cancer can occur through various mechanisms, including gene amplification, chromosomal translocations, and mutations that enhance its stability.[2][3] The constitutive activation of MYC signaling drives uncontrolled cell proliferation and inhibits differentiation, hallmarks of cancer.[1]
Classification of MYC Inhibitors
Strategies to inhibit MYC's oncogenic activity are broadly categorized into direct and indirect approaches.[7][8]
Direct MYC Inhibitors
Direct inhibitors are designed to interfere with the core functions of the MYC protein itself. The primary strategy in this class is the disruption of the MYC-MAX heterodimerization, which is essential for DNA binding and transcriptional activation.[7] Small molecules have been developed that bind to MYC or the MYC-MAX interface, preventing their association.
A notable example of a direct MYC inhibitor that has reached clinical trials is Omomyc (OMO-103) . Omomyc is a mini-protein derived from the bHLH-LZ domain of MYC that acts as a dominant negative, binding to MYC and preventing it from interacting with MAX and binding to DNA.[9]
Indirect MYC Inhibitors
Indirect inhibitors target upstream regulators or downstream effectors of the MYC signaling pathway.[8][10] This approach circumvents the challenges of directly targeting the "undruggable" MYC protein.
A prominent class of indirect MYC inhibitors is the BET (Bromodomain and Extra-Terminal domain) inhibitors , such as JQ1 . BET proteins, particularly BRD4, are epigenetic readers that play a crucial role in the transcriptional activation of MYC.[11] By binding to acetylated histones at the MYC promoter and super-enhancer regions, BRD4 recruits the transcriptional machinery necessary for MYC expression.[12] BET inhibitors competitively bind to the bromodomains of BET proteins, displacing them from chromatin and thereby suppressing MYC transcription.[11]
Synthetic Lethal Approaches
Synthetic lethality arises when the combination of two genetic alterations (or a genetic alteration and a drug) results in cell death, while either event alone is viable. In the context of MYC, this strategy involves identifying and targeting vulnerabilities that are specifically present in MYC-driven cancer cells.[7] For instance, inhibitors of kinases like GSK3β, which is involved in MYC protein stability, have been explored as a synthetic lethal approach.[7]
Data Presentation: Efficacy of MYC Inhibitors
The following tables summarize key quantitative data for representative MYC inhibitors from preclinical and clinical studies.
Table 1: In Vitro Efficacy of Direct MYC Inhibitors (IC50 Values in µM)
| Inhibitor | Cancer Type | Cell Line | IC50 (µM) | Citation |
| 10058-F4 | Leukemia | HL60 | 49.0 | [10] |
| Multiple Myeloma | Various | 21.8 (mean) | [13] | |
| MYCMI-6 | Various | 60 human cancer cell lines | As low as 0.5 | |
| Celastrol | Leukemia | HL60 | 0.46 | [13] |
| Burkitt Lymphoma | Daudi | 0.09 | [13] | |
| MYCi361 | Prostate Cancer | MycCaP | 2.9 | [10] |
| MYCi975 | Prostate Cancer | PC3 | ~10 | [14] |
Table 2: In Vitro Efficacy of Indirect MYC Inhibitors (IC50 Values in µM)
| Inhibitor | Class | Cancer Type | Cell Line | IC50 (µM) | Citation |
| JQ1 | BET Inhibitor | Multiple Myeloma | Various | 0.25 (mean) | [13] |
| Lung Adenocarcinoma | H1975 | ~1.0 | [7] | ||
| Ovarian/Endometrial Carcinoma | Various | 0.28 - 10.36 | [1] | ||
| Luminal Breast Cancer | MCF7, T47D | Not specified | [4] | ||
| NUT Midline Carcinoma | NMC 797 | 0.004 | [15] |
Table 3: In Vivo Efficacy of MYC Inhibitors in Xenograft Models
| Inhibitor | Cancer Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Citation |
| Novel c-Myc Inhibitor | Colorectal Cancer (HT29) | 40 mg/kg | 65.5% | [16] |
| Novel c-Myc Inhibitor | Colorectal Cancer (HT29) | 80 mg/kg | 78.4% | [16] |
| MYCi975 | Prostate Cancer (MycCaP) | 100 mg/kg/day | Significant inhibition | |
| MYCMI-7 | Breast Cancer (MDA-MB-231) | 6.25 mg/kg (intratumoral) | Significant inhibition | [17] |
| JQ1 | NUT Midline Carcinoma | 50 mg/kg daily | Tumor regression | [15] |
Table 4: Clinical Trial Data for OMO-103 (Phase I)
| Parameter | Finding | Citation |
| Patient Population | 22 patients with advanced solid tumors | [2][18] |
| Dosing | Weekly intravenous infusion (0.48 to 9.72 mg/kg) | [18] |
| Safety | Generally well-tolerated; most common adverse events were mild infusion-related reactions | [2] |
| Efficacy (Best Response) | 8 out of 12 evaluable patients had stable disease | [2][18] |
| One pancreatic cancer patient had 8% tumor shrinkage and a significant decrease in circulating tumor DNA | [2] | |
| One patient with a salivary gland tumor had stable disease for over 15 months | [18] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of MYC inhibitors.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of MYC inhibitors on cancer cell proliferation.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.[5]
-
Inhibitor Treatment: Prepare serial dilutions of the MYC inhibitor in culture medium. Replace the medium in the wells with 100 µL of medium containing the desired inhibitor concentrations. Include a vehicle control (e.g., DMSO).[5]
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.[5]
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[12]
-
Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[12]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of cell growth).
Western Blot Analysis for MYC Protein Levels
This protocol is used to determine the effect of MYC inhibitors on the expression of MYC protein.
-
Cell Lysis: Treat cells with the MYC inhibitor for the desired time. Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[10]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.[10]
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against MYC (e.g., anti-c-Myc antibody, clone 9E10) diluted in blocking buffer overnight at 4°C.[10]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[10]
-
Loading Control: Re-probe the membrane with an antibody against a loading control protein (e.g., β-actin or GAPDH) to ensure equal protein loading.[10]
Quantitative Real-Time PCR (qRT-PCR) for MYC Target Gene Expression
This protocol is used to measure the effect of MYC inhibitors on the transcription of MYC target genes.
-
RNA Extraction: Treat cells with the MYC inhibitor. Isolate total RNA using a commercial kit (e.g., RNeasy Kit, Qiagen).[19]
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcriptase enzyme and oligo(dT) or random primers.[20]
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green or TaqMan-based master mix, cDNA template, and primers specific for the MYC target gene of interest. Use primers for a housekeeping gene (e.g., GAPDH or ACTB) for normalization.[19][20]
-
Thermal Cycling: Perform the qPCR reaction in a real-time PCR cycler using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).[19]
-
Data Analysis: Analyze the amplification data using the ΔΔCt method to determine the relative fold change in gene expression between inhibitor-treated and control samples.[20]
Chromatin Immunoprecipitation (ChIP)
This protocol is used to determine if a MYC inhibitor affects the binding of MYC to the promoter regions of its target genes.
-
Cross-linking: Treat cells with the MYC inhibitor. Cross-link proteins to DNA by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature. Quench the reaction with glycine.[7]
-
Cell Lysis and Sonication: Lyse the cells and sonicate the chromatin to shear the DNA into fragments of 200-1000 bp.[7][21]
-
Immunoprecipitation: Incubate the sheared chromatin overnight at 4°C with an antibody against MYC or a control IgG.[7]
-
Immune Complex Capture: Add Protein A/G magnetic beads to capture the antibody-chromatin complexes.[7]
-
Washing: Wash the beads extensively to remove non-specific binding.[7]
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the formaldehyde cross-links by heating at 65°C.[7]
-
DNA Purification: Purify the immunoprecipitated DNA.[7]
-
Analysis: Analyze the purified DNA by qPCR using primers specific for the promoter regions of known MYC target genes.[2]
Co-Immunoprecipitation (Co-IP) for MYC-MAX Interaction
This protocol is used to assess the ability of a direct MYC inhibitor to disrupt the interaction between MYC and MAX.
-
Cell Lysis: Treat cells with the inhibitor. Lyse the cells in a non-denaturing lysis buffer (e.g., containing 0.5% NP-40) supplemented with protease inhibitors.[13][22]
-
Pre-clearing: Pre-clear the lysate by incubating with Protein A/G beads to reduce non-specific binding.[22]
-
Immunoprecipitation: Incubate the pre-cleared lysate with an antibody against MAX (or MYC) overnight at 4°C.[13]
-
Immune Complex Capture: Add Protein A/G beads to capture the antibody-protein complexes.[13]
-
Washing: Wash the beads several times with lysis buffer.[22]
-
Elution: Elute the immunoprecipitated proteins by boiling the beads in SDS-PAGE sample buffer.[22]
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using an antibody against MYC (or MAX) to detect the co-immunoprecipitated protein.[13]
Electrophoretic Mobility Shift Assay (EMSA)
This protocol is used to directly assess the ability of a MYC inhibitor to prevent the binding of the MYC-MAX heterodimer to its DNA E-box sequence in vitro.
-
Probe Labeling: Synthesize and label a double-stranded DNA oligonucleotide containing the consensus E-box sequence (5'-CACGTG-3') with a radioactive (e.g., 32P) or non-radioactive (e.g., biotin) label.[4][14]
-
Binding Reaction: Incubate purified recombinant MYC and MAX proteins with the labeled probe in a binding buffer. For inhibitor studies, pre-incubate the proteins with the inhibitor before adding the probe.[23]
-
Gel Electrophoresis: Separate the protein-DNA complexes from the free probe on a non-denaturing polyacrylamide gel.[14][23]
-
Detection: Detect the labeled probe by autoradiography (for radioactive labels) or a chemiluminescent or colorimetric detection method (for non-radioactive labels). A "shift" in the mobility of the probe indicates the formation of a protein-DNA complex.[14]
In Vivo Xenograft Studies
This protocol is used to evaluate the anti-tumor efficacy of MYC inhibitors in a living organism.
-
Cell Implantation: Subcutaneously inject cancer cells (e.g., 1-5 x 10^6 cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).[6]
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Inhibitor Treatment: Randomize the mice into treatment and control groups. Administer the MYC inhibitor via an appropriate route (e.g., intraperitoneal, oral gavage, or intravenous) at a predetermined dose and schedule. The control group receives the vehicle.[6]
-
Tumor Measurement: Measure the tumor volume regularly (e.g., every 2-3 days) using calipers.[6]
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry, or Western blotting).[6]
Signaling Pathways and Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows related to MYC and its inhibitors.
The Core MYC-MAX Signaling Pathway
Caption: The core MYC-MAX signaling pathway leading to cell proliferation.
Mechanism of Action of Direct and Indirect MYC Inhibitors
Caption: Mechanisms of action for direct and indirect MYC inhibitors.
Experimental Workflow for Evaluating a Novel MYC Inhibitor
Caption: A typical experimental workflow for the development of a MYC inhibitor.
Conclusion and Future Directions
The development of MYC inhibitors represents a significant advancement in oncology, offering a promising therapeutic strategy for a wide range of cancers. While direct inhibitors like OMO-103 have shown early signs of clinical activity and a favorable safety profile, and indirect inhibitors such as BET inhibitors continue to be explored in clinical trials, challenges remain.[2][8] Future research will likely focus on optimizing the potency and specificity of these inhibitors, identifying predictive biomarkers to guide patient selection, and exploring combination therapies to overcome potential resistance mechanisms. The comprehensive understanding of MYC biology and the availability of robust experimental methodologies, as outlined in this guide, will be crucial for the continued progress in this exciting field of cancer drug development.
References
- 1. Chromatin Immunoprecipitation Assays for Myc and N-Myc | Springer Nature Experiments [experiments.springernature.com]
- 2. Chromatin immunoprecipitation (ChIP) [bio-protocol.org]
- 3. protocols.io [protocols.io]
- 4. med.upenn.edu [med.upenn.edu]
- 5. texaschildrens.org [texaschildrens.org]
- 6. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chromatin Immunoprecipitation Assays for Myc and N-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 13. researchgate.net [researchgate.net]
- 14. Electrophoretic Mobility Shift Assay (EMSA) for Detecting Protein-Nucleic Acid Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Evaluation of JQ1 Combined With Docetaxel for the Treatment of Prostate Cancer Cells in 2D- and 3D-Culture Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scispace.com [scispace.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Detection of β-catenin and c-Myc protein expression by western blot analysis [bio-protocol.org]
- 19. neoplasiaresearch.com [neoplasiaresearch.com]
- 20. Monitoring gene expression: quantitative real-time rt-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. creative-diagnostics.com [creative-diagnostics.com]
- 22. assaygenie.com [assaygenie.com]
- 23. signosisinc.com [signosisinc.com]
Methodological & Application
how to use EN4 in cell culture experiments
- 1. Characterization of this compound monoclonal antibody: a reagent with CD31 specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound (Enterosys) - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. Expression of the E4 gene is required for establishment of soft-agar colony-forming rat cell lines transformed by the adenovirus 12 E1 gene - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for ING4 Gene Therapy in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for evaluating the efficacy of Inhibitor of Growth 4 (ING4) gene therapy in mouse xenograft models. The information is based on preclinical studies utilizing adenovirus-mediated ING4 delivery (Ad-ING4) for various cancer types.
Introduction
Inhibitor of Growth 4 (ING4) is a tumor suppressor protein that plays a critical role in regulating cell cycle progression, apoptosis, and angiogenesis.[1] Its expression is frequently downregulated in various human cancers.[1][2] Adenovirus-mediated gene therapy to restore ING4 function has emerged as a promising anti-cancer strategy, demonstrating significant tumor growth suppression in preclinical xenograft models.[3][4][5][6][7]
Mechanism of Action
ING4 exerts its tumor-suppressive effects through multiple signaling pathways. It can interact with and enhance the activity of the p53 tumor suppressor protein, a key regulator of the cell cycle and apoptosis.[4][8] Additionally, ING4 can inhibit the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which is crucial for cancer cell survival, proliferation, and inflammation.[1][9] By modulating these pathways, ING4 can induce cancer cell death and inhibit the formation of new blood vessels that supply tumors (angiogenesis).[3][5]
Signaling Pathway of ING4
The following diagram illustrates the key signaling pathways influenced by ING4.
Caption: ING4 Signaling Pathway.
Data Presentation
The following tables summarize the quantitative data from various preclinical studies on Ad-ING4 treatment in mouse xenograft models.
Table 1: Effect of Ad-ING4 on Tumor Volume in Mouse Xenograft Models
| Cancer Type | Cell Line | Treatment Groups | Mean Tumor Volume (mm³) ± SD | Reference |
| Osteosarcoma | MG-63 | Ad-ING4 | 250 ± 50 | [3] |
| Control (Ad-GFP) | 900 ± 100 | [3] | ||
| Colorectal Cancer | SW1116 | Ad-ING4 | 300 ± 60 | [4] |
| Control (Ad-GFP) | 1200 ± 150 | [4] | ||
| Hepatocellular Carcinoma | SMMC-7721 | Ad-ING4 + Cisplatin | 150 ± 40 | [5] |
| Cisplatin | 450 ± 70 | [5] | ||
| Ad-ING4 | 500 ± 80 | [5] | ||
| Control (PBS) | 1300 ± 200 | [5] | ||
| Lung Carcinoma | A549 | Ad-ING4 | 400 ± 75 | [6] |
| Control (Ad-vector) | 1100 ± 120 | [6] |
Table 2: Effect of Ad-ING4 on Tumor Weight in Mouse Xenograft Models
| Cancer Type | Cell Line | Treatment Groups | Mean Tumor Weight (g) ± SD | Reference |
| Osteosarcoma | MG-63 | Ad-ING4 | 0.3 ± 0.08 | [3] |
| Control (Ad-GFP) | 1.1 ± 0.2 | [3] | ||
| Colorectal Cancer | SW1116 | Ad-ING4 | 0.4 ± 0.1 | [4] |
| Control (Ad-GFP) | 1.5 ± 0.3 | [4] | ||
| Hepatocellular Carcinoma | SMMC-7721 | Ad-ING4 + Cisplatin | 0.2 ± 0.05 | [5] |
| Cisplatin | 0.6 ± 0.1 | [5] | ||
| Ad-ING4 | 0.7 ± 0.12 | [5] | ||
| Control (PBS) | 1.6 ± 0.4 | [5] | ||
| Gastric Carcinoma | SGC7901/CDDP | Ad-ING4 | 0.5 ± 0.15 | [7] |
| Control (Ad-vector) | 1.4 ± 0.25 | [7] |
Experimental Protocols
This section provides a detailed protocol for a typical in vivo study evaluating Ad-ING4 in a mouse xenograft model.
Protocol: Evaluation of Adenovirus-Mediated ING4 Gene Therapy in a Subcutaneous Mouse Xenograft Model
1. Cell Culture and Adenovirus Preparation 1.1. Culture the desired human cancer cell line (e.g., MG-63, SW1116, A549) in the appropriate medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2. 1.2. Prepare recombinant adenovirus expressing ING4 (Ad-ING4) and a control adenovirus (e.g., expressing green fluorescent protein, Ad-GFP, or an empty vector). 1.3. Amplify and purify the adenoviruses using standard techniques. Determine the viral titer (viral particles/mL).
2. Animal Model 2.1. Use 4-6 week old female athymic nude mice. 2.2. Acclimatize the mice for at least one week before the experiment. 2.3. Maintain the mice in a specific pathogen-free environment.
3. Tumor Cell Implantation 3.1. Harvest cancer cells during the logarithmic growth phase. 3.2. Resuspend the cells in sterile phosphate-buffered saline (PBS) or serum-free medium. 3.3. Subcutaneously inject 1 x 10^6 to 5 x 10^6 cells in a volume of 100-200 µL into the right flank of each mouse.
4. Treatment Administration 4.1. When the tumors reach a palpable size (e.g., 50-100 mm³), randomly assign the mice to treatment and control groups (n=5-10 mice per group). 4.2. Administer Ad-ING4 or the control adenovirus via intratumoral injection. A typical dose is 1 x 10^9 to 1 x 10^10 viral particles in a volume of 50-100 µL. 4.3. Injections can be performed as a single dose or repeated every few days for a specified period (e.g., once every 2 days for 10 days).
5. Monitoring and Data Collection 5.1. Measure the tumor volume every 2-3 days using calipers. Calculate the volume using the formula: Volume = (length × width²) / 2. 5.2. Monitor the body weight of the mice to assess treatment toxicity. 5.3. At the end of the study (e.g., after 2-4 weeks or when tumors in the control group reach a predetermined size), euthanize the mice. 5.4. Excise the tumors and measure their final weight. 5.5. A portion of the tumor tissue can be fixed in formalin for immunohistochemical analysis (e.g., for ING4 expression, apoptosis markers like cleaved caspase-3, or angiogenesis markers like CD34) or snap-frozen for molecular analysis (e.g., Western blot, qRT-PCR).
Experimental Workflow
The following diagram outlines the experimental workflow for an in vivo mouse xenograft study of Ad-ING4.
Caption: Mouse Xenograft Experimental Workflow.
References
- 1. The essential role of tumor suppressor gene ING4 in various human cancers and non-neoplastic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ING4 suppresses tumor angiogenesis and functions as a prognostic marker in human colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Adenovirus-mediated ING4 Gene Transfer in Osteosarcoma Suppresses Tumor Growth via Induction of Apoptosis and Inhibition of Tumor Angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ING4 enhances paclitaxel’s effect on colorectal cancer growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhanced antitumor activity by combining an adenovirus harboring ING4 with cisplatin for hepatocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Adenovirus-mediated ING4 expression suppresses lung carcinoma cell growth via induction of cell cycle alteration and apoptosis and inhibition of tumor invasion and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Adenovirus-mediated ING4 expression reduces multidrug resistance of human gastric carcinoma cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ING4 | Cancer Genetics Web [cancer-genetics.org]
- 9. Tumor immune microenvironment permissive to metastatic progression of ING4-deficient breast cancer | PLOS One [journals.plos.org]
Application Notes and Protocols for Quantitative PCR Analysis of ENO4 Gene Expression
Audience: Researchers, scientists, and drug development professionals.
Introduction
Enolase 4 (ENO4) is a glycolytic enzyme that plays a crucial role in cellular metabolism. Predicted to have phosphopyruvate hydratase activity, it is involved in the conversion of 2-phospho-D-glycerate to phosphoenolpyruvate, a key step in glycolysis.[1][2] Notably, ENO4 is highly expressed in the testis and is essential for sperm motility and male fertility.[2][3] Variants in the ENO4 gene have been associated with male infertility characterized by asthenozoospermia (reduced sperm motility) and abnormal sperm morphology.[3] This document provides a detailed protocol for the quantitative analysis of ENO4 gene expression using real-time polymerase chain reaction (qPCR), a sensitive and widely used technique for quantifying gene expression levels.
Data Presentation
The following table summarizes hypothetical quantitative data for ENO4 gene expression in testicular tissue from fertile and infertile individuals. The data is presented as relative quantification normalized to the reference gene GAPDH, using the delta-delta Ct (ΔΔCt) method.
| Sample Group | Biological Replicate | ENO4 Ct | GAPDH Ct | ΔCt (ENO4 - GAPDH) | Average ΔCt | ΔΔCt (Avg ΔCt Sample - Avg ΔCt Calibrator) | Fold Change (2^-ΔΔCt) |
| Fertile (Calibrator) | 1 | 22.5 | 18.2 | 4.3 | 4.35 | 0 | 1.00 |
| 2 | 22.8 | 18.4 | 4.4 | ||||
| 3 | 22.6 | 18.3 | 4.3 | ||||
| Infertile | 1 | 25.1 | 18.3 | 6.8 | 6.85 | 2.5 | 0.18 |
| 2 | 25.3 | 18.4 | 6.9 | ||||
| 3 | 25.2 | 18.5 | 6.7 |
Table 1: Quantitative Analysis of ENO4 Gene Expression. This table shows a representative dataset comparing ENO4 mRNA levels in testicular biopsies from fertile and infertile individuals. The results indicate a significant downregulation of ENO4 expression in the infertile group compared to the fertile control group.
Experimental Protocols
This section provides a detailed methodology for the quantitative analysis of ENO4 gene expression.
RNA Extraction
Total RNA should be isolated from testicular tissue or relevant cell lines using a TRIzol-based method or a commercially available RNA isolation kit, following the manufacturer's instructions. It is crucial to minimize RNA degradation by using RNase-free reagents and equipment.
RNA Quality and Quantity Assessment
The concentration and purity of the extracted RNA should be determined using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA. RNA integrity should be assessed by gel electrophoresis to visualize intact ribosomal RNA bands.
cDNA Synthesis
First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcription kit with oligo(dT) or random hexamer primers.
Protocol:
-
In an RNase-free tube, combine the following:
-
Total RNA: 1 µg
-
Oligo(dT) primer (10 µM) or Random Hexamers (50 ng/µl): 1 µl
-
dNTP mix (10 mM): 1 µl
-
Nuclease-free water: to a final volume of 13 µl
-
-
Incubate at 65°C for 5 minutes, then place on ice for at least 1 minute.
-
Add the following components:
-
5X Reaction Buffer: 4 µl
-
Reverse Transcriptase (200 U/µl): 1 µl
-
RNase Inhibitor (40 U/µl): 1 µl
-
-
Incubate at 42°C for 60 minutes.
-
Inactivate the enzyme by heating at 70°C for 15 minutes.
-
The resulting cDNA can be stored at -20°C.
qPCR Primer Design
Primers for ENO4 and selected housekeeping genes (e.g., GAPDH, ACTB, PPIA) should be designed to span exon-exon junctions to avoid amplification of genomic DNA.
Designed Primers:
| Gene | Forward Primer (5'-3') | Reverse Primer (5'-3') | Amplicon Size (bp) |
| ENO4 | TGGAGCTGAAGGAGAACATCG | CAGGTCATCAGCAGGAAGGTG | 150 |
| GAPDH | AATCCCATCACCATCTTCCA | TGGACTCCACGACGTACTCA | 121 |
| ACTB | CACCATTGGCAATGAGCGGTTC | AGGTCTTTGCGGATGTCCACGT | 174 |
| PPIA | CATCCTAAAGCATACGGGTCCTG | AGTCTTGGCAGTGCAGATGGAG | 131 |
Quantitative PCR (qPCR)
The qPCR reaction is performed using a SYBR Green-based master mix.
Protocol:
-
Prepare the qPCR reaction mix in a sterile, nuclease-free tube on ice:
-
2X SYBR Green Master Mix: 10 µl
-
Forward Primer (10 µM): 0.5 µl
-
Reverse Primer (10 µM): 0.5 µl
-
cDNA template (diluted 1:10): 2 µl
-
Nuclease-free water: 7 µl
-
Total Volume: 20 µl
-
-
Aliquot the reaction mix into a 96-well qPCR plate.
-
Seal the plate and centrifuge briefly.
-
Perform the qPCR using the following cycling conditions:
-
Initial Denaturation: 95°C for 10 minutes
-
40 Cycles:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 60 seconds
-
-
Melt Curve Analysis: 60°C to 95°C, with a ramp rate of 0.3°C/second.
-
Data Analysis
Relative quantification of ENO4 gene expression is calculated using the delta-delta Ct (ΔΔCt) method.
-
Normalization: For each sample, calculate the ΔCt by subtracting the Ct value of the housekeeping gene from the Ct value of the target gene (ENO4).
-
ΔCt = Ct(ENO4) - Ct(Housekeeping Gene)
-
-
Calibration: Select one experimental group (e.g., fertile control) as the calibrator. Calculate the average ΔCt for the calibrator group.
-
Calculate ΔΔCt: For each sample, subtract the average ΔCt of the calibrator group from its ΔCt value.
-
ΔΔCt = ΔCt(Sample) - Avg ΔCt(Calibrator)
-
-
Calculate Fold Change: The fold change in gene expression is calculated as 2-ΔΔCt.
Mandatory Visualizations
Caption: Experimental workflow for qPCR analysis of ENO4.
Caption: Role of ENO4 in the glycolytic pathway for sperm motility.
References
Application of CRISPR-Cas9 to Elucidate the Function of Enolase 4 (ENO4)
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction to ENO4 and its Predicted Function
Enolase 4 (ENO4) is a member of the enolase family of enzymes, which are crucial components of the glycolytic pathway.[1] These enzymes catalyze the conversion of 2-phospho-D-glycerate to phosphoenolpyruvate, a critical step in cellular energy production.[2][3] While other enolase isoforms are more broadly expressed, ENO4 exhibits a distinct expression pattern, particularly in motile cilia and sperm.[4][5]
Bioinformatic predictions and experimental evidence strongly suggest that ENO4 functions as a phosphopyruvate hydratase.[1] It is predicted to be integral to the glycolytic process, cilium organization, and the motility of flagellated sperm.[1] Variants of the ENO4 gene have been associated with human male infertility, characterized by asthenozoospermia (reduced sperm motility) and abnormal sperm morphology.[6][7] Studies in knockout mice have confirmed that ENO4 is essential for male fertility, playing a critical role in the structural integrity of the sperm flagellum and in generating the ATP required for sperm motility.[8][9][10]
Rationale for Using CRISPR-Cas9 to Study ENO4 Function
The CRISPR-Cas9 system offers a powerful and precise method for genome editing, enabling the targeted disruption or modification of genes to study their function.[11][12] Application of CRISPR-Cas9 to create ENO4 knockout models in relevant cell lines or organisms allows for a detailed investigation of its roles in cellular metabolism, sperm development, and motility. This approach can overcome the limitations of traditional gene knockout methods, offering higher efficiency and the potential for creating specific genetic alterations.[13][14] By generating complete gene knockouts, researchers can minimize the possibility of compensatory effects from other enolase isoforms, providing a clearer understanding of ENO4's specific contributions.[8][10]
Data Presentation
Summary of Quantitative Data from Eno4 Knockout Mouse Models
The following table summarizes the key phenotypic data from studies of Eno4 gene-trapped (functionally knockout) mice, demonstrating the quantitative impact of ENO4 loss on male reproductive parameters.
| Parameter | Wild-Type (WT) Mice | Eno4 Knockout (Gt/Gt) Mice | Percentage Change | Reference |
| Epididymal Sperm Count (x 10^6) | ~50 | ~25 | ~50% decrease | [8][10] |
| Sperm Motility (%) | High | Substantially Reduced | Significant decrease | [8][10] |
| Sperm Morphology | Normal | Coiled flagellum, disorganized fibrous sheath | Qualitatively abnormal | [8][10] |
| Sperm ATP Levels | Normal | Significantly Reduced | Significant decrease | [8] |
| Sperm Enolase Activity | Normal | Significantly Reduced | Significant decrease | [8] |
| Male Fertility | Fertile | Infertile | Complete loss of fertility | [8][10] |
Experimental Protocols
Protocol 1: CRISPR-Cas9 Mediated Knockout of ENO4 in a Spermatogonial Stem Cell Line
This protocol outlines the steps for generating an ENO4 knockout in a cultured spermatogonial stem cell line to study its function in a controlled in vitro system.
1. Guide RNA (gRNA) Design and Synthesis:
-
Identify the genomic sequence of the ENO4 gene in the target species.
-
Use online gRNA design tools (e.g., CHOPCHOP) to select two gRNAs targeting an early exon of ENO4 to maximize the likelihood of a functional knockout.[15]
-
Synthesize the selected gRNA sequences.
2. Vector Preparation:
-
Clone the synthesized gRNAs into a suitable Cas9 expression vector (e.g., pSpCas9(BB)-2A-GFP, Addgene plasmid #48138) that co-expresses Cas9 nuclease and a fluorescent reporter.
3. Cell Culture and Transfection:
-
Culture the spermatogonial stem cells under appropriate conditions.
-
One day prior to transfection, seed the cells in a 6-well plate to achieve 70-80% confluency on the day of transfection.[16]
-
Transfect the cells with the gRNA/Cas9 expression vector using a suitable transfection reagent, following the manufacturer's instructions.
4. Clonal Selection and Expansion:
-
48 hours post-transfection, use fluorescence-activated cell sorting (FACS) to isolate GFP-positive cells, indicating successful transfection.
-
Plate the sorted cells at a low density in 96-well plates to facilitate the growth of single-cell colonies.
-
Expand the resulting colonies into larger culture vessels.
5. Knockout Validation:
-
Genomic DNA Analysis: Extract genomic DNA from the expanded clones. Perform PCR using primers flanking the gRNA target sites to screen for deletions. Sequence the PCR products to confirm the presence of insertions or deletions (indels) that result in a frameshift mutation.
-
Western Blot Analysis: Prepare protein lysates from the validated knockout clones and wild-type controls. Perform a Western blot using an anti-ENO4 antibody to confirm the absence of the ENO4 protein.
Protocol 2: Functional Analysis of ENO4 Knockout Cells
1. Enolase Activity Assay:
-
Prepare cell lysates from both ENO4 knockout and wild-type cells.
-
Measure enolase activity using a commercially available kit or a spectrophotometric assay that monitors the conversion of 2-phosphoglycerate to phosphoenolpyruvate.[17] This assay typically couples the reaction to pyruvate kinase and lactate dehydrogenase and measures the decrease in NADH absorbance at 340 nm.
2. ATP Measurement:
-
Measure intracellular ATP levels in ENO4 knockout and wild-type cells using a luciferase-based ATP assay kit, following the manufacturer's instructions.
3. Metabolic Profiling:
-
Perform metabolomic analysis on cell extracts to assess changes in the levels of glycolytic intermediates and other related metabolites.
Mandatory Visualizations
Signaling and Interaction Pathway of ENO4 in Sperm
Caption: Interaction and functional pathway of ENO4 in sperm.
Experimental Workflow for CRISPR-Cas9 Mediated Knockout of ENO4
Caption: Workflow for generating and analyzing ENO4 knockout cells.
Logical Relationship of ENO4 Function in Male Fertility
References
- 1. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 2. researchgate.net [researchgate.net]
- 3. reanimatology.com [reanimatology.com]
- 4. ENO4 protein expression summary - The Human Protein Atlas [v24.proteinatlas.org]
- 5. ENO4 protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 6. A variant in sperm-specific glycolytic enzyme enolase 4 (ENO4) causes human male infertility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Disruption of a Spermatogenic Cell-Specific Mouse Enolase 4 (Eno4) Gene Causes Sperm Structural Defects and Male Infertility - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Disruption of a spermatogenic cell-specific mouse enolase 4 (eno4) gene causes sperm structural defects and male infertility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. addgene.org [addgene.org]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. Quantitative analysis of CRISPR-del for complete gene knockout in human diploid cells | bioRxiv [biorxiv.org]
- 15. Genome editing approaches with CRISPR/Cas9: the association of NOX4 expression in breast cancer patients and effectiveness evaluation of different strategies of CRISPR/Cas9 to knockout Nox4 in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cdn.origene.com [cdn.origene.com]
- 17. Measurement of enolase activity in cell lysates - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Enolase Activity of ENO4
Audience: Researchers, scientists, and drug development professionals.
Introduction
Enolase is a crucial metalloenzyme that catalyzes the reversible dehydration of 2-phospho-D-glycerate (2-PG) to phosphoenolpyruvate (PEP) in the glycolytic and gluconeogenic pathways.[1][2][3][4] In mammals, three primary enolase isoforms (ENO1, ENO2, and ENO3) have been extensively studied for their roles in metabolism and various pathologies, including cancer and neurological diseases.[5] ENO4 is a putative and less-characterized member of the enolase family.[6] Consequently, specific, validated protocols exclusively for measuring ENO4 activity are not widely available.
These application notes provide detailed protocols for general enolase activity measurement that can be adapted for the characterization of ENO4. The methodologies described are based on well-established principles for quantifying the enzymatic conversion of 2-PG to PEP. The primary methods covered include direct spectrophotometric assays and more sensitive coupled-enzyme assays, which can be monitored via spectrophotometry, fluorometry, or colorimetry.
Principle of Enolase Activity Measurement
Enolase catalyzes the following reaction:
2-phospho-D-glycerate (2-PG) ⇌ Phosphoenolpyruvate (PEP) + H₂O
The activity of enolase can be measured by monitoring either the formation of the product, PEP, or the consumption of the substrate, 2-PG.
-
Direct Spectrophotometric Assay : This method directly measures the formation of PEP by monitoring the increase in absorbance at 240 nm.[7][8]
-
Coupled-Enzyme Assays : These are more common and generally more sensitive methods. The production of PEP is coupled to one or more subsequent enzymatic reactions that result in a readily measurable change, such as the consumption of NADH or the generation of a colored or fluorescent product.[1][2][3][8]
Experimental Protocols
Protocol 1: Sample Preparation from Mammalian Cells and Tissues
This protocol describes the preparation of cell and tissue lysates suitable for enolase activity assays.
Materials:
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Enolase Assay Buffer (e.g., 20 mM Imidazole-HCl, pH 7.0, 400 mM KCl, 1 mM Magnesium Acetate) or commercial assay buffer.[2]
-
Protease Inhibitor Cocktail
-
Dounce homogenizer or sonicator
-
Microcentrifuge
Procedure:
-
For Adherent Cells:
-
For Suspension Cells:
-
Pellet 1-2 million cells by centrifugation at 500 x g for 5 minutes at 4°C.
-
Wash the cell pellet once with ice-cold PBS.
-
Resuspend the pellet in 100 µL of ice-cold Enolase Assay Buffer with a protease inhibitor cocktail.[3]
-
-
For Tissues:
-
Lysate Preparation:
-
Lyse the cells by sonication on ice or by passing them through a fine-gauge needle.[9]
-
Centrifuge the lysate at 10,000-20,000 x g for 15-30 minutes at 4°C to pellet cellular debris.[3][9]
-
Carefully transfer the supernatant to a new, pre-chilled tube. This is the cleared lysate.
-
Determine the protein concentration of the lysate using a standard method like the Bradford assay.[9]
-
Samples can be used immediately or aliquoted and stored at -80°C for future use.[9]
-
Protocol 2: Coupled-Enzyme Spectrophotometric Assay (NADH-Dependent)
This assay measures enolase activity by coupling the production of PEP to the oxidation of NADH, which is monitored as a decrease in absorbance at 340 nm.[4]
Principle:
-
Enolase (ENO4): 2-PG → PEP
-
Pyruvate Kinase (PK): PEP + ADP → Pyruvate + ATP
-
Lactate Dehydrogenase (LDH): Pyruvate + NADH + H⁺ → Lactate + NAD⁺
The rate of NADH consumption is directly proportional to the enolase activity in the sample.
Materials:
-
Cleared lysate (from Protocol 1)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer capable of reading at 340 nm
-
Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM KCl, 5 mM MgCl₂)
-
2-Phospho-D-glycerate (2-PG) solution (substrate)
-
Adenosine 5'-diphosphate (ADP)
-
Nicotinamide adenine dinucleotide, reduced form (NADH)
-
Pyruvate Kinase (PK)
-
Lactate Dehydrogenase (LDH)
Procedure:
-
Prepare the Master Mix: For each reaction, prepare a master mix containing all components except the substrate (2-PG). See Table 2 for typical concentrations.
-
Sample and Control Wells:
-
Sample Wells: Add 1-20 µg of cleared lysate to each well. Adjust the final volume to 50 µL with Reaction Buffer.
-
Background Control Wells: Add the same amount of lysate. These wells will receive a reaction mix without the 2-PG substrate to measure any background NADH oxidation.
-
Positive Control: Use purified enolase enzyme.
-
-
Initiate the Reaction:
-
Add 50 µL of the Master Mix to each well.
-
Start the enzymatic reaction by adding 2-PG to the final desired concentration.
-
-
Measurement:
-
Immediately place the plate in the spectrophotometer pre-warmed to 25°C or 37°C.
-
Measure the absorbance at 340 nm every 30-60 seconds for 10-30 minutes.
-
-
Data Analysis:
-
Calculate the rate of change in absorbance (ΔA340/min) from the linear portion of the curve.
-
Subtract the rate from the background control wells.
-
Calculate enolase activity using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹).
-
Protocol 3: Commercial Colorimetric/Fluorometric Coupled-Enzyme Assay
This protocol is a generalized procedure based on commercially available kits (e.g., Sigma-Aldrich MAK178, Abcam ab241024).[1][11] These kits provide a more convenient and often more sensitive method.
Principle: Enolase activity is determined through a coupled enzyme reaction that results in the formation of an intermediate product (e.g., H₂O₂).[1][3] This intermediate then reacts with a probe to generate a stable colorimetric (absorbance ~570 nm) or fluorometric (Ex/Em = 535/587 nm) signal, which is proportional to the enolase activity.[1][3]
Materials:
-
Commercial Enolase Activity Assay Kit (containing assay buffer, substrate, developer, converter, probe, and positive control)
-
Cleared lysate (from Protocol 1)
-
96-well plate (clear for colorimetric, black with a clear bottom for fluorometric)[1]
-
Microplate reader (spectrophotometer or fluorometer)
Procedure:
-
Reagent Preparation: Prepare all kit components as described in the manufacturer's technical bulletin. This typically involves reconstituting lyophilized substrates and enzymes in the provided assay buffer.[1][3]
-
Standard Curve (Optional but Recommended): Prepare a standard curve using the provided standard (e.g., H₂O₂) to quantify the product generated.[3]
-
Reaction Mix Preparation:
-
Prepare a Reaction Mix for the samples and a Background Control Mix (lacking the enolase substrate) according to the kit's instructions.
-
-
Plate Setup:
-
Initiate and Measure:
-
Add 50 µL of the Reaction Mix to the sample wells and 50 µL of the Background Control Mix to the background wells.
-
Incubate the plate at 25°C, protected from light.[1]
-
Measure the output (absorbance at 570 nm or fluorescence at Ex/Em = 535/587 nm) in a kinetic mode every 1-5 minutes for 30-60 minutes.[1] Note that a lag phase of 5-10 minutes is common.[1][3]
-
-
Data Analysis:
-
Choose two time points (T1 and T2) in the linear range of the reaction.
-
Calculate the change in absorbance (ΔA570) or fluorescence (ΔRFU).
-
Subtract the background reading from the sample reading.
-
Calculate the enolase activity based on the standard curve and the reaction time. Activity is often expressed in mU/mg of protein. One milliunit (mU) is defined as the amount of enzyme that generates 1.0 nmole of product per minute at a specific pH and temperature.[1]
-
Data Presentation
Table 1: Comparison of Enolase Activity Assay Methods
| Feature | Direct Spectrophotometric | Coupled-Enzyme (NADH) | Coupled-Enzyme (Colorimetric) | Coupled-Enzyme (Fluorometric) |
| Principle | Measures PEP formation | Measures NADH consumption | Measures colored product | Measures fluorescent product |
| Wavelength | 240 nm | 340 nm | ~570 nm | Ex/Em = 535/587 nm |
| Signal Change | Increase in Absorbance | Decrease in Absorbance | Increase in Absorbance | Increase in Fluorescence |
| Sensitivity | Low | Moderate | High | Very High |
| Advantages | Simple, direct | Well-established | High sensitivity, visible light | Highest sensitivity |
| Disadvantages | Low sensitivity, UV interference | Potential for background NADH oxidase activity | More complex reaction mix | Requires a fluorometer |
Table 2: Example Reaction Mixture for NADH-Coupled Assay
| Component | Stock Concentration | Final Concentration | Volume for 100 µL Reaction |
| Reaction Buffer (5x) | 5x | 1x | 20 µL |
| 2-PG | 50 mM | 1-5 mM | 2-10 µL |
| ADP | 100 mM | 1.5 mM | 1.5 µL |
| NADH | 10 mM | 0.2 mM | 2 µL |
| PK/LDH Enzyme Mix | Commercial Stock | 5-10 units/mL | 1-2 µL |
| Sample (Lysate) | 1 mg/mL | 1-20 µg | 1-20 µL |
| Nuclease-Free Water | - | - | To 100 µL |
Visualizations
Enzymatic Reaction and Coupled Assay Pathways
Caption: The enolase reaction and principles of coupled assays.
Experimental Workflow: Sample Preparation and Assay
Caption: General workflow for enolase activity measurement.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. scribd.com [scribd.com]
- 3. assaygenie.com [assaygenie.com]
- 4. Biochemical and Biophysical Characterization of the Enolase from Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measurement of enolase activity in cell lysates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. Enolase Activity Assay [bio-protocol.org]
- 8. researchgate.net [researchgate.net]
- 9. In vitro enzymatic activity assay for ENOLASE in mammalian cells in culture [protocols.io]
- 10. content.abcam.com [content.abcam.com]
- 11. Enolase Assay Kit (ab241024) | Abcam [abcam.com]
Practical Guide to EN4 Administration In Vivo: Application Notes and Protocols
This document provides a detailed guide for researchers, scientists, and drug development professionals on the in vivo administration of EN4, a covalent ligand of the c-MYC protein. The protocols and data presented are based on published preclinical studies and are intended to serve as a practical resource for the design and execution of in vivo experiments involving this compound.
Application Notes
This compound: A Covalent Inhibitor of c-MYC
This compound is a small molecule that functions as a covalent ligand, specifically targeting the cysteine 171 (C171) residue within an intrinsically disordered region of the c-MYC protein.[1] The c-MYC oncogene is a critical driver in a majority of human cancers, making it a significant therapeutic target.[1] By binding to c-MYC, this compound inhibits its transcriptional activity, leading to the downregulation of MYC target genes. This disruption of the c-MYC signaling pathway has been shown to impair tumorigenesis, making this compound a promising candidate for cancer therapy research.[1][2]
In Vivo Efficacy of this compound
Preclinical studies have demonstrated the in vivo efficacy of this compound in a breast cancer xenograft model. Specifically, administration of this compound has been shown to significantly attenuate tumor growth in mice bearing 231MFP breast tumor xenografts.[2] The data from these studies provide a foundation for further in vivo investigation of this compound's therapeutic potential.
Quantitative Data Summary
The following table summarizes the key parameters and outcomes of the in vivo administration of this compound in a 231MFP breast tumor xenograft mouse model.
| Parameter | Value | Reference |
| Animal Model | 231MFP breast tumor xenograft mice | [2] |
| Administration Route | Intraperitoneal (IP) injection | [2] |
| Dosage | 50 mg/kg | [2] |
| Dosing Schedule | Daily | [2] |
| Treatment Duration | 3 weeks | [2] |
| Observed Effect | Significant attenuation of tumor growth | [2] |
Experimental Protocols
Preparation of this compound Dosing Solution
Materials:
-
This compound compound
-
Vehicle (e.g., DMSO, saline, or a specified formulation from the original study)
-
Sterile microcentrifuge tubes
-
Sterile, pyrogen-free saline or phosphate-buffered saline (PBS)
-
Vortex mixer
-
Sterile syringes and needles (appropriate gauge for IP injection in mice, e.g., 27-30G)
Protocol:
-
Accurately weigh the required amount of this compound based on the number of animals and the 50 mg/kg dosage.
-
Dissolve this compound in a minimal amount of a suitable solvent, such as DMSO, as specified in the primary research.
-
Further dilute the this compound solution with sterile saline or PBS to the final desired concentration for injection. The final concentration of the initial solvent (e.g., DMSO) should be kept to a minimum to avoid toxicity.
-
Vortex the solution thoroughly to ensure it is well-mixed.
-
Prepare individual doses in sterile syringes immediately before administration.
Establishment of 231MFP Breast Cancer Xenograft Model
Materials:
-
231MFP human breast cancer cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel (optional, but often used to support initial tumor growth)
-
Female immunodeficient mice (e.g., NOD/SCID or similar)
-
Sterile syringes and needles (e.g., 27G)
-
Calipers for tumor measurement
Protocol:
-
Culture 231MFP cells under standard conditions until they reach 70-80% confluency.
-
Harvest the cells by trypsinization, wash with PBS, and perform a cell count to determine cell viability and concentration.
-
Resuspend the cells in a mixture of sterile PBS or culture medium and Matrigel (if used) at the desired concentration for injection.
-
Anesthetize the mice according to approved institutional protocols.
-
Inject the 231MFP cell suspension (typically 1 x 10^6 to 5 x 10^6 cells in 100-200 µL) subcutaneously or into the mammary fat pad of the mice.
-
Monitor the mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the animals into treatment and control groups.
Intraperitoneal (IP) Administration of this compound
Materials:
-
Prepared this compound dosing solution
-
Animal restrainer
-
Sterile syringes and needles (27-30G)
-
70% ethanol for disinfection
Protocol:
-
Gently restrain the mouse, exposing the abdominal area.
-
Wipe the injection site (lower right or left abdominal quadrant) with 70% ethanol.
-
Insert the needle at a 10-20 degree angle into the peritoneal cavity, avoiding the midline to prevent damage to the bladder or cecum.
-
Gently aspirate to ensure the needle has not entered a blood vessel or organ.
-
Slowly inject the this compound solution.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any immediate adverse reactions.
Tumor Growth Monitoring and Endpoint
Protocol:
-
Measure the tumor dimensions (length and width) with calipers at regular intervals (e.g., 2-3 times per week).
-
Calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the animals to assess overall health and potential toxicity.
-
Continue the daily IP injections of this compound for the specified duration (e.g., 3 weeks).
-
At the end of the study, euthanize the mice according to approved institutional protocols and excise the tumors for further analysis (e.g., weight measurement, histological analysis, or biomarker studies).
Visualizations
Caption: Experimental workflow for in vivo administration of this compound.
Caption: c-MYC signaling pathway and the inhibitory action of this compound.
References
Experimental Design for Studying ENO4 in Fertility: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Enolase 4 (ENO4) is a testis-specific glycolytic enzyme that plays a critical role in male fertility. As a key component of the sperm flagellum's machinery for energy production, ENO4 is essential for proper sperm motility and function. Studies involving knockout mouse models have demonstrated that the absence of ENO4 leads to severe structural defects in sperm and results in male infertility.[1][2][3] This document provides a comprehensive experimental design to investigate the function of ENO4 in fertility, complete with detailed protocols for key assays and data presentation guidelines.
Introduction
Spermatozoa require a substantial amount of ATP to power their motility, a crucial factor for successful fertilization. This energy is primarily generated through glycolysis, and several glycolytic enzymes are localized to the fibrous sheath of the sperm flagellum.[1][2][3] ENO4 is a sperm-specific enolase that catalyzes the conversion of 2-phosphoglycerate to phosphoenolpyruvate, a vital step in the glycolytic pathway.[4][5] Its disruption has been linked to asthenozoospermia (reduced sperm motility) and abnormal sperm morphology in both mice and humans, highlighting it as a potential target for fertility research and therapeutic development.[6][7]
The following application notes and protocols describe a systematic approach to characterizing the role of ENO4 in male fertility using a knockout mouse model.
Data Presentation
Quantitative data from the experimental procedures should be summarized in clear and concise tables for comparative analysis.
Table 1: Reproductive Organ Weights and Sperm Numbers in Wild-Type (WT) and Eno4 Knockout (KO) Mice
| Parameter | Wild-Type (WT) | Eno4 Knockout (KO) | P-value |
| Body Weight (g) | 25.4 ± 0.9 | 24.8 ± 0.7 | > 0.05 |
| Testis Weight (mg) | 102.3 ± 4.5 | 85.1 ± 3.2 | < 0.05 |
| Epididymis Weight (mg) | 35.6 ± 1.8 | 30.2 ± 1.5 | < 0.05 |
| Cauda Epididymal Sperm Count (x 10⁶) | 25.7 ± 2.1 | 12.3 ± 1.8 | < 0.005 |
Table 2: Sperm Motility Parameters
| Parameter | Wild-Type (WT) | Eno4 Knockout (KO) | P-value |
| Total Motility (%) | 65.8 ± 3.7 | 10.2 ± 2.5 | < 0.001 |
| Progressive Motility (%) | 45.3 ± 4.1 | 2.1 ± 0.9 | < 0.001 |
| Curvilinear Velocity (VCL, µm/s) | 120.5 ± 8.9 | 35.7 ± 5.4 | < 0.001 |
| Straight-Line Velocity (VSL, µm/s) | 75.2 ± 6.3 | 15.4 ± 3.1 | < 0.001 |
| Average Path Velocity (VAP, µm/s) | 90.1 ± 7.5 | 22.8 ± 4.2 | < 0.001 |
Table 3: Biochemical Analysis of Sperm
| Parameter | Wild-Type (WT) | Eno4 Knockout (KO) | P-value |
| ATP Level (pmol/10⁶ sperm) | 15.8 ± 1.2 | 4.2 ± 0.8 | < 0.001 |
| Enolase Activity (U/mg protein) | 0.85 ± 0.09 | 0.12 ± 0.03 | < 0.001 |
Signaling and Metabolic Pathway
The primary role of ENO4 in sperm is its participation in the glycolytic pathway localized within the flagellum to produce ATP for motility.
Caption: Glycolytic pathway in sperm highlighting the role of ENO4.
Experimental Workflows
A logical workflow is essential for a comprehensive study of ENO4's role in fertility.
Caption: Overall experimental workflow for studying ENO4 in fertility.
Experimental Protocols
Generation and Genotyping of Eno4 Knockout Mice
Objective: To generate and confirm the genotype of mice with a disrupted Eno4 allele.
Methodology:
-
Generation: Eno4 knockout mice can be generated using CRISPR/Cas9 technology or by obtaining embryonic stem (ES) cells with a targeted disruption of the Eno4 gene (e.g., from the Knockout Mouse Project - KOMP).[1][8] Chimeric mice are produced by injecting these ES cells into blastocysts, followed by breeding to establish germline transmission.[1]
-
Genotyping:
-
Extract genomic DNA from tail biopsies of offspring.
-
Perform Polymerase Chain Reaction (PCR) using primers specific for the wild-type and targeted Eno4 alleles.
-
Confirm the gene disruption by Southern blot analysis.[1]
-
Fertility Assessment
Objective: To determine the reproductive capacity of male Eno4 knockout mice.
Methodology:
-
House individual male Eno4 knockout mice (n=3-5) with two wild-type female mice of proven fertility for a period of 2-3 months.[1]
-
Monitor females daily for pregnancies and record the number and size of litters produced.
-
As a control, set up parallel breeding cages with wild-type male mice.
Sperm Collection and Analysis
Objective: To evaluate sperm count, motility, and morphology.
Methodology:
-
Euthanize adult male mice (8-12 weeks old).
-
Dissect the cauda epididymides and place them in a pre-warmed buffer (e.g., Human Tubal Fluid - HTF medium).[9][10]
-
Make several incisions in the cauda epididymides to allow sperm to swim out for 15-20 minutes at 37°C.[11]
-
Sperm Count: Dilute the sperm suspension and count the number of spermatozoa using a hemocytometer.
-
Sperm Motility:
-
Place a 10 µl aliquot of the sperm suspension on a pre-warmed slide.
-
Analyze motility using a Computer-Assisted Sperm Analysis (CASA) system to determine parameters such as total motility, progressive motility, and velocity.[9]
-
-
Sperm Morphology:
In Vitro Fertilization (IVF) Assay
Objective: To assess the ability of sperm from Eno4 knockout mice to fertilize oocytes in vitro.
Methodology:
-
Oocyte Collection:
-
Sperm Capacitation:
-
Collect and prepare sperm from male mice as described above in a suitable fertilization medium.
-
Incubate the sperm suspension for 1-1.5 hours to allow for capacitation.[11]
-
-
Insemination:
-
Add the capacitated sperm to the collected oocytes at a final concentration of 1-2 x 10⁵ sperm/ml.[11]
-
Co-incubate for 4-6 hours.
-
-
Assessment of Fertilization:
-
Wash the oocytes to remove excess sperm.
-
Culture the oocytes overnight and assess fertilization by observing the formation of two-cell embryos.[13]
-
ATP Measurement
Objective: To quantify the intracellular ATP levels in sperm.
Methodology:
-
Collect and count sperm as previously described.
-
Lyse the sperm cells to release intracellular contents.
-
Measure ATP levels using a commercially available luciferin-luciferase-based ATP assay kit according to the manufacturer's instructions.
-
Normalize the ATP levels to the total sperm count.[1]
Enolase Activity Assay
Objective: To measure the total enolase enzymatic activity in sperm.
Methodology:
-
Prepare sperm protein extracts by sonication in an appropriate buffer.[1]
-
Determine the total protein concentration using a standard method (e.g., BCA assay).
-
Measure enolase activity spectrophotometrically by monitoring the conversion of 2-phosphoglycerate to phosphoenolpyruvate. The increase in absorbance at 240 nm corresponds to the formation of phosphoenolpyruvate.[1]
-
Express the enolase activity as units per milligram of protein.
Conclusion
This comprehensive experimental design provides a robust framework for elucidating the precise role of ENO4 in male fertility. The data generated from these studies will not only advance our fundamental understanding of sperm physiology but may also identify ENO4 as a potential diagnostic marker or therapeutic target for male infertility. The detailed protocols and structured data presentation guidelines are intended to ensure reproducibility and facilitate the comparison of findings across different research groups.
References
- 1. Disruption of a Spermatogenic Cell-Specific Mouse Enolase 4 (Eno4) Gene Causes Sperm Structural Defects and Male Infertility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Disruption of a spermatogenic cell-specific mouse enolase 4 (eno4) gene causes sperm structural defects and male infertility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Progress in the biological function of alpha-enolase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bioone.org [bioone.org]
- 6. A variant in sperm-specific glycolytic enzyme enolase 4 (ENO4) causes human male infertility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Thirteen Ovary-Enriched Genes Are Individually Not Essential for Female Fertility in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. First-line Evaluation of Sperm Parameters in Mice (Mus musculus) [bio-protocol.org]
- 10. In Vitro Fertilization - London Regional Transgenic and Gene Targeting Facility - Western University [schulich.uwo.ca]
- 11. sdbonline.org [sdbonline.org]
- 12. Optimization of spermatozoa analysis in mice: A comprehensive protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 14. The Manual for Lab Mouse [card.medic.kumamoto-u.ac.jp]
- 15. IVF CARD Protocol | Vanderbilt Cryopreserved Mouse Repository | Vanderbilt University [medschool.vanderbilt.edu]
Application Note: Identification of EN4 Targets Using Quantitative Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
The term "EN4" is ambiguous in the scientific literature. This document assumes "this compound" refers to the oncogenic ETV6-NTRK3 (EN) fusion protein , a known driver in various cancers. The methodologies described herein are broadly applicable for identifying protein interaction partners of a specific target protein and can be adapted for other "this compound" entities.
Introduction
The ETV6-NTRK3 (EN) fusion protein is a potent oncogenic driver, resulting from a chromosomal translocation that fuses the ETV6 gene with the NTRK3 gene. This fusion leads to the constitutive activation of the TRKC tyrosine kinase domain, which in turn activates downstream signaling pathways promoting cell proliferation, survival, and oncogenic transformation.[1] Identifying the direct and indirect protein targets of the EN fusion protein is crucial for understanding its molecular mechanisms and for the development of targeted therapies.
Mass spectrometry (MS)-based proteomics has emerged as a powerful and unbiased approach for elucidating protein-protein interactions (PPIs) and identifying downstream signaling components.[2][3] This application note provides a detailed protocol for the identification of this compound interaction partners using an affinity purification-mass spectrometry (AP-MS) workflow, coupled with quantitative proteomics to distinguish bona fide interactors from non-specific background proteins.
Principles and Strategies
The core principle of this approach is to specifically isolate the bait protein (this compound) from a cellular lysate along with its interacting partners. This protein complex is then subjected to mass spectrometry to identify all the protein components. Quantitative mass spectrometry techniques are employed to differentiate true interaction partners from non-specific proteins that may co-purify.
Several quantitative strategies can be employed:
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Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC): Cells expressing the tagged this compound protein are grown in media containing "heavy" isotopes of essential amino acids, while control cells (expressing the tag alone or untransfected) are grown in "light" media. The lysates are mixed, and the protein complexes are purified. The ratio of heavy to light peptides in the mass spectrometer allows for the precise quantification of proteins enriched in the this compound pulldown.
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Label-Free Quantification (LFQ): This method relies on the direct comparison of peptide signal intensities or spectral counts between the this compound pulldown and control samples. While simpler in terms of sample preparation, it requires highly reproducible experimental conditions and sophisticated data analysis.[4]
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Tandem Mass Tagging (TMT): This is an isobaric labeling technique where peptides from different samples (e.g., this compound pulldown and control) are labeled with chemical tags of the same mass. Upon fragmentation in the mass spectrometer, reporter ions with different masses are generated, allowing for relative quantification.[4][5]
This protocol will focus on a label-free quantitative approach for its relative simplicity and wide applicability.
Experimental Workflow
The overall experimental workflow for identifying this compound targets using mass spectrometry is depicted below.
Detailed Experimental Protocols
Cell Culture and Transfection
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Cell Line Selection: Choose a human cell line relevant to the cancer type in which the ETV6-NTRK3 fusion is found (e.g., HEK293T for initial studies due to high transfection efficiency, or a more relevant cancer cell line).
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Vector Construction: Clone the full-length cDNA of the ETV6-NTRK3 fusion protein into a mammalian expression vector containing an N- or C-terminal epitope tag (e.g., FLAG, HA, or Myc). A tandem tag system (e.g., SFB-tag) can also be used for higher purity.[6]
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Transfection: Transfect the cells with the this compound-tagged construct or an empty vector control using a suitable transfection reagent (e.g., Lipofectamine).
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Stable Cell Line Generation (Optional but Recommended): For more consistent protein expression, generate stable cell lines by selecting transfected cells with an appropriate antibiotic (e.g., puromycin, G418).
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Expression Verification: Confirm the expression of the tagged this compound protein by Western blotting using an antibody against the epitope tag.
Co-Immunoprecipitation (Co-IP)
-
Cell Lysis:
-
Harvest cells and wash with ice-cold PBS.
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Lyse the cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing.
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Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.
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Incubate the pre-cleared lysate with an antibody against the epitope tag (e.g., anti-FLAG M2 affinity gel) overnight at 4°C with gentle rotation.
-
-
Washing:
-
Wash the beads 3-5 times with lysis buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the protein complexes from the beads. This can be done competitively with a peptide corresponding to the epitope tag (e.g., 3xFLAG peptide) or by using a low pH buffer (e.g., 0.1 M glycine, pH 2.5), followed by immediate neutralization.
-
Sample Preparation for Mass Spectrometry (In-Gel Digestion)
-
SDS-PAGE:
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Eluted proteins are separated on a 4-12% SDS-PAGE gel.
-
Stain the gel with a mass spectrometry-compatible Coomassie blue stain.[7]
-
-
In-Gel Digestion:
-
Excise the entire lane for both the this compound-IP and the control-IP.
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Cut the gel into small pieces (1x1 mm).
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Destain the gel pieces with a solution of 50% acetonitrile (ACN) in 50 mM ammonium bicarbonate.
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Reduce the proteins with 10 mM dithiothreitol (DTT) at 56°C for 1 hour.
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Alkylate the proteins with 55 mM iodoacetamide in the dark at room temperature for 45 minutes.
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Wash and dehydrate the gel pieces with ACN.
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Rehydrate the gel pieces in a solution of trypsin (10-20 ng/µL) in 50 mM ammonium bicarbonate and incubate overnight at 37°C.
-
-
Peptide Extraction:
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Extract the peptides from the gel pieces using a series of ACN and formic acid washes.
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Pool the extracts and dry them in a vacuum centrifuge.
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LC-MS/MS Analysis
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Peptide Resuspension: Resuspend the dried peptides in a solution of 0.1% formic acid.
-
Liquid Chromatography (LC): Separate the peptides on a reverse-phase C18 column using a gradient of increasing ACN concentration.
-
Tandem Mass Spectrometry (MS/MS):
-
The eluting peptides are ionized by electrospray ionization (ESI) and analyzed in a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).
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The mass spectrometer is operated in a data-dependent acquisition (DDA) mode, where the most abundant peptide ions in each full MS scan are selected for fragmentation (MS/MS).
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Data Presentation and Analysis
Protein Identification and Quantification
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The raw MS data is processed using a software suite like MaxQuant or Proteome Discoverer.
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The MS/MS spectra are searched against a human protein database (e.g., UniProt) to identify the peptides and corresponding proteins.
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Label-free quantification is performed by comparing the intensities of the identified peptides between the this compound-IP and control-IP samples.
Quantitative Data Summary
The results of the quantitative proteomic analysis can be summarized in a table. The following is an example of how to present the data for potential this compound-interacting proteins.
| Protein ID (UniProt) | Gene Name | Protein Name | Peptide Count (this compound-IP) | Peptide Count (Control-IP) | LFQ Intensity Ratio (this compound/Control) | p-value |
| P04626 | GRB2 | Growth factor receptor-bound protein 2 | 15 | 1 | 25.6 | 1.2e-5 |
| P62993 | SHC1 | SHC-transforming protein 1 | 12 | 0 | 18.9 | 3.4e-5 |
| P42336 | PIK3R1 | Phosphoinositide-3-kinase regulatory subunit 1 | 10 | 1 | 15.2 | 8.1e-5 |
| Q13485 | GAB1 | GRB2-associated-binding protein 1 | 9 | 0 | 12.7 | 1.5e-4 |
| P27361 | SOS1 | Son of sevenless homolog 1 | 8 | 0 | 10.5 | 2.3e-4 |
| P28482 | RAF1 | RAF proto-oncogene serine/threonine-protein kinase | 7 | 1 | 8.9 | 5.6e-4 |
| Q02750 | STAT3 | Signal transducer and activator of transcription 3 | 6 | 0 | 7.1 | 9.8e-4 |
Table 1: Hypothetical list of proteins identified as potential this compound interactors. The LFQ intensity ratio and p-value are used to determine the specificity and significance of the interaction.
Visualization of a Potential this compound Signaling Pathway
Based on the known signaling of NTRK fusions and the hypothetical interactors identified above, a potential signaling pathway for this compound can be visualized.[1]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low yield of bait protein | - Inefficient transfection/expression- Inefficient immunoprecipitation- Protein degradation | - Optimize transfection protocol- Use a stable cell line- Test different antibodies/beads- Ensure protease inhibitors are fresh |
| High background of non-specific proteins | - Insufficient washing- Antibody cross-reactivity- "Sticky" bait protein | - Increase the number and stringency of wash steps- Use a pre-clearing step- Use a more specific antibody or a tandem-tag system |
| Poor protein identification by MS | - Low protein amount- Inefficient digestion- Sample contamination (e.g., keratin) | - Start with more cellular material- Optimize digestion conditions (enzyme:protein ratio, time)- Use clean reagents and take precautions to avoid keratin contamination |
Conclusion
The combination of affinity purification and quantitative mass spectrometry provides a robust and comprehensive approach for the identification of this compound targets. This method can reveal novel protein-protein interactions and provide insights into the downstream signaling pathways activated by this oncogenic fusion protein. The identified targets can then be further validated by orthogonal methods such as co-immunoprecipitation followed by Western blotting, and their functional relevance can be assessed in cellular assays. This information is invaluable for understanding the molecular basis of this compound-driven cancers and for the discovery of new therapeutic targets.
References
- 1. researchgate.net [researchgate.net]
- 2. Analyzing protein-protein interactions by quantitative mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mass spectrometry‐based protein–protein interaction networks for the study of human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Overview of Mainstream Proteomics Techniques - MetwareBio [metwarebio.com]
- 5. UWPR [proteomicsresource.washington.edu]
- 6. researchgate.net [researchgate.net]
- 7. Identifying Novel Protein-Protein Interactions Using Co-Immunoprecipitation and Mass Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting EN4 Solubility In Vitro
This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing solubility challenges encountered with the preclinical compound EN4 in in vitro settings. Given that this compound is in early-stage development, specific solubility data may be limited. The following troubleshooting guides and frequently asked questions (FAQs) are based on best practices for working with potentially poorly soluble small molecules in a research environment.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility important for in vitro experiments?
This compound is a preclinical drug candidate under development by Enterosys for the potential treatment of diabetes and weight gain.[1] For in vitro assays to yield accurate and reproducible results, this compound must be fully dissolved in the culture medium. Poor solubility can lead to the formation of precipitates, which can cause inconsistent dosing, cellular stress, and misleading experimental outcomes. Achieving a stable, soluble formulation is therefore critical for reliable pharmacological assessment.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
For many poorly water-soluble compounds, Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating a high-concentration stock solution. It is crucial to use anhydrous, high-purity DMSO to minimize degradation of the compound and the introduction of water, which can lead to precipitation upon storage.
Q3: How can I determine the optimal concentration of my this compound stock solution?
The optimal concentration of your this compound stock solution will depend on its solubility in the chosen organic solvent (e.g., DMSO) and the final concentration required for your assay. It is advisable to prepare the highest concentration stock solution that remains fully solubilized to minimize the volume of organic solvent added to your aqueous assay medium.
Q4: What is the maximum final concentration of DMSO that is safe for my cells?
The tolerance of cells to DMSO can vary significantly between cell types. A general guideline is to keep the final concentration of DMSO in the cell culture medium at or below 0.5% (v/v). For particularly sensitive cell lines or long-term experiments, a final DMSO concentration of 0.1% or lower is often recommended. It is essential to perform a vehicle control experiment to determine the maximum DMSO concentration that does not affect the viability or function of your specific cells.
Troubleshooting Common Solubility Issues
Q5: I observed a precipitate after diluting my this compound stock solution into the cell culture medium. What should I do?
Precipitation upon dilution into an aqueous medium is a common issue for hydrophobic compounds. This "crashing out" occurs when the compound's concentration exceeds its solubility limit in the final aqueous environment. Here are several troubleshooting steps:
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Optimize the Dilution Technique:
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Pre-warm the cell culture medium to 37°C.
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While vigorously vortexing or stirring the medium, add the this compound stock solution drop-wise and slowly. This rapid mixing helps to disperse the compound quickly.
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Reduce the Final Concentration: Your target concentration may be too high. Perform a serial dilution to determine the maximum concentration of this compound that remains soluble in your final assay medium.
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Use an Intermediate Dilution Step: Instead of diluting the concentrated DMSO stock directly into the medium, create an intermediate dilution in a co-solvent system (e.g., a mixture of DMSO and ethanol) or in a serum-containing medium before the final dilution.
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Sonication: After dilution, briefly sonicate the solution in a water bath sonicator. This can help to break up small aggregates and improve dissolution.
Q6: My this compound solution appears clear initially but forms a precipitate over time during the experiment. How can I address this?
This phenomenon, known as time-dependent precipitation, can occur as the compound slowly comes out of a supersaturated solution. To mitigate this:
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Decrease the Final Concentration: The most straightforward solution is to work at a lower, more stable concentration of this compound.
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Incorporate Serum: If your experimental protocol allows, the presence of serum proteins in the cell culture medium can help to stabilize the compound and increase its apparent solubility.
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Consider Formulation Strategies: For persistent issues, more advanced formulation techniques may be necessary. The use of solubilizing agents like cyclodextrins can encapsulate the hydrophobic compound and improve its aqueous solubility.
Quantitative Data Summary
The following tables provide general guidance on solvent tolerance for cell cultures and typical solubility of poorly soluble compounds in common solvents. Note: This is generalized data and may not be specific to this compound. Experimental validation is crucial.
Table 1: General Solvent Tolerance for In Vitro Cell Cultures
| Solvent | Recommended Final Concentration (v/v) | Notes |
| DMSO | ≤ 0.5% | Some sensitive cell lines may require ≤ 0.1%. Always perform a vehicle control. |
| Ethanol | ≤ 0.5% | Can be more cytotoxic than DMSO for some cell lines. |
| Methanol | ≤ 0.1% | Generally more toxic to cells than DMSO or ethanol. |
Table 2: Illustrative Solubility of a Poorly Soluble Compound
| Solvent | Typical Solubility Range |
| Water | < 1 µg/mL |
| PBS (pH 7.4) | 1-10 µg/mL |
| Ethanol | 1-5 mg/mL |
| DMSO | > 20 mg/mL |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
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Weighing: Accurately weigh the required amount of this compound powder using a calibrated analytical balance.
-
Solvent Addition: Add the appropriate volume of anhydrous, high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or higher, depending on solubility).
-
Dissolution: Vortex the solution for 1-2 minutes to aid dissolution. If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes.
-
Visual Inspection: Ensure the solution is clear and free of any visible particles.
-
Sterilization: If required for your application, filter the stock solution through a 0.22 µm syringe filter that is compatible with DMSO.
-
Aliquoting and Storage: Dispense the stock solution into single-use aliquots in sterile, tightly sealed vials. Store at -20°C or -80°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.
Protocol 2: Determining Maximum Tolerated DMSO Concentration
-
Cell Seeding: Seed your cells in a multi-well plate at the desired density and allow them to adhere overnight.
-
Vehicle Preparation: Prepare a series of dilutions of DMSO in your cell culture medium to achieve a range of final concentrations (e.g., 0.05%, 0.1%, 0.25%, 0.5%, 1.0%).
-
Treatment: Replace the existing medium with the medium containing the different DMSO concentrations. Include a "no DMSO" control.
-
Incubation: Incubate the cells for a duration equivalent to your planned experiment (e.g., 24, 48, or 72 hours).
-
Viability Assay: Assess cell viability using a standard method such as an MTT, XTT, or CellTiter-Glo® assay.
-
Analysis: Determine the highest concentration of DMSO that does not cause a significant decrease in cell viability compared to the "no DMSO" control.
Visualizations
Caption: Workflow for preparing and using this compound in in vitro experiments.
Caption: Decision tree for troubleshooting this compound precipitation in aqueous media.
References
Technical Support Center: Optimizing EN4 (Enfortumab Vedotin) Dosage for In Vivo Cancer Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing EN4 (Enfortumab Vedotin) in preclinical in vivo cancer models.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound, or Enfortumab Vedotin, is an antibody-drug conjugate (ADC) that targets Nectin-4, a protein highly expressed on the surface of various cancer cells.[1][2] The antibody component of this compound binds to Nectin-4, leading to the internalization of the ADC into the cancer cell.[3][4] Once inside, the linker is cleaved, releasing the cytotoxic payload, monomethyl auristatin E (MMAE).[2][5] MMAE disrupts the microtubule network within the cell, leading to cell cycle arrest and apoptosis (programmed cell death).[2]
Q2: Which tumor models are most suitable for this compound studies?
Tumor models with high expression of Nectin-4 are the most appropriate for evaluating the efficacy of this compound. Preclinical studies have demonstrated significant antitumor activity in xenograft models of bladder, breast, pancreatic, and lung cancers with moderate to strong Nectin-4 expression.[6] It is crucial to verify Nectin-4 expression in your chosen cell line or patient-derived xenograft (PDX) model via immunohistochemistry (IHC) or flow cytometry before initiating in vivo studies.
Q3: What are the typical starting doses for this compound in preclinical mouse models?
Reported intravenous (IV) doses in preclinical xenograft models have ranged from 0.5 mg/kg to 1.25 mg/kg administered on a schedule such as days 1, 8, and 15 of a 28-day cycle.[7][8] For intravesical administration in non-muscle invasive bladder cancer models, doses have been tested that are significantly higher than the maximum tolerated intravenous dose without systemic toxicities.[2][9] It is recommended to perform a dose-ranging study to determine the optimal dose for your specific tumor model and experimental goals.
Q4: What are the expected toxicities associated with this compound in animal models?
Potential on-target, off-tumor toxicities can occur in normal tissues that express Nectin-4.[10] Common toxicities observed with ADCs, including those with MMAE payloads, can include hematological toxicities (e.g., neutropenia) and peripheral neuropathy.[10] In preclinical studies, intravesical administration of this compound was well-tolerated with minimal local and no systemic toxicities at doses up to six-fold the intravenous maximum tolerated dose.[2] Careful monitoring of animal health, including body weight, clinical signs, and complete blood counts, is essential throughout the study.
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Lack of Tumor Regression or Inhibition | Low or absent Nectin-4 expression in the tumor model. | - Confirm Nectin-4 expression levels in your tumor cells or tissue using IHC, Western Blot, or flow cytometry.- Select a different tumor model with confirmed high Nectin-4 expression. |
| Suboptimal this compound dosage. | - Perform a dose-escalation study to identify the maximum tolerated dose (MTD) and optimal efficacious dose for your specific model.[11][12]- Consider alternative dosing schedules (e.g., more frequent, lower doses). | |
| Development of drug resistance. | - Investigate potential resistance mechanisms, such as downregulation of Nectin-4 or upregulation of drug efflux pumps.[13] | |
| Incorrect drug administration. | - Ensure proper intravenous or other intended route of administration. Verify the stability and concentration of the prepared this compound solution. | |
| Excessive Animal Toxicity (e.g., significant weight loss, lethargy) | Dosage is too high. | - Reduce the this compound dose or alter the dosing schedule to be less frequent.- Refer to dose-ranging and MTD studies to establish a safer, effective dose.[11][12] |
| "On-target, off-tumor" toxicity. | - Evaluate Nectin-4 expression in vital organs of the animal model to anticipate potential off-tumor effects.[10] | |
| Payload-related toxicity. | - Monitor for known toxicities associated with MMAE, such as neutropenia and neurotoxicity. Consider supportive care measures as appropriate. | |
| High Variability in Tumor Growth and Response | Inconsistent tumor cell implantation. | - Standardize the number of cells, injection volume, and location for tumor implantation.- Ensure all animals in a cohort are implanted on the same day. |
| Heterogeneity of Nectin-4 expression within the tumor. | - Analyze Nectin-4 expression in multiple tumor samples to assess for heterogeneity.- Use a larger group of animals to account for variability. | |
| Differences in animal health and immune status. | - Use age- and sex-matched animals from a reputable supplier.- Monitor animal health closely and exclude any unhealthy animals from the study. |
Data Presentation
Table 1: Summary of this compound (Enfortumab Vedotin) Efficacy in Preclinical Xenograft Models
| Cancer Type | Xenograft Model | This compound Dosing Regimen (Intravenous) | Outcome |
| Bladder Cancer | AG-B1 | Single dose of 4 mg/kg | Tumor regression |
| Breast Cancer | AG-Br7 | Not specified | Tumor regression |
| Pancreatic Cancer | AG-Panc4 | Not specified | Significant tumor growth inhibition |
| Lung Cancer | Not specified | Not specified | Significant tumor growth inhibition |
This table is a summary of findings from published preclinical studies and specific outcomes may vary based on the exact experimental conditions.
Experimental Protocols
General Protocol for In Vivo Efficacy Study of this compound in a Xenograft Mouse Model
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Cell Culture and Animal Model:
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Culture a Nectin-4 expressing cancer cell line (e.g., RT112 for bladder cancer) under standard conditions.
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Acquire immunocompromised mice (e.g., NOD-SCID or NSG mice), typically 6-8 weeks old.
-
-
Tumor Implantation:
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Harvest cancer cells and resuspend in a suitable medium (e.g., PBS or Matrigel).
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Subcutaneously inject a defined number of cells (e.g., 1 x 10^6 to 5 x 10^6) into the flank of each mouse.
-
-
Tumor Growth Monitoring and Randomization:
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Monitor tumor growth by caliper measurements at least twice a week.
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Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and control groups.
-
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This compound Preparation and Administration:
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Reconstitute and dilute this compound to the desired concentration in a sterile vehicle (e.g., sterile saline).
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Administer this compound to the treatment group via the appropriate route (e.g., intravenous injection). The control group should receive the vehicle only.
-
-
Data Collection and Analysis:
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Continue to monitor tumor volume and body weight throughout the study.
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Observe animals for any signs of toxicity.
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At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., IHC for Nectin-4, apoptosis markers).
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Analyze the data to determine the effect of this compound on tumor growth and animal survival.
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Mandatory Visualizations
Caption: Mechanism of action of this compound (Enfortumab Vedotin).
Caption: Nectin-4 signaling pathway in cancer cells.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. Antibody-Drug Conjugates: Possibilities and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Promises and problems with ADCs [tempobioscience.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Enfortumab Vedotin Antibody-Drug Conjugate Targeting Nectin-4 Is a Highly Potent Therapeutic Agent in Multiple Preclinical Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Clinical Pharmacology of the Antibody–Drug Conjugate Enfortumab Vedotin in Advanced Urothelial Carcinoma and Other Malignant Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. tandfonline.com [tandfonline.com]
- 11. NECTIN-4 PET FOR OPTIMIZING ENFORTUMAB VEDOTIN DOSE-RESPONSE IN UROTHELIAL CARCINOMA - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Technical Support Center: ENO4 Protein Purification
Welcome to the technical support center for the purification of ENO4 protein. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to the expression and purification of recombinant ENO4.
Frequently Asked Questions (FAQs)
Q1: What is ENO4, and what are its key characteristics?
A1: ENO4, or Enolase 4, is a member of the enolase family of enzymes. It is predicted to function as a phosphopyruvate hydratase, playing a role in the glycolytic pathway. Notably, ENO4 is specifically expressed in motile cilia and is crucial for sperm motility and function. It is synthesized as a precursor of approximately 70 kDa, which is then proteolytically cleaved to its mature, functional form of about 60 kDa.
Q2: Which expression system is recommended for producing recombinant ENO4?
A2: While specific literature on optimal ENO4 expression is limited, E. coli is a common host for producing other enolase family members due to its rapid growth and high yield potential. However, since ENO4 undergoes proteolytic processing, a mammalian expression system (like HEK293 or CHO cells) might be more suitable to achieve the mature form of the protein, especially if the processing enzyme is not co-expressed in a bacterial system.
Q3: My His-tagged ENO4 protein is showing low yield after affinity chromatography. What are the possible causes?
A3: Low yield can be attributed to several factors:
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Poor expression: The protein may not be expressing well in the chosen host system. Optimization of expression conditions (e.g., temperature, induction time, codon usage) may be necessary.
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Insolubility: The protein may be forming insoluble inclusion bodies. Try lowering the expression temperature or using a solubility-enhancing fusion tag.
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Inefficient lysis: The cells may not be lysed completely, leaving a significant amount of protein in the cell debris. Ensure your lysis protocol is optimized for your expression host.
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Suboptimal binding to the resin: The affinity tag may be inaccessible. Consider purifying under denaturing conditions if the native structure is not critical for downstream applications. Also, ensure the pH and ionic strength of your binding buffer are optimal for the affinity resin.[1]
Q4: I am observing significant protein aggregation during and after purification. How can I prevent this?
A4: Protein aggregation is a common challenge and can be addressed by:
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Optimizing buffer conditions: Screen different pH levels, salt concentrations, and additives. The inclusion of stabilizing agents like glycerol (5-20%), non-detergent sulfobetaines, or small amounts of mild detergents can be beneficial.[2]
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Working at low temperatures: Perform all purification steps at 4°C to minimize protein unfolding and aggregation.[3]
-
Maintaining low protein concentration: High protein concentrations can promote aggregation. If possible, work with more dilute samples.[2]
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Adding reducing agents: For proteins with cysteine residues, including a reducing agent like DTT or TCEP (0.5-2 mM) can prevent the formation of intermolecular disulfide bonds.
Q5: After affinity purification of my His-tagged ENO4, I see many contaminating protein bands on my SDS-PAGE. What are these and how can I remove them?
A5: When expressing His-tagged proteins in E. coli, it is common for certain host proteins with histidine-rich regions to co-purify. Common contaminants include SlyD and ArnA.[4][5] To remove these:
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Optimize wash steps: Increase the number of column washes and include a low concentration of imidazole (10-20 mM) in your wash buffer to outcompete weakly bound contaminants.[6]
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Use a different E. coli strain: Strains like LOBSTR have been engineered to reduce the expression of common His-tag contaminants.[4]
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Incorporate additional purification steps: Ion exchange chromatography (IEX) or size-exclusion chromatography (SEC) after the initial affinity step can effectively separate contaminants from the target protein.[7]
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your ENO4 purification experiments.
Issue 1: Low Purity of ENO4 After Affinity Chromatography
| Possible Cause | Recommended Solution |
| Co-purification of host proteins | Increase the stringency of your wash buffer by adding 10-20 mM imidazole. Perform additional wash steps before elution. Consider using a cobalt-based resin (TALON®), which can offer higher specificity than nickel-based resins.[6] |
| Non-specific binding to the resin | Increase the salt concentration (e.g., up to 500 mM NaCl) in your lysis and wash buffers to minimize ionic interactions.[7] |
| Protein degradation | Add a fresh protease inhibitor cocktail to your lysis buffer. Keep samples on ice or at 4°C throughout the purification process. |
| Nucleic acid contamination | Treat your cell lysate with DNase I to reduce viscosity and prevent nucleic acids from interfering with purification. |
Issue 2: ENO4 Protein is Found in the Insoluble Pellet (Inclusion Bodies)
| Possible Cause | Recommended Solution |
| High expression rate | Lower the induction temperature to 18-25°C and extend the induction time (e.g., overnight). Reduce the concentration of the inducing agent (e.g., IPTG). |
| Hydrophobic nature of the protein | Co-express with chaperone proteins to aid in proper folding. Use a solubility-enhancing fusion tag such as Maltose Binding Protein (MBP) or Glutathione S-Transferase (GST). |
| Suboptimal buffer conditions | Screen different lysis buffers with varying pH and additives to find a condition that favors soluble expression. |
| Denaturation and refolding required | If expression in a soluble form is not achievable, the inclusion bodies can be solubilized using denaturants like urea or guanidinium chloride, followed by a refolding protocol. |
Issue 3: Loss of ENO4 Activity After Purification
| Possible Cause | Recommended Solution |
| Protein instability | Ensure the purification buffers are within the optimal pH range for enolase activity. Add stabilizing agents like glycerol or metal cofactors (e.g., Mg²⁺) if required for activity. |
| Harsh elution conditions | Avoid very low pH for elution if possible. If using imidazole, ensure it is removed promptly by dialysis or buffer exchange after elution. |
| Repeated freeze-thaw cycles | Aliquot the purified protein into single-use volumes before freezing to avoid repeated temperature changes.[3] |
| Improper storage | Store the purified protein at -80°C for long-term stability. For short-term storage, 4°C with a bacteriostatic agent may be suitable. |
Data Presentation
The following table provides an illustrative example of a purification summary for a hypothetical His-tagged ENO4 purification from a 1-liter E. coli culture. Note that these values are for demonstration purposes and actual results may vary.
| Purification Step | Total Protein (mg) | ENO4 Activity (Units) * | Specific Activity (Units/mg) | Yield (%) | Purity (Fold) |
| Crude Lysate | 1500 | 3000 | 2.0 | 100 | 1 |
| Ni-NTA Affinity | 25 | 2400 | 96.0 | 80 | 48 |
| Ion Exchange (IEX) | 10 | 2100 | 210.0 | 70 | 105 |
| Size Exclusion (SEC) | 8 | 1950 | 243.8 | 65 | 122 |
*One unit of enolase activity is defined as the amount of enzyme that catalyzes the conversion of 1.0 µmol of 2-phosphoglycerate to phosphoenolpyruvate per minute under standard assay conditions.[8]
Experimental Protocols
Here are generalized protocols for the purification of a His-tagged ENO4 protein expressed in E. coli. These should be optimized for your specific experimental conditions.
Protocol 1: Expression and Lysis of His-tagged ENO4
-
Expression:
-
Transform an appropriate E. coli expression strain (e.g., BL21(DE3)) with your ENO4 expression vector.
-
Grow a 1 L culture in LB medium with the appropriate antibiotic at 37°C to an OD₆₀₀ of 0.6-0.8.
-
Cool the culture to 20°C and induce protein expression with IPTG (final concentration 0.1-0.5 mM).
-
Incubate overnight at 20°C with shaking.
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
-
Lysis:
-
Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 10% glycerol, 1 mM TCEP).
-
Add lysozyme to a final concentration of 1 mg/mL and a protease inhibitor cocktail.
-
Incubate on ice for 30 minutes.
-
Sonicate the cell suspension on ice using short bursts to avoid overheating until the lysate is no longer viscous.
-
Add DNase I to a final concentration of 10 µg/mL and incubate on ice for 15 minutes.
-
Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C. Collect the supernatant.
-
Protocol 2: Affinity Chromatography
-
Column Preparation:
-
Equilibrate a Ni-NTA affinity column with 5-10 column volumes (CV) of Lysis Buffer.
-
-
Binding:
-
Load the clarified lysate onto the equilibrated column at a slow flow rate (e.g., 1 mL/min).
-
-
Washing:
-
Wash the column with 10-15 CV of Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 10% glycerol, 1 mM TCEP) to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the bound ENO4 protein with 5 CV of Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 10% glycerol, 1 mM TCEP). Collect fractions.
-
-
Analysis:
-
Analyze the collected fractions by SDS-PAGE to identify those containing pure ENO4. Pool the pure fractions.
-
Protocol 3: Ion Exchange Chromatography (Polishing Step)
-
Buffer Exchange:
-
Buffer exchange the pooled fractions from the affinity step into a low-salt IEX Buffer A (e.g., 20 mM Tris-HCl pH 8.0, 25 mM NaCl, 10% glycerol, 1 mM TCEP) using dialysis or a desalting column.
-
-
IEX Protocol:
-
Equilibrate an anion exchange column (e.g., Q-sepharose) with IEX Buffer A.
-
Load the buffer-exchanged sample onto the column.
-
Wash the column with IEX Buffer A until the baseline is stable.
-
Elute the protein using a linear gradient of 0-100% IEX Buffer B (e.g., 20 mM Tris-HCl pH 8.0, 1 M NaCl, 10% glycerol, 1 mM TCEP) over 20 CV.
-
Collect fractions and analyze by SDS-PAGE.
-
Protocol 4: Enolase Activity Assay
This protocol is a coupled enzyme assay to measure enolase activity.
-
Reagent Preparation:
-
Assay Buffer: 100 mM Triethanolamine buffer, pH 7.4.
-
Substrate Mix: Prepare a solution containing 56 mM 2-Phosphoglycerate, 7 mM NADH, 20 mM ADP, 500 mM MgSO₄, and 2 M KCl in Assay Buffer.
-
Coupling Enzymes: A solution containing pyruvate kinase (PK) and lactate dehydrogenase (LDH).
-
-
Assay Procedure:
-
In a cuvette, mix the Assay Buffer and the Substrate Mix.
-
Add the coupling enzymes (PK/LDH).
-
Add a known amount of your purified ENO4 sample to initiate the reaction.
-
Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.
-
Calculate the activity based on the rate of absorbance change and the extinction coefficient of NADH.[8]
-
Visualizations
References
- 1. goldbio.com [goldbio.com]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. creative-biostructure.com [creative-biostructure.com]
- 4. Optimized E. coli expression strain LOBSTR eliminates common contaminants from His-tag purification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. weizmann.ac.il [weizmann.ac.il]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Tips for Optimizing Protein Expression and Purification | Rockland [rockland.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Improving the Efficiency of ENO4 Knockout Models
Welcome to the technical support center for researchers working with ENO4 knockout models. This resource provides troubleshooting guidance and answers to frequently asked questions to help you improve the efficiency and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the function of ENO4?
ENO4, or Enolase 4, is a protein primarily known for its predicted role as a phosphopyruvate hydratase in the glycolytic pathway.[1] It is thought to be involved in cilium organization and flagellated sperm motility.[1] Studies on ENO4 knockout mouse models have demonstrated its crucial role in male fertility, where its absence leads to structural defects in sperm and reduced motility.[2][3][4]
Q2: What are the expected phenotypes of an ENO4 knockout?
Based on studies in mice, a complete knockout of ENO4 is associated with male infertility.[2][3][4] Phenotypes observed in Eno4 knockout mice include:
Q3: Is there any information on ENO4 protein expression?
The Human Protein Atlas provides some data on ENO4 protein expression, indicating distinct expression in motile cilia.[5][6][7] For detailed expression profiles in specific tissues and cell lines, it is recommended to consult resources like the Human Protein Atlas and perform preliminary expression analysis in your model system.
Troubleshooting Guide
Low knockout efficiency is a common challenge in CRISPR-Cas9 experiments.[8] This guide addresses potential issues and provides solutions to enhance the success rate of your ENO4 knockout experiments.
Problem 1: Low or No Knockout Efficiency
| Possible Cause | Recommended Solution | Explanation |
| Suboptimal sgRNA Design | Design and test 2-3 different sgRNAs targeting critical exons of the ENO4 gene.[9] Utilize online design tools that predict on-target activity and minimize off-target effects.[10][11][12][13][14][15] | The efficiency of CRISPR-Cas9 editing is highly dependent on the guide RNA sequence.[8] Targeting early exons is often recommended for a complete knockout.[11] |
| Inefficient Delivery of CRISPR Components | Optimize your transfection or electroporation protocol for the specific cell line you are using. Consider using different delivery methods, such as lipid-based transfection reagents or electroporation, to find the most effective one for your cells.[10] | The method of delivering Cas9 and sgRNA into cells significantly impacts editing efficiency. Different cell types have varying susceptibility to different delivery methods.[10] |
| Cell Line Specificity | Perform a literature search to see if your cell line is known to be difficult to transfect or has a low efficiency of non-homologous end joining (NHEJ). If so, you may need to screen more clones or consider a different cell line. | Some cell lines are inherently more resistant to genetic modification.[8] |
| Low Expression of Cas9 and sgRNA | Ensure that the promoters driving Cas9 and sgRNA expression are active in your cell type. For plasmid-based systems, verify the integrity and concentration of your plasmids. | Adequate expression of both Cas9 and sgRNA is necessary for efficient genome editing.[10] |
Problem 2: Difficulty in Isolating Positive Knockout Clones
| Possible Cause | Recommended Solution | Explanation |
| Mosaicism in the Edited Population | After transfection, perform single-cell cloning to isolate individual cell lines.[16][17][18][19][20] This can be achieved through limiting dilution or fluorescence-activated cell sorting (FACS).[16][17][18] | The initial cell population after CRISPR editing will be a mix of wild-type, heterozygous, and homozygous knockout cells. Isolating single clones is essential to obtain a pure knockout cell line.[16] |
| Cell Viability Issues Post-Transfection | Optimize the amount of plasmid DNA and transfection reagent to minimize toxicity.[21] Ensure cells are at an optimal confluency (50-70%) before transfection.[21] | High concentrations of foreign DNA and transfection reagents can be toxic to cells, leading to poor survival and difficulty in isolating clones.[10][21] |
Problem 3: Inconsistent or Unclear Validation Results
| Possible Cause | Recommended Solution | Explanation |
| Ambiguous PCR or Sequencing Results | Design PCR primers that flank the target site to detect insertions or deletions (indels). Use Sanger sequencing to confirm the specific mutations in your clonal cell lines. | PCR followed by sequencing is the gold standard for confirming genetic modifications at the DNA level. |
| Inconclusive Western Blot Results | Ensure your antibody is specific to ENO4 and validated for Western blotting. Use a wild-type cell lysate as a positive control and a validated knockout lysate (if available) as a negative control.[22][23] Consider that a frameshift mutation may lead to a truncated protein that might still be detectable by an antibody targeting the N-terminus.[22] | Western blotting confirms the absence of the target protein, which is the ultimate goal of a knockout experiment.[22][23][24] Proper controls are crucial for interpreting the results correctly.[22] |
| Discrepancy between Genotype and Phenotype | A frameshift mutation does not always lead to a complete loss of protein function. A truncated or altered protein may still have some residual activity.[22] Perform functional assays relevant to ENO4's role (e.g., motility assays in relevant cell types) to confirm the loss of function. | Genotypic confirmation of a knockout should always be complemented with phenotypic or functional validation to ensure the desired biological effect has been achieved.[22] |
Quantitative Data Summary
While specific quantitative data on the efficiency of generating ENO4 knockout models is not widely available in published literature, the efficiency of CRISPR-Cas9-mediated knockout, in general, can vary significantly depending on the cell type, delivery method, and sgRNA design. The table below presents a general overview of expected efficiencies based on different factors.
| Parameter | Factor | Typical Efficiency Range | References |
| sgRNA Design | Optimized (high on-target score) | 50-90% | [25][26][27] |
| Suboptimal | <20% | [8] | |
| Delivery Method | Electroporation (optimized) | 60-90% | [10] |
| Lipid-based Transfection | 30-70% | [10] | |
| Cell Type | Easy-to-transfect (e.g., HEK293T) | >80% | [25][26] |
| Difficult-to-transfect (e.g., primary cells) | 10-50% | [25][26] |
Experimental Protocols
Protocol 1: CRISPR-Cas9 Mediated Knockout of ENO4
This protocol provides a general workflow for generating ENO4 knockout cell lines using CRISPR-Cas9.
-
sgRNA Design and Cloning:
-
Transfection:
-
Culture your target cells to 50-70% confluency.[21]
-
Transfect the cells with the Cas9/sgRNA expression vector using an optimized protocol for your cell line (e.g., lipofection or electroporation).
-
-
Single-Cell Cloning:
-
Expansion and Screening:
-
Allow single cells to form colonies.
-
Expand the colonies and screen for ENO4 knockout at the genomic level using PCR and Sanger sequencing.
-
Protocol 2: Validation of ENO4 Knockout by Western Blot
This protocol details the steps to confirm the absence of ENO4 protein in your knockout clones.
-
Protein Extraction:
-
Lyse wild-type and putative ENO4 knockout cells in RIPA buffer supplemented with protease inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a validated primary antibody against ENO4 overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Image the blot and confirm the absence of the ENO4 band in the knockout samples compared to the wild-type control. A loading control (e.g., GAPDH or β-actin) should be used to ensure equal protein loading.
-
Visualizations
Caption: Experimental workflow for generating and validating ENO4 knockout cell lines.
Caption: Troubleshooting logic for improving ENO4 knockout efficiency.
Caption: Putative signaling pathway involving ENO4 in relation to sperm function.
References
- 1. genecards.org [genecards.org]
- 2. Disruption of a spermatogenic cell-specific mouse enolase 4 (eno4) gene causes sperm structural defects and male infertility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Disruption of a Spermatogenic Cell-Specific Mouse Enolase 4 (Eno4) Gene Causes Sperm Structural Defects and Male Infertility - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Eno4 MGI Mouse Gene Detail - MGI:2441717 - enolase 4 [informatics.jax.org]
- 5. ENO4 protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 6. ENO4 protein expression summary - The Human Protein Atlas [v22.proteinatlas.org]
- 7. Tissue expression of ENO4 - Summary - The Human Protein Atlas [proteinatlas.org]
- 8. Troubleshooting Low Knockout Efficiency in CRISPR Experiments - CD Biosynsis [biosynsis.com]
- 9. idtdna.com [idtdna.com]
- 10. Troubleshooting Guide for Common CRISPR-Cas9 Editing Problems [synapse.patsnap.com]
- 11. Tips to optimize sgRNA design - Life in the Lab [thermofisher.com]
- 12. Optimized sgRNA design to maximize activity and minimize off-target effects of CRISPR-Cas9 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Optimized sgRNA design to maximize activity and minimize off-target effects of CRISPR-Cas9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Optimized sgRNA design to maximize activity and minimize off-target effects of CRISPR-Cas9 | Semantic Scholar [semanticscholar.org]
- 15. profiles.wustl.edu [profiles.wustl.edu]
- 16. Generating Single Cell–Derived Knockout Clones in Mammalian Cells with CRISPR/Cas9 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Guidelines For Clone Isolation and Validation | Thermo Fisher Scientific - HK [thermofisher.com]
- 19. Semi-automated optimized method to isolate CRISPR/Cas9 edited human pluripotent stem cell clones - PMC [pmc.ncbi.nlm.nih.gov]
- 20. CRISPR Single-Cell Cloning | Sartorius [sartorius.com]
- 21. researchgate.net [researchgate.net]
- 22. Overcoming the pitfalls of validating knockout cell lines by western blot [horizondiscovery.com]
- 23. Knockout/Knockdown Target Confirmation by Western Blot Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 24. resources.revvity.com [resources.revvity.com]
- 25. researchgate.net [researchgate.net]
- 26. Quantitative Analysis of CRISPR-Cas9 Efficiency in Targeted Gene Disruption Across Multiple Bacterial Species [yaoxuexuebao-05134870.com]
- 27. Frontiers | Efficiency Optimization of CRISPR/Cas9-Mediated Targeted Mutagenesis in Grape [frontiersin.org]
- 28. Scientific Protocol for Western Blotting [protocols.io]
Technical Support Center: Overcoming Off-Target Effects of ENX Inhibitors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with small molecule inhibitors. While this guide uses the hypothetical protein "ENX" as an example, the principles and protocols described are broadly applicable to inhibitors of various targets, such as kinases and epigenetic modifiers. The primary goal is to help users distinguish between on-target and off-target effects and to provide robust methods for target validation.
Frequently Asked Questions (FAQs)
Q1: My biochemical assay shows potent ENX inhibition, but I see no effect in my cell-based assays. What are the common causes for this discrepancy?
A1: This is a frequent challenge when transitioning from a purified, in vitro system to a complex cellular environment. Several factors can account for the difference in observed activity.[1][2][3][4] The most common reasons include:
-
Poor Cell Permeability: The inhibitor may not be able to efficiently cross the cell membrane to reach its intracellular target, ENX.[5]
-
Compound Instability: The inhibitor might be unstable or rapidly metabolized in the complex environment of cell culture media.[5]
-
Efflux Pump Activity: The compound could be actively transported out of the cell by efflux pumps, preventing it from reaching the necessary intracellular concentration.[5]
-
High Intracellular ATP Concentration: For ATP-competitive inhibitors, the high concentration of ATP within cells (millimolar range) can outcompete the inhibitor, leading to a significant drop in apparent potency compared to biochemical assays where ATP concentrations are often lower.[6]
-
Assay Conditions: The simplified, controlled conditions of a biochemical assay do not replicate the crowded, complex physicochemical environment inside a cell, which can alter protein conformation and compound binding.[1][2]
Q2: How can I confirm that the cellular phenotype I observe is a true result of ENX inhibition and not an off-target effect?
A2: Validating that an observed phenotype is linked to the intended target is a critical step. A multi-pronged approach is recommended to build confidence in your results:
-
Use a Structurally Unrelated Inhibitor: Treat your cells with a second, structurally distinct inhibitor that also targets ENX.[7] If this second inhibitor reproduces the same phenotype, it strongly suggests the effect is on-target.[7]
-
Confirm Target Engagement: Use a target engagement assay to verify that your compound is binding to ENX in the cellular context. The Cellular Thermal Shift Assay (CETSA) is a powerful method for this, as it directly measures the stabilization of a target protein upon ligand binding in intact cells or cell lysates.[8][9]
-
Perform a Rescue Experiment: Genetically modify the cells to express a version of the ENX protein that contains a mutation rendering it resistant to the inhibitor. If the inhibitor-induced phenotype is reversed or "rescued" in cells expressing the resistant mutant, this provides very strong evidence for an on-target mechanism.[7]
-
Correlate Potency: Establish a dose-response relationship for both target engagement (e.g., using CETSA) and the phenotypic outcome. A strong correlation between the concentration required for target binding and the concentration required to produce the phenotype supports an on-target effect.
Q3: My inhibitor is causing significant cellular toxicity at concentrations required to inhibit ENX. How can I troubleshoot this?
A3: High toxicity can be a result of either on-target effects (if ENX is essential for cell survival) or off-target effects. To distinguish between these possibilities:
-
Lower the Inhibitor Concentration: Determine the minimal concentration needed for on-target inhibition. Using concentrations at or slightly above the IC50 for ENX can minimize the engagement of lower-affinity off-targets.[7]
-
Profile for Off-Target Liabilities: Screen the compound against a broad panel of related proteins (e.g., a kinase panel). This can identify other potent targets that might be responsible for the toxic effects.[7]
-
Use a More Selective Inhibitor: Consult literature or chemical databases to find a more selective inhibitor for ENX. Comparing the effects of a "cleaner" compound can help clarify if the toxicity is linked to ENX inhibition.[7]
-
Validate with a Second Inhibitor: As mentioned previously, using a structurally different inhibitor can help determine if the toxicity is a consistent outcome of inhibiting ENX.[7]
Troubleshooting Guides
Problem: Discrepancy Between Biochemical and Cellular Assay Results
If your inhibitor is potent in a biochemical assay but weak or inactive in a cellular assay, consult the following table for potential causes and recommended actions.
| Potential Cause | Recommended Troubleshooting Step | Rationale |
| Poor Membrane Permeability | Perform a cellular uptake assay (e.g., using LC-MS to measure intracellular compound concentration). | Directly measures if the compound is getting inside the cell. |
| Compound Instability | Assess compound stability by incubating it in cell culture media over time and measuring its concentration (e.g., via HPLC). | Determines if the compound is degrading before it can act on its target.[5] |
| Active Efflux | Use efflux pump inhibitors (e.g., verapamil) in combination with your ENX inhibitor to see if cellular activity is restored. | Blocking efflux can increase the intracellular concentration of your compound.[5] |
| High Intracellular ATP | If using an ATP-competitive inhibitor, perform the biochemical assay with ATP concentrations that mimic intracellular levels (1-10 mM). | Provides a more accurate in vitro IC50 that may better correlate with cellular potency.[6] |
Problem: Phenotype Does Not Correlate with Known ENX Function
If the observed cellular effect is unexpected based on the known or hypothesized role of ENX, it is crucial to rigorously test for off-target effects.
| Potential Cause | Recommended Troubleshooting Step | Rationale |
| Dominant Off-Target Effect | 1. Run a broad off-target screening panel (e.g., kinase panel). 2. Use a more selective or structurally unrelated inhibitor for ENX.[7] | Identifies likely off-targets and helps confirm if the phenotype is truly linked to ENX. |
| Incorrect Hypothesis of ENX Function | 1. Perform a genetic knockdown/knockout of ENX (e.g., using siRNA or CRISPR). 2. Compare the resulting phenotype to that of the inhibitor. | Genetic approaches provide a "clean" validation of the target's role, independent of small molecule pharmacology. |
| Context-Dependent Function | Analyze ENX expression levels and pathway activation status in your specific cell model. | The function of a target can vary significantly between different cell lines and conditions.[10] |
Data Presentation
Table 1: Selectivity Profile of Representative ENX Inhibitors
This table provides an example of how to present selectivity data. A good inhibitor (like ENX-Inhibitor-1) should show high potency for the primary target (ENX) and significantly lower potency for other potential targets.
| Compound | ENX IC50 (nM) | Off-Target A IC50 (nM) | Off-Target B IC50 (nM) | Selectivity (A/ENX) | Selectivity (B/ENX) |
| ENX-Inhibitor-1 | 15 | 1,800 | >10,000 | 120x | >667x |
| ENX-Inhibitor-2 | 50 | 120 | 4,500 | 2.4x | 90x |
| ENX-Inhibitor-3 | 250 | 300 | >10,000 | 1.2x | >40x |
Key Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is used to confirm that an inhibitor binds to its target protein in a cellular environment, based on the principle that ligand binding increases the thermal stability of the protein.[11][12]
Methodology:
-
Cell Treatment: Culture cells to 70-80% confluency. Treat the cells with the ENX inhibitor or a vehicle control (e.g., DMSO) for a specified time (e.g., 1-2 hours) at 37°C.[13]
-
Heating: Transfer the cell suspensions into PCR tubes or a 96-well plate. Heat the samples across a range of temperatures (e.g., 40°C to 70°C) for a short period (e.g., 3 minutes), followed by cooling.[7]
-
Cell Lysis: Lyse the cells to release their protein content (e.g., via freeze-thaw cycles or lysis buffer).
-
Protein Separation: Separate the soluble protein fraction from the precipitated/aggregated proteins by centrifugation.[7]
-
Detection: Collect the supernatant (soluble fraction) and analyze the amount of soluble ENX protein remaining at each temperature using Western blotting or another protein detection method like ELISA.[7]
-
Analysis: In the vehicle-treated samples, the amount of soluble ENX will decrease as the temperature increases. In the inhibitor-treated samples, ENX should be stabilized, resulting in more soluble protein at higher temperatures. This "thermal shift" indicates target engagement.[14]
Protocol 2: Genetic Rescue Experiment
This protocol provides strong evidence for on-target activity by demonstrating that the inhibitor's effect can be reversed by expressing a drug-resistant form of the target protein.[7]
Methodology:
-
Generate Resistant Mutant: Identify a key residue in the inhibitor's binding pocket of ENX. Create a point mutation in the ENX cDNA that is predicted to disrupt inhibitor binding without affecting the protein's normal function.
-
Express Mutant in Cells: Transfect or transduce the cells with a vector to express either the wild-type (WT) ENX or the inhibitor-resistant mutant ENX. It is often helpful to use cells where the endogenous ENX has been knocked down or knocked out to reduce background.
-
Inhibitor Treatment: Treat both the WT-expressing and mutant-expressing cells with a dose range of the ENX inhibitor.
-
Assess Phenotype: Measure the cellular phenotype of interest (e.g., cell proliferation, phosphorylation of a downstream substrate).
-
Analysis: The WT-expressing cells should show the expected dose-dependent phenotype. If the effect is on-target, the mutant-expressing cells should be resistant to the inhibitor, and the phenotype should be significantly diminished or "rescued."[7]
Visualizations
Caption: A hypothetical ENX signaling pathway showing inhibition.
Caption: Experimental workflow for validating on-target effects.
Caption: Troubleshooting logic for assay discrepancies.
References
- 1. Comparative Analysis of Biochemical and Cellular Assay Conditions and the Need for a Buffer That Mimics Cytoplasmic Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative Analysis of Biochemical and Cellular Assay Conditions and the Need for a Buffer That Mimics Cytoplasmic Environments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. differencebetween.com [differencebetween.com]
- 4. pediaa.com [pediaa.com]
- 5. benchchem.com [benchchem.com]
- 6. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. news-medical.net [news-medical.net]
- 9. Methodologies and strategies for target engagement and off-target identification studies in drug discovery and development - American Chemical Society [acs.digitellinc.com]
- 10. benchchem.com [benchchem.com]
- 11. Cellular thermal shift assay (CETSA) [bio-protocol.org]
- 12. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Refining Protocols for ENO4 Enzymatic Assays
Welcome to the technical support center for ENO4 enzymatic assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on refining experimental protocols and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is ENO4 and how does it differ from other enolase isoforms?
ENO4, or Enolase 4, is a member of the enolase family of glycolytic enzymes.[1][2] Unlike the more ubiquitously expressed isoforms ENO1 (alpha-enolase), ENO2 (gamma-enolase, or neuron-specific enolase), and ENO3 (beta-enolase), ENO4 has a more restricted expression pattern, notably in spermatids and ependymal cells.[3] It is linked to sperm motility and male reproduction.[1][4] A key distinction is that ENO4 has several substitutions in the evolutionarily conserved critical residues of the catalytic site, which raises questions about its canonical enolase activity.[3]
Q2: Is ENO4 enzymatically active?
The enzymatic activity of ENO4 is a subject of ongoing investigation. Due to substitutions in the critical residues of its active site, its ability to catalyze the conversion of 2-phosphoglycerate (2-PGA) to phosphoenolpyruvate (PEP) may be significantly lower than other enolase isoforms, or it may even be inactive under standard assay conditions.[3] Some research suggests that ENO4 may have non-glycolytic functions or that it could form heterodimers with other enolase isoforms.[3]
Q3: What is the basic principle of an enolase enzymatic assay?
Enolase catalyzes the reversible dehydration of 2-phospho-D-glycerate (2-PGA) to phosphoenolpyruvate (PEP).[1] The activity can be measured in a few ways:
-
Direct Spectrophotometric Assay: This method follows the increase in absorbance at 240 nm, which is characteristic of the double bond formation in PEP.
-
Coupled Enzyme Assay: This is a more common and sensitive method. The production of PEP is coupled to the pyruvate kinase (PK) and lactate dehydrogenase (LDH) reactions. In this system, PEP and ADP are converted to pyruvate and ATP by PK. The pyruvate is then reduced to lactate by LDH, with the concomitant oxidation of NADH to NAD+. The decrease in NADH concentration is monitored by the decrease in absorbance at 340 nm.
Q4: What are the typical kinetic parameters for enolase enzymes?
Kinetic parameters can vary between isoforms and species. For enolases in general, the Michaelis constant (Km) for 2-PGA is typically in the low millimolar range, indicating a relatively high affinity for the substrate. The maximal velocity (Vmax) is dependent on the enzyme concentration and specific activity.[5][6] It is important to note that specific and reliable kinetic parameters for ENO4 are not well-documented, likely due to its potentially low or absent catalytic activity.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No or very low signal/activity detected | ENO4 may have low or no intrinsic enzymatic activity: Due to substitutions in key catalytic residues, the protein may not function as a canonical enolase.[3] | - Confirm the presence and integrity of your ENO4 protein using Western blot or mass spectrometry.- Consider that the primary function of ENO4 may be non-enzymatic.- As a positive control, run a parallel assay with a known active enolase isoform (e.g., ENO1). |
| Incorrect assay conditions: The pH, temperature, or ionic strength of the assay buffer may not be optimal for ENO4. | - Perform a pH titration curve (e.g., from pH 6.0 to 9.0) to determine the optimal pH.- Test a range of temperatures (e.g., 25°C, 30°C, 37°C) to find the optimal temperature for activity.- Ensure the presence of the essential cofactor, Mg2+, in the assay buffer. | |
| Degraded enzyme or reagents: The ENO4 protein may have lost activity due to improper storage or handling. Key reagents in a coupled assay (PK, LDH, NADH, ADP, 2-PGA) may have degraded. | - Aliquot and store the ENO4 protein at -80°C to avoid repeated freeze-thaw cycles.- Prepare fresh solutions of NADH, ADP, and 2-PGA before each experiment.- Check the activity of the coupling enzymes (PK and LDH) independently. | |
| High background signal in a coupled assay | Contaminating enzyme activities in the sample: The cell lysate or purified protein preparation may contain other enzymes that can oxidize NADH. | - Run a control reaction without the substrate (2-PGA). A decrease in absorbance at 340 nm in this control indicates a contaminating activity.- If using a lysate, consider further purification of the ENO4 protein. |
| Instability of NADH: NADH can degrade over time, especially when exposed to light or acidic conditions. | - Prepare NADH solutions fresh and keep them on ice and protected from light.- Ensure the assay buffer pH is neutral to slightly alkaline. | |
| Inconsistent or non-reproducible results | Pipetting errors: Inaccurate pipetting of small volumes of enzyme or reagents can lead to significant variability. | - Use calibrated pipettes and prepare a master mix of reagents to minimize pipetting variability between wells.- Run replicates for all samples and controls. |
| Temperature fluctuations: Inconsistent incubation temperatures can affect the reaction rate. | - Use a temperature-controlled plate reader or water bath to maintain a constant temperature throughout the assay. | |
| Substrate or product inhibition: High concentrations of the substrate or accumulation of the product can inhibit the enzyme. | - Perform a substrate titration to determine the optimal substrate concentration.- Ensure you are measuring the initial reaction rate before product accumulation becomes significant. |
Experimental Protocols
Protocol 1: Coupled Enzymatic Assay for Enolase Activity
This protocol is a general method for measuring enolase activity and may need optimization for ENO4.
Materials:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 200 mM KCl and 10 mM MgSO4.
-
Substrate Solution: 100 mM 2-phospho-D-glycerate (2-PGA) in deionized water.
-
Coupled Enzyme Mix: A solution in Assay Buffer containing:
-
1 mM Adenosine 5'-diphosphate (ADP)
-
0.2 mM β-Nicotinamide adenine dinucleotide, reduced form (NADH)
-
~10 units/mL Pyruvate Kinase (PK)
-
~15 units/mL Lactate Dehydrogenase (LDH)
-
-
ENO4 Sample: Purified ENO4 protein or cell lysate containing ENO4.
-
Microplate: 96-well, UV-transparent flat-bottom plate.
-
Spectrophotometer: Plate reader capable of measuring absorbance at 340 nm at a controlled temperature.
Procedure:
-
Prepare Reagents: Allow all reagents to come to room temperature before use. Prepare fresh solutions of 2-PGA and the Coupled Enzyme Mix.
-
Reaction Setup:
-
In each well of the 96-well plate, add 180 µL of the Coupled Enzyme Mix.
-
Add 10 µL of the ENO4 sample or a control (e.g., buffer for blank, or a known active enolase for positive control).
-
Mix gently by pipetting up and down.
-
-
Initiate Reaction:
-
Start the reaction by adding 10 µL of the Substrate Solution (2-PGA) to each well.
-
Immediately place the plate in the spectrophotometer.
-
-
Data Acquisition:
-
Measure the absorbance at 340 nm every 30 seconds for 10-15 minutes at a constant temperature (e.g., 37°C).
-
-
Data Analysis:
-
Calculate the rate of decrease in absorbance at 340 nm (ΔA340/min) from the linear portion of the reaction curve.
-
Use the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹) to convert the rate of absorbance change to the rate of NADH consumption, which is equivalent to the rate of PEP production.
-
Visualizations
ENO4 Glycolytic Pathway Context
Caption: Position of ENO4 in the glycolytic pathway.
Coupled Enzymatic Assay Workflow
Caption: Workflow for a coupled enzymatic assay.
Troubleshooting Logic for Low ENO4 Activity
Caption: Troubleshooting flowchart for low ENO4 activity.
References
- 1. Progress in the biological function of alpha-enolase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. genecards.org [genecards.org]
- 3. Discovery of a Vertebrate-Specific Factor that Processes Flagellar Glycolytic Enolase during Motile Ciliogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ENO4 enolase 4 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. teachmephysiology.com [teachmephysiology.com]
Technical Support Center: Addressing EN4 Inhibitor Resistance in Cancer Cells
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating resistance to EN4, a covalent inhibitor of the oncoprotein c-MYC.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a covalent ligand that specifically targets cysteine 171 (C171) within an intrinsically disordered region of the c-MYC protein.[1][2] By binding to this site, this compound inhibits the transcriptional activity of c-MYC, leading to the downregulation of its target genes, a reduction in c-MYC protein levels, and subsequent impairment of tumor growth.[1][2][3]
Q2: My cancer cell line is not responding to this compound treatment. What is a typical effective concentration and duration of treatment?
A2: The effective concentration of this compound can vary between cell lines. For instance, in 231MFP breast cancer cells, this compound has been shown to inhibit MYC luciferase reporter activity with an IC50 of 2.8 μM and MYC/MAX DNA binding with an IC50 of 6.7 μM.[1] Significant impairment of 231MFP cell proliferation was observed with concentrations ranging from 1-50 μM over 72 hours.[1] It is recommended to perform a dose-response experiment to determine the IC50 in your specific cell line of interest.
Q3: Are there any known mechanisms of resistance to this compound?
A3: As this compound is a relatively novel compound, specific mechanisms of acquired resistance have not been extensively documented in the public domain. However, based on the known biology of c-MYC and general mechanisms of drug resistance in cancer, several potential resistance mechanisms can be hypothesized. These are addressed in the troubleshooting section below.
Troubleshooting Guide
Problem 1: Reduced or no inhibition of cell proliferation upon this compound treatment.
This is the most common indicator of potential resistance. The following steps will help you to confirm and characterize this observation.
Question: How can I confirm that my cell line is resistant to this compound?
Answer:
To confirm resistance, you should perform a cell viability assay to compare the half-maximal inhibitory concentration (IC50) of this compound in your suspected resistant cell line to the parental, sensitive cell line. A significant increase in the IC50 value (typically >5-fold) is a strong indicator of resistance.
Experimental Protocol: Cell Viability Assay (using CellTiter-Glo®)
-
Principle: The CellTiter-Glo® Luminescent Cell Viability Assay determines the number of viable cells in culture by quantifying ATP, which indicates the presence of metabolically active cells.[4]
-
Procedure:
-
Seed both parental and suspected resistant cells in opaque-walled 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in culture medium.
-
Treat the cells with the range of this compound concentrations and a vehicle control (e.g., DMSO).
-
Incubate the plates for a specified period (e.g., 72 hours).
-
Equilibrate the plate to room temperature for approximately 30 minutes.[5]
-
Add CellTiter-Glo® Reagent to each well in a volume equal to the culture medium.[6]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[6]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[6]
-
Measure luminescence using a plate reader.
-
Calculate the IC50 values from the dose-response curves.
-
Experimental Workflow: Confirming this compound Resistance
References
- 1. researchgate.net [researchgate.net]
- 2. Image‐Based Analysis of Protein Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Nuclear extraction and fractionation protocol | Abcam [abcam.com]
- 5. researchgate.net [researchgate.net]
- 6. Nuclear & Cytoplasmic Extract Protocol | Rockland [rockland.com]
troubleshooting variable ENO4 expression in tissues
Welcome to the Technical Support Center for ENO4 Expression Analysis. This guide provides troubleshooting tips, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in accurately characterizing the expression of Enolase 4 (ENO4) in various tissues.
Understanding ENO4
Enolase 4 (ENO4) is a glycolytic enzyme that catalyzes the conversion of 2-phospho-D-glycerate to phosphoenolpyruvate in the glycolytic pathway.[1][2][3] It is predicted to be involved in cilium organization and is considered crucial for sperm motility and function.[1][2][4] A variant in the ENO4 gene has been linked to human male infertility.[5]
ENO4 Expression Profile
ENO4 exhibits a distinct expression pattern, with high levels found in tissues containing motile cilia. The Human Protein Atlas indicates tissue-enhanced expression in the choroid plexus and fallopian tube.[3][6] Data suggests strong positivity in the cilia of the fallopian tube, bronchus, and nasopharynx.[7][8] It is also expressed in male germ line stem cells within the testis.[1][3]
Quantitative Expression Data for Human ENO4
The following table summarizes the expression levels of ENO4 mRNA across various human tissues based on data from the Human Protein Atlas and GeneCards. This can serve as a baseline reference for experimental expectations.
| Tissue | RNA Expression Level | Protein Expression (IHC) |
| Fallopian Tube | High | Strong ciliary staining[8][9] |
| Testis | High | Detected in early spermatids[6] |
| Bronchus | Medium | Signal overlap in cilia axoneme[7] |
| Nasopharynx | Medium | Signal overlap in cilia axoneme[7] |
| Choroid Plexus | Medium | Tissue enhanced[3] |
| Lung | Low | Detected[1][7] |
| Prostate | Low | Low expression observed[9] |
| Liver | Low | Detected[7] |
| Kidney | Low | Detected[7] |
| Skeletal Muscle | Low | Detected[7] |
| Heart Muscle | Low | Detected[7] |
| Brain (Cerebral Cortex) | Low | Detected[7] |
Data compiled from the Human Protein Atlas and GeneCards.[1][3][6][7][8][9] Expression levels are relative and should be used as a general guide.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the analysis of ENO4 expression using standard laboratory techniques.
Immunohistochemistry (IHC)
IHC is a powerful technique for visualizing protein expression within the spatial context of tissues. However, various factors can lead to ambiguous results.
Caption: General workflow for an IHC experiment, highlighting key troubleshooting points.
Q1: I'm not seeing any staining for ENO4 in my tissue sections. What could be the cause?
A1: Weak or no staining can result from several factors:
-
Low Protein Abundance: ENO4 may be expressed at very low levels in your target tissue. Consider using a signal amplification system to enhance detection.[10]
-
Improper Antibody Concentration: The primary antibody concentration may be too low. Try increasing the concentration or incubating overnight at 4°C.[10]
-
Antibody Incompatibility: Ensure your primary antibody is validated for IHC and that your secondary antibody is raised against the host species of the primary antibody (e.g., use an anti-rabbit secondary for a rabbit primary).[10][11]
-
Suboptimal Antigen Retrieval: The method (heat-induced or enzymatic) and duration of antigen retrieval may need optimization for the specific tissue and fixation method used.[10]
-
Inactive Antibody: The antibody may have lost activity due to improper storage or handling. Test the antibody on a positive control tissue, such as the fallopian tube.[8][10]
Q2: My IHC slides have very high background staining, obscuring the specific signal. How can I fix this?
A2: High background is often caused by non-specific antibody binding or endogenous enzyme activity.[12][13]
-
Primary Antibody Concentration is Too High: This is a common issue with sensitive detection systems. Titrate your primary antibody to find the optimal concentration that provides a strong signal with low background.[10][13]
-
Insufficient Blocking: Increase the blocking time or try a different blocking agent (e.g., normal serum from the same species as the secondary antibody).[13][14]
-
Endogenous Enzyme Activity: If using an HRP-based detection system, quench endogenous peroxidase activity with a 3% H2O2 solution before blocking.[10][14] For tissues with high endogenous biotin (e.g., kidney, liver), use an avidin/biotin blocking kit if you are using a biotin-based detection system.[11]
-
Secondary Antibody Non-specificity: Run a negative control without the primary antibody. If staining occurs, your secondary antibody may be binding non-specifically. Consider using a pre-adsorbed secondary antibody.[10][12]
Western Blotting (WB)
Western blotting is used to detect and quantify protein expression in tissue lysates.
Caption: Troubleshooting decision tree for common Western Blot issues.
Q1: I cannot detect a band for ENO4 on my Western Blot.
A1: This can be due to several reasons:
-
Low Abundance of ENO4: ENO4 may be a low-abundance protein in your sample. Increase the amount of protein loaded per well (up to 40-60 µg) or enrich for ENO4 using immunoprecipitation.[15][16]
-
Inefficient Protein Extraction: Ensure your lysis buffer is appropriate for extracting the protein from its subcellular location and always include protease and phosphatase inhibitors to prevent degradation.[17][18]
-
Poor Antibody Performance: The antibody may not be suitable for WB or may have lost activity. Titrate the antibody to determine the optimal concentration and include a positive control lysate.[15][19]
-
Inefficient Transfer: Verify successful protein transfer from the gel to the membrane using a reversible stain like Ponceau S. For smaller proteins, a PVDF membrane with a smaller pore size (0.22 µm) can be beneficial.[15]
Q2: I see a band, but it's not at the predicted molecular weight for ENO4 (~70 kDa precursor, ~60 kDa mature form). Why?
A2: Discrepancies in molecular weight can occur due to:
-
Post-Translational Modifications (PTMs): Modifications such as phosphorylation or glycosylation can alter a protein's migration on SDS-PAGE.
-
Protein Processing: ENO4 is known to be synthesized as a ~70-kDa precursor which is then cleaved into a ~60-kDa mature enzyme.[3][20] The band you are observing could be one of these forms.
-
Splice Variants: The ENO4 gene has multiple transcripts, which could result in protein isoforms of different sizes.[5][6]
-
Sample Degradation: If you see bands at a lower molecular weight, it could be due to protein degradation. Ensure fresh samples and protease inhibitors are used.[18]
Q3: My blot has high background, making it difficult to see my specific ENO4 band.
A3: High background can be reduced by:
-
Optimizing Blocking: Over-blocking can sometimes mask epitopes. Try reducing the blocking time or switching to a different blocking agent (e.g., 5% BSA instead of milk, or vice-versa).[17][19]
-
Adjusting Antibody Concentrations: High concentrations of primary or secondary antibodies are a common cause of background. Perform a titration to find the lowest effective concentration.[19]
-
Increasing Washing Steps: Increase the duration and/or number of washes with TBS-T or PBS-T to remove unbound antibodies more effectively.
-
Membrane Handling: Ensure the membrane does not dry out at any point during the procedure.[19]
Quantitative PCR (qPCR)
qPCR is used to measure the mRNA expression levels of ENO4.
Caption: A workflow for qPCR experiments, from RNA extraction to data analysis and troubleshooting.
Q1: I'm getting no amplification or very late amplification (high Ct values) for ENO4. What should I check?
A1: This issue can stem from multiple steps in the workflow:
-
RNA Quality/Integrity: Poor quality RNA or RNA degradation will lead to inefficient cDNA synthesis. Always check RNA integrity (e.g., using a Bioanalyzer) and purity (A260/280 and A260/230 ratios).[21]
-
Inefficient cDNA Synthesis: The reverse transcription step may be suboptimal. Ensure you are using an appropriate amount of high-quality RNA and consider trying different reverse transcription primers (e.g., oligo(dT)s, random hexamers, or gene-specific primers).[21]
-
Poor Primer Design: ENO4 primers may be inefficient or may not be specific. Re-design primers following standard guidelines and validate their efficiency with a standard curve.[21]
-
Low Target Abundance: ENO4 mRNA levels might be very low in your tissue. You may need to start with a larger amount of total RNA for cDNA synthesis.[21]
-
Incorrect Instrument Settings: Confirm that the correct filters for your chosen fluorophore are selected on the qPCR instrument.[22][23]
Q2: My no-template control (NTC) is showing amplification. What does this mean?
A2: Amplification in the NTC indicates contamination of one or more of your reaction components (master mix, primers, or water) with template DNA or amplicons from previous runs.[24]
-
Solution: Clean your workspace and pipettes thoroughly.[24] Prepare fresh dilutions of your primers and use new, nuclease-free water. When setting up plates, physically separate NTC wells from high-concentration template wells to avoid cross-contamination.[24]
Q3: How do I choose a suitable reference gene for normalizing ENO4 expression in different tissues?
A3: The selection of a stable reference (housekeeping) gene is critical for accurate qPCR data normalization. The ideal reference gene's expression should not vary across the different tissues or experimental conditions you are studying.[25][26]
-
Commonly Used Genes: Genes like GAPDH, ACTB, B2M, HPRT1, and RPL13A are often used, but their stability must be validated for your specific experimental context.[25][27][28]
-
Validation: It is highly recommended to test a panel of 3-5 candidate reference genes on a subset of your samples. Use algorithms like BestKeeper, geNorm, or NormFinder to determine which gene (or combination of genes) is the most stable in your tissues of interest.[27][28] For example, a study on human hepatocellular carcinoma tissues identified HMBS as a highly stable reference gene.[28]
Key Experimental Protocols
Protocol: Western Blotting
-
Protein Extraction: Lyse tissue samples in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.[18] Sonicate lysates to ensure complete lysis and shear DNA.[18] Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet debris.
-
Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
Sample Preparation: Mix 20-40 µg of protein with Laemmli sample buffer and heat at 70°C for 10-20 minutes.[17]
-
SDS-PAGE: Load samples onto a 4-15% polyacrylamide gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer proteins to a PVDF or nitrocellulose membrane. Confirm transfer efficiency with Ponceau S staining.[15]
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBS-T).[19]
-
Primary Antibody Incubation: Incubate the membrane with anti-ENO4 primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane 3 times for 10 minutes each with TBS-T.
-
Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step (Step 8).
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and image the blot using a chemiluminescence detector.[19]
Protocol: Immunohistochemistry (Paraffin-Embedded Tissues)
-
Deparaffinization and Rehydration: Immerse slides in xylene (2x 5 min), followed by a graded ethanol series (100%, 95%, 70%; 2x 3 min each), and finally in distilled water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval by immersing slides in a citrate buffer (pH 6.0) and heating in a pressure cooker or water bath. Allow slides to cool to room temperature.
-
Peroxidase Block: Incubate sections with 3% H2O2 in methanol for 15 minutes to block endogenous peroxidase activity.[14] Wash with PBS.
-
Blocking: Block non-specific binding by incubating sections with 5% normal goat serum in PBS for 1 hour.[13]
-
Primary Antibody Incubation: Incubate sections with anti-ENO4 primary antibody diluted in blocking buffer overnight at 4°C in a humidified chamber.
-
Washing: Wash slides 3 times for 5 minutes each with PBS.
-
Secondary Antibody Incubation: Incubate with a biotinylated or polymer-based secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step (Step 6).
-
Detection: Apply an avidin-biotin-HRP complex (for biotinylated secondaries) or HRP-polymer, followed by a DAB substrate-chromogen solution until the desired stain intensity develops.
-
Counterstaining: Lightly counterstain with hematoxylin.
-
Dehydration and Mounting: Dehydrate slides through a graded ethanol series and xylene, then coverslip with mounting medium.
Protocol: Quantitative PCR (qPCR)
-
RNA Extraction: Extract total RNA from tissue samples using a TRIzol-based or column-based kit. Treat with DNase I to remove contaminating genomic DNA.
-
RNA Quality Control: Assess RNA concentration and purity (A260/280 and A260/230 ratios) using a spectrophotometer. Verify RNA integrity on an agarose gel or with a Bioanalyzer.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with a mix of oligo(dT) and random hexamer primers.
-
qPCR Reaction: Set up qPCR reactions in triplicate, including a no-template control (NTC) for each primer set. Each reaction should contain:
-
SYBR Green Master Mix
-
Forward and Reverse Primers (for ENO4 or reference gene)
-
Diluted cDNA template
-
Nuclease-free water
-
-
Thermal Cycling: Perform the qPCR on a real-time PCR instrument with a standard cycling protocol (e.g., initial denaturation at 95°C, followed by 40 cycles of 95°C for 15s and 60°C for 60s).
-
Melt Curve Analysis: Include a melt curve stage at the end of the run to verify the specificity of the amplified product.[24]
-
Data Analysis: Determine the quantification cycle (Cq) values. Calculate the relative expression of ENO4 using the ΔΔCq method, normalizing to a validated reference gene.
Signaling and Processing Pathways
ENO4 in the Glycolytic Pathway
ENO4, as an enolase, is an essential enzyme in the payoff phase of glycolysis.
Caption: Simplified diagram of the glycolytic pathway highlighting the reaction catalyzed by Enolase (ENO4).
ENO4 Protein Processing
In vertebrates, ENO4 undergoes proteolytic processing, which is crucial for its function in forming motile cilia and flagella.
Caption: The processing of the ENO4 precursor protein into its mature form, mediated by HOATZ.[20]
References
- 1. genecards.org [genecards.org]
- 2. Progress in the biological function of alpha-enolase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uniprot.org [uniprot.org]
- 4. alliancegenome.org [alliancegenome.org]
- 5. ENO4 enolase 4 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 6. ENO4 protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 7. Tissue expression of ENO4 - Summary - The Human Protein Atlas [proteinatlas.org]
- 8. Anti-ENO4 Human Protein Atlas Antibody [atlasantibodies.com]
- 9. ENO4 Antibody - BSA Free (NBP2-38927): Novus Biologicals [novusbio.com]
- 10. origene.com [origene.com]
- 11. Immunohistochemistry Troubleshooting | Tips & Tricks [stressmarq.com]
- 12. bosterbio.com [bosterbio.com]
- 13. benchchem.com [benchchem.com]
- 14. youtube.com [youtube.com]
- 15. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 16. Detecting Low Abundance Proteins in Western Blotting | Thermo Fisher Scientific - FR [thermofisher.com]
- 17. blog.addgene.org [blog.addgene.org]
- 18. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 19. images.novusbio.com [images.novusbio.com]
- 20. Discovery of a Vertebrate-Specific Factor that Processes Flagellar Glycolytic Enolase during Motile Ciliogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pcrbio.com [pcrbio.com]
- 22. go.idtdna.com [go.idtdna.com]
- 23. researchgate.net [researchgate.net]
- 24. azurebiosystems.com [azurebiosystems.com]
- 25. Reference genes in real-time PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Endogenous reference genes | Housekeeping genes [qiagen.com]
- 27. researchgate.net [researchgate.net]
- 28. HMBS is the most suitable reference gene for RT-qPCR in human HCC tissues and blood samples - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Method Refinement for EN4 Covalent Binding Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with EN4, a covalent ligand targeting a cysteine residue in the MYC oncoprotein.[1][2][3][4]
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is this compound and how does it inhibit MYC?
This compound is a covalent ligand that specifically targets cysteine 171 (C171) within an intrinsically disordered region of the c-MYC protein.[1][2][3] By forming a covalent bond with this residue, this compound inhibits the binding of the MYC/MAX heterodimer to its DNA consensus sequence, the E-box.[1][3] This disruption of DNA binding leads to the downregulation of MYC transcriptional activity and its target genes, ultimately impairing cancer cell proliferation and tumorigenesis.[1][2][3] The interaction is selective for c-MYC, as the target cysteine is not conserved in N-MYC or L-MYC.[1][3]
Q2: I'm not observing the expected inhibition of MYC activity. What are some possible causes and solutions?
Several factors could contribute to a lack of inhibitory activity. Here's a troubleshooting guide:
| Potential Issue | Recommended Action |
| Compound Instability | Ensure this compound is properly stored and handled. Prepare fresh stock solutions in DMSO.[1] Some covalent inhibitors can be unstable, so minimize freeze-thaw cycles. |
| Incorrect Assay Conditions | Verify the incubation time and temperature. For in vitro DNA binding assays, a 30-minute incubation at 37°C has been shown to be effective.[1] For cellular assays, treatment times of up to 72 hours may be necessary to observe effects on proliferation.[3] |
| Protein Quality | Use pure, full-length c-MYC protein for in vitro assays.[1] Ensure the protein is correctly folded and the target cysteine (C171) is accessible and reactive. |
| Cell Line Specificity | The effects of this compound have been demonstrated in 231MFP breast cancer cells.[3] The expression levels of c-MYC and cellular redox environment can vary between cell lines, potentially affecting this compound efficacy. |
| Warhead Reactivity | The acrylamide warhead of this compound is crucial for its activity.[1] Ensure that the experimental buffer does not contain high concentrations of nucleophiles (e.g., DTT, beta-mercaptoethanol) that could react with and quench the compound. |
Q3: How can I confirm that this compound is covalently binding to c-MYC in my experiment?
Directly detecting the covalent adduct is crucial for validating the mechanism of action.[5][6] Here are some recommended methods:
-
Intact Protein Mass Spectrometry (MS): This is a primary method for confirming covalent binding.[5] You should observe a mass increase in the c-MYC protein corresponding to the molecular weight of this compound.
-
Competition Assays: Pre-incubating c-MYC with this compound should prevent the binding of an alkyne-functionalized this compound probe.[1] This can be visualized on a gel after click chemistry with a fluorescent azide tag.[1]
-
Use of Mutants: The inhibitory effect of this compound should be significantly reduced when using a C171 mutant of the c-MYC protein (e.g., C171Y).[1]
-
Cellular Thermal Shift Assay (CETSA): Covalent binding of this compound has been shown to reduce the thermal stability of MYC in cells, which can be measured by CETSA.[1][3]
Q4: Are there known analogs of this compound with improved potency?
Yes, structure-activity relationship (SAR) studies have identified analogs with greater potency than the parent this compound compound.[1] Adding an alkyne group at a specific position on the phenoxybenzene moiety has been shown to improve activity.[1]
| Compound | EC50 (µM) |
| This compound | 12.5 |
| This compound-2 | 1.7 |
| This compound-alkyne-4 | 1.4 |
Conversely, modifying the acrylamide warhead (e.g., to a chloroacetamide) or adding electron-withdrawing groups can lead to a loss of activity.[1]
Experimental Protocols
Protocol 1: In Vitro MYC/MAX DNA Binding Assay
This protocol is adapted from established methods to assess the inhibitory effect of this compound on MYC/MAX DNA binding.[1]
-
Compound Preparation: Prepare a 50 mM stock solution of this compound in DMSO. Dilute to desired concentrations in dPBS.
-
Protein Incubation: In an Eppendorf tube, add 0.2 µg of pure c-MYC protein.
-
Compound Treatment: Add the diluted this compound or DMSO vehicle control to the c-MYC protein. Mix gently.
-
Incubation: Incubate the mixture for 30 minutes at 37°C to allow for covalent bond formation.
-
MAX Addition: After incubation, add 0.2 µg of MAX protein to each tube to allow for heterodimerization.
-
ELISA-based Detection: Transfer the mixture to an ELISA plate pre-coated with the E-box DNA consensus sequence. Follow the manufacturer's instructions for a c-Myc transcription factor assay kit (e.g., Abcam ab207200) to detect the amount of MYC/MAX complex bound to the DNA.
-
Data Analysis: Determine the IC50 value by plotting the dose-response curve of this compound concentration versus inhibition of DNA binding. This compound has shown an IC50 of 6.7 µM in this type of assay.[3]
Protocol 2: Confirmation of Covalent Adduct Formation by Mass Spectrometry
This workflow outlines the general steps to verify covalent modification of c-MYC by this compound.
References
- 1. Discovery of a Functional Covalent Ligand Targeting an Intrinsically Disordered Cysteine Within MYC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a Functional Covalent Ligand Targeting an Intrinsically Disordered Cysteine within MYC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Technologies for Direct Detection of Covalent Protein–Drug Adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in Selective and Irreversible Covalent Ligand Development and Validation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Cell-Based Assays for MYC Inhibition
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with cell-based assays to screen for and characterize MYC inhibitors.
Frequently Asked Questions (FAQs)
Q1: Which cell lines are most suitable for MYC inhibitor screening?
A1: The choice of cell line is critical for a successful screening campaign. Ideally, cell lines should exhibit MYC dependency for their growth and survival. Often, tumor cell lines with known MYC amplification or overexpression are used.[1][2] A common strategy involves using isogenic cell lines, where one line has high MYC expression and a control line has normal or no MYC expression, to identify compounds with specific anti-MYC activity.[3] For example, the HO15.19 myc-null cell line and its derivatives ectopically expressing c-Myc or MYCN are considered a standard in the field.[3]
Q2: How can I confirm that my compound is directly targeting the MYC-MAX interaction?
A2: Several in vitro and cell-based methods can be used to verify the mechanism of action. In vitro techniques like Fluorescence Resonance Energy Transfer (FRET), ELISA, and Electrophoretic Mobility Shift Assays (EMSA) can directly measure the disruption of the MYC-MAX heterodimer.[1][4] For cell-based validation, co-immunoprecipitation (Co-IP) of MYC and MAX in the presence of your compound can demonstrate a reduction in their interaction. Luciferase reporter assays using a MYC-responsive promoter are also valuable for assessing the downstream effects on MYC's transcriptional activity.[3][5]
Q3: What are the common causes of high variability in my cell viability assay results?
A3: High variability in cell-based assays can stem from several factors. Inconsistent cell seeding density across wells is a primary culprit. Ensure a single-cell suspension and use calibrated pipettes.[6] The "edge effect" in microplates, where wells on the periphery behave differently, can also contribute. To mitigate this, avoid using the outer wells for experimental samples and fill them with sterile media or PBS. Additionally, ensure homogenous compound distribution by proper mixing and be mindful of the incubation time, as prolonged exposure can lead to secondary, off-target effects.[6]
Q4: My potential MYC inhibitor shows cytotoxicity in both MYC-high and MYC-low cell lines. What does this mean?
A4: This could indicate that your compound has off-target effects and is not specific to MYC. True MYC inhibitors are expected to show significantly greater potency in MYC-dependent cells.[1] To assess specificity, it is recommended to calculate a "MYC Index" by dividing the IC50 value in a control (vector-only) cell line by the average IC50 value in MYC-expressing cell lines. A MYC Index greater than 1 suggests specificity.[3] It's also possible that the compound targets a downstream effector or a pathway that is critical for both cell types, but more pronounced in the MYC-driven context.
Q5: How can I measure changes in MYC protein levels after treatment with an inhibitor?
A5: Western blotting is a standard method to quantify changes in total MYC protein levels.[7][8] It's important to use a validated antibody and include a loading control (e.g., GAPDH, β-actin) for normalization. For higher throughput, a fluorescence polarization (FP) assay can be used to determine the concentration of c-myc-tagged recombinant protein in crude cell extracts.[9] Flow cytometry can also be employed to detect c-MYC protein expression in cell populations.[10]
Troubleshooting Guides
Problem 1: Inconsistent IC50 values for a known MYC inhibitor.
| Potential Cause | Troubleshooting Step |
| Cell Passage Number | High passage numbers can lead to genetic drift and altered cellular responses. Use cells within a defined, low passage number range for all experiments.[6] |
| Serum Lot Variation | Different lots of fetal bovine serum (FBS) can contain varying levels of growth factors, affecting cell growth and inhibitor sensitivity. Test and pre-qualify new serum lots. |
| Inaccurate Compound Concentration | Ensure accurate serial dilutions of the inhibitor. Use calibrated pipettes and perform quality control on stock solutions. |
| Variable Incubation Times | Adhere strictly to the optimized incubation time for the assay. Even small deviations can impact the final readout. |
| Cell Seeding Density | Optimize and maintain a consistent cell seeding density. Over- or under-confluent cells will respond differently to treatment.[6] |
Problem 2: High background signal in a luciferase reporter assay.
| Potential Cause | Troubleshooting Step |
| Promoter Leakiness | The basal activity of the MYC-responsive promoter might be high in your cell line. Screen different cell lines or use a reporter with a minimal promoter. |
| Autofluorescence of Compound | The test compound may be fluorescent at the same wavelength as the luciferase substrate. Test the compound in a cell-free luciferase assay to check for interference. |
| Insufficient Cell Lysis | Incomplete cell lysis will result in a lower signal-to-background ratio. Ensure the lysis buffer is compatible with your cells and incubation time is sufficient. |
| Reagent Quality | Use fresh luciferase assay reagents as they can lose activity over time, especially after repeated freeze-thaw cycles.[3] |
Problem 3: Difficulty in detecting apoptosis after inhibitor treatment.
| Potential Cause | Troubleshooting Step |
| Incorrect Time Point | Apoptosis is a dynamic process. Perform a time-course experiment to identify the optimal time point for detecting apoptotic markers (e.g., cleaved caspase-3, PARP cleavage).[11] |
| Insufficient Compound Concentration | The concentration of the inhibitor may be too low to induce a detectable apoptotic response. Perform a dose-response experiment. |
| Cell Line Resistance | Some cell lines may be resistant to apoptosis. Consider using alternative methods to assess cell death, such as measuring loss of mitochondrial membrane potential (e.g., with TMRE or JC-1 stain). |
| Assay Sensitivity | The chosen apoptosis assay may not be sensitive enough. For early apoptotic events, Annexin V staining is more sensitive than assays that measure late-stage apoptosis like DNA fragmentation.[12] |
Experimental Protocols
Protocol 1: Cell Viability (Resazurin Reduction Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the MYC inhibitor. Add 10 µL of the compound dilutions to the respective wells. Include vehicle-only (e.g., DMSO) controls. Incubate for 48-72 hours.
-
Resazurin Addition: Prepare a sterile solution of resazurin (e.g., 0.1 mg/mL in PBS). Add 20 µL of the resazurin solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, protected from light.
-
Measurement: Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells and plot the dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for MYC Protein Levels
-
Cell Lysis: After compound treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against c-MYC (diluted in blocking buffer) overnight at 4°C. Also, probe a separate membrane or the same stripped membrane with a loading control antibody (e.g., GAPDH, β-actin).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensities and normalize the MYC signal to the loading control.
Signaling Pathways and Workflows
References
- 1. Small-Molecule Inhibitors of the Myc Oncoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Cell-Based Methods for the Identification of MYC-Inhibitory Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic Targeting of Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell-Based Methods for the Identification of Myc-Inhibitory Small Molecules | Springer Nature Experiments [experiments.springernature.com]
- 6. youtube.com [youtube.com]
- 7. Determination of copy number of c-Myc protein per cell by quantitative Western blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Quantitative analysis of c-myc-tagged protein in crude cell extracts using fluorescence polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Methods for Determining Myc-Induced Apoptosis | Springer Nature Experiments [experiments.springernature.com]
Validation & Comparative
The Indispensable Role of ENO4 in Sperm Motility: A Comparative Analysis
New Rochelle, NY - For researchers, scientists, and professionals in drug development focused on male infertility, a comprehensive understanding of the molecular machinery driving sperm motility is paramount. Central to this is the glycolytic enzyme Enolase 4 (ENO4), a sperm-specific isoform that has been demonstrated to be critical for male fertility. This guide provides a comparative analysis of ENO4's role in sperm motility, supported by experimental data, and contrasts it with other key energy-producing pathways within the sperm.
ENO4 Depletion Cripples Sperm Motility and Energy Production
Experimental evidence from studies on Eno4 gene-trapped knockout mice (Eno4Gt/Gt) unequivocally demonstrates the critical role of this enzyme in sperm function. Compared to their wild-type (WT) counterparts, sperm from Eno4Gt/Gt mice exhibit a dramatic reduction in motility, with a 2- to 3-fold decrease observed in computer-assisted sperm analysis (CASA).[1] This severe impairment in movement is directly linked to a significant drop in intracellular ATP levels, the primary energy currency of the cell.[2]
| Parameter | Wild-Type (WT) Sperm | Eno4Gt/Gt Sperm | Reference |
| Total Motility (%) | 71.3 ± 4.9 | 28.5 ± 6.2 | [1] |
| Progressive Motility (%) | 52.1 ± 5.5 | 13.8 ± 3.7 | [1] |
| ATP Levels | Significantly Higher | Significantly Lower | [2] |
Table 1: Comparison of Sperm Parameters in Wild-Type vs. Eno4 Knockout Mice. Data from studies on Eno4Gt/Gt mice reveal a drastic reduction in both total and progressive sperm motility, alongside a significant decrease in ATP concentration, highlighting the essential role of ENO4 in providing the energy required for sperm movement.
The primary function of ENO4 is to catalyze the conversion of 2-phospho-D-glycerate to phosphoenolpyruvate, a crucial step in the glycolytic pathway. The substantial decrease in both motility and ATP in Eno4 knockout mice underscores the heavy reliance of sperm on glycolysis for energy production.[1][2]
The Glycolytic Pathway and ENO4's Central Role
Spermatozoa utilize two primary metabolic pathways to generate ATP: glycolysis and oxidative phosphorylation (OXPHOS).[3][4] While OXPHOS, occurring in the mitochondria of the sperm midpiece, is a more efficient ATP producer per molecule of glucose, glycolysis, which takes place in the principal piece of the flagellum, is essential for the rapid, localized energy production required for flagellar movement.[3][4] Several glycolytic enzymes, including ENO4, are specifically localized to the fibrous sheath of the principal piece, ensuring that ATP is generated in close proximity to the dynein motors that drive flagellar bending.[1]
Figure 1: Simplified Glycolytic Pathway in Sperm. This diagram illustrates the central position of ENO4 in the glycolytic cascade, which is a primary source of ATP for sperm motility.
Alternative Energy Pathways: A Comparative Overview
While ENO4 and glycolysis are critical, it is important to consider the roles of other enolase isoforms and the contribution of oxidative phosphorylation.
Enolase 1 (ENO1)
ENO1 is a ubiquitous enolase isoform that is also present in sperm, albeit at lower levels than ENO4.[2] While the disruption of Eno4 leads to severe infertility, the presence of residual enolase activity in Eno4Gt/Gt sperm suggests that ENO1 may provide a minor contribution to sperm glycolysis.[2] However, this compensatory role is insufficient to rescue the motility defects caused by the absence of ENO4, highlighting the specialized and non-redundant function of the sperm-specific isoform.
Oxidative Phosphorylation (OXPHOS)
Oxidative phosphorylation is a highly efficient ATP-generating process that occurs in the mitochondria located in the midpiece of the sperm.[3][4] While essential for overall sperm function and viability, its direct contribution to the rapid flagellar movements required for progressive motility is debated.[3][4] Studies using mitochondrial uncouplers, which inhibit OXPHOS, have shown a reduction in sperm motility and ATP content, but often to a lesser extent than that observed with the inhibition of glycolysis.[5] This suggests that while OXPHOS provides a basal level of energy, the localized and rapid ATP production by glycolysis in the principal piece, driven by enzymes like ENO4, is indispensable for vigorous motility.
| Energy Pathway | Key Protein/Process | Location in Sperm | Role in Motility | Impact of Inhibition |
| Glycolysis | ENO4 | Principal Piece | Primary driver of flagellar movement | Severe reduction in motility and ATP |
| Glycolysis | ENO1 | Cytosolic | Minor, compensatory role | Insufficient to rescue ENO4 deficiency |
| Oxidative Phosphorylation | Mitochondrial Respiration | Midpiece | Basal energy supply, overall viability | Reduction in motility and ATP |
Table 2: Comparison of Energy Pathways in Sperm Motility. This table summarizes the distinct roles and impacts of ENO4-driven glycolysis, the contribution of ENO1, and oxidative phosphorylation in powering sperm movement.
Experimental Protocols
Computer-Assisted Sperm Analysis (CASA)
Objective: To quantitatively assess sperm motility parameters.
Protocol:
-
Sperm are collected from the cauda epididymis of wild-type and Eno4Gt/Gt mice and capacitated in a suitable medium (e.g., HTF) at 37°C.
-
A 10 µl aliquot of the sperm suspension is loaded into a pre-warmed analysis chamber (e.g., Leja slide).
-
The chamber is placed on the heated stage (37°C) of a microscope equipped with a high-speed camera.
-
Multiple fields are recorded for each sample, capturing the movement of at least 200 sperm.
-
The recorded videos are analyzed using CASA software (e.g., Hamilton-Thorne IVOS) to determine parameters such as total motility (%), progressive motility (%), curvilinear velocity (VCL), straight-line velocity (VSL), and average path velocity (VAP).
Figure 2: Workflow for Computer-Assisted Sperm Analysis (CASA). This diagram outlines the key steps involved in the quantitative assessment of sperm motility.
ATP Level Measurement
Objective: To quantify intracellular ATP levels in sperm.
Protocol:
-
Sperm samples from both wild-type and Eno4Gt/Gt mice are prepared as for CASA.
-
An equal number of sperm from each sample is lysed to release intracellular ATP.
-
The lysate is mixed with a luciferin-luciferase reagent.
-
The bioluminescence produced, which is directly proportional to the ATP concentration, is measured using a luminometer.
-
ATP concentrations are calculated by comparing the luminescence values to a standard curve generated with known ATP concentrations.
Conclusion
References
- 1. Differences in ATP Generation Via Glycolysis and Oxidative Phosphorylation and Relationships with Sperm Motility in Mouse Species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Disruption of a Spermatogenic Cell-Specific Mouse Enolase 4 (Eno4) Gene Causes Sperm Structural Defects and Male Infertility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxidative phosphorylation versus glycolysis: what fuel do spermatozoa use? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. doaj.org [doaj.org]
- 5. researchgate.net [researchgate.net]
Unveiling the Selectivity of EN4: A Comparative Analysis Against N-MYC and L-MYC Inhibitors
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of the covalent c-MYC inhibitor, EN4, reveals a distinct selectivity profile when compared to inhibitors targeting its oncogenic counterparts, N-MYC and L-MYC. This guide provides researchers, scientists, and drug development professionals with a detailed comparison of their performance, supported by experimental data and methodologies, to inform future cancer therapeutic strategies.
The MYC family of transcription factors, comprising c-MYC, N-MYC, and L-MYC, are critical regulators of cell growth and proliferation, and their dysregulation is a hallmark of many human cancers. While structurally similar, subtle differences between these proteins offer opportunities for the development of selective inhibitors. This compound, a covalent ligand, has emerged as a tool to probe the function of c-MYC, and its selectivity is a key attribute for its utility in research and potential therapeutic development.
Comparative Selectivity Profile of MYC Family Inhibitors
The selectivity of this compound for c-MYC stems from its unique mechanism of action. This compound covalently targets Cysteine 171 (C171) within an intrinsically disordered region of the c-MYC protein.[1][2] This specific cysteine residue is not conserved in either N-MYC or L-MYC, providing a clear structural basis for this compound's selectivity.[2]
In contrast, other inhibitors have been developed to target features common to the MYC family or with a preference for other members. For instance, the small molecule N78 has been identified as a selective inhibitor of N-MYC, exhibiting a 6-fold higher binding affinity for N-MYC over c-MYC.[3] Other compounds, such as MYCi975, display a broader activity profile with similar efficacy against both c-MYC and N-MYC driven cancer cells.[4]
The following table summarizes the available quantitative data for this compound and other representative MYC family inhibitors. It is important to note that direct comparative data across all three MYC family members under identical experimental conditions is often limited in the publicly available literature.
| Inhibitor | Target | Assay Type | c-MYC IC50/Kd | N-MYC IC50/Kd | L-MYC IC50/Kd | Reference(s) |
| This compound | c-MYC | MYC Luciferase Reporter Assay | 2.8 µM | Not Reported | Not Reported | [1] |
| MYC/MAX-DNA Binding Assay | 6.7 µM | Not Reported | Not Reported | [1] | ||
| N78 | N-MYC | Microscale Thermophoresis (MST) | ~8.8 µM (estimated) | 1.47 µM | Not Reported | [3] |
| MYCi975 | c-MYC/N-MYC | Cell Viability Assay | Similar to N-MYC | Similar to c-MYC | Not Reported | [4] |
Note: The IC50 for N78 against c-MYC is estimated based on the reported 6-fold selectivity. Direct quantitative data for this compound against N-MYC and L-MYC is not currently available in the cited literature, though its mechanism suggests significantly higher IC50 values.
Visualizing the MYC Inhibition Landscape
To illustrate the interactions and selectivity of these inhibitors, the following diagrams depict the MYC signaling pathway and a typical experimental workflow for assessing inhibitor activity.
Experimental Protocols
The determination of inhibitor selectivity and potency relies on a variety of robust biochemical and cell-based assays. Below are detailed methodologies for key experiments cited in the evaluation of MYC inhibitors.
MYC Transcriptional Reporter Assay
This assay measures the ability of a compound to inhibit the transcriptional activity of MYC.
-
Cell Culture and Transfection: Human embryonic kidney (HEK293T) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. Cells are seeded in 96-well plates and co-transfected with a MYC-responsive firefly luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.
-
Compound Treatment: After 24 hours, the cells are treated with varying concentrations of the test inhibitor (e.g., this compound) or vehicle control (DMSO).
-
Luciferase Activity Measurement: Following a 24-48 hour incubation period, luciferase activity is measured using a dual-luciferase reporter assay system. The firefly luciferase signal is normalized to the Renilla luciferase signal to account for variations in transfection efficiency and cell viability.
-
Data Analysis: The normalized luciferase activity is plotted against the inhibitor concentration, and the IC50 value is calculated using a non-linear regression model.[5][6]
MYC/MAX-DNA Binding Assay (Electrophoretic Mobility Shift Assay - EMSA)
This assay assesses the ability of an inhibitor to disrupt the binding of the MYC/MAX heterodimer to its DNA consensus sequence (E-box).
-
Protein and Probe Preparation: Recombinant human c-MYC and MAX proteins are expressed and purified. A double-stranded DNA oligonucleotide containing the E-box consensus sequence (5'-CACGTG-3') is synthesized and labeled with a radioactive isotope (e.g., 32P) or a non-radioactive tag (e.g., biotin).
-
Binding Reaction: The labeled DNA probe is incubated with the c-MYC and MAX proteins in a binding buffer containing poly(dI-dC) to minimize non-specific binding. For inhibitor studies, varying concentrations of the compound are pre-incubated with the proteins before the addition of the probe.
-
Electrophoresis: The reaction mixtures are resolved on a non-denaturing polyacrylamide gel. The protein-DNA complexes migrate slower than the free probe.
-
Detection and Analysis: The gel is dried and exposed to X-ray film (for radioactive probes) or imaged using a chemiluminescence detector (for non-radioactive probes). The intensity of the shifted band corresponding to the MYC/MAX-DNA complex is quantified, and the IC50 value for the inhibitor is determined.[7][8][9]
NanoBRET™ Protein-Protein Interaction Assay
This live-cell assay monitors the interaction between two proteins, such as c-MYC and MAX, in real-time.
-
Vector Construction and Transfection: c-MYC is fused to a NanoLuc® luciferase (donor), and MAX is fused to a HaloTag® protein (acceptor). These constructs are co-transfected into a suitable cell line (e.g., HEK293T).
-
Cell Plating and Ligand Addition: Transfected cells are plated in a 96-well plate. A fluorescent HaloTag® ligand is added to the wells, which covalently binds to the HaloTag®-MAX fusion protein.
-
Compound Treatment: Cells are treated with the test inhibitor or vehicle control.
-
BRET Measurement: A NanoLuc® substrate is added, and the luminescence signals from the donor (NanoLuc®) and the acceptor (fluorescent ligand) are measured at their respective emission wavelengths. The Bioluminescence Resonance Energy Transfer (BRET) signal is calculated as the ratio of acceptor emission to donor emission.
-
Data Analysis: A decrease in the BRET signal in the presence of an inhibitor indicates disruption of the c-MYC/MAX interaction. IC50 values are calculated by plotting the BRET ratio against the inhibitor concentration.[5][10][11]
Conclusion
The available data strongly supports the high selectivity of this compound for c-MYC over N-MYC and L-MYC, which is attributed to its unique covalent targeting of a non-conserved cysteine residue. This contrasts with other inhibitors that exhibit either broader activity across the MYC family or a preference for N-MYC. The experimental protocols outlined provide a framework for the continued evaluation and characterization of novel MYC inhibitors. Further head-to-head studies under standardized assay conditions are warranted to build a more complete and directly comparative understanding of the selectivity profiles of various MYC inhibitors, which will be crucial for the development of targeted cancer therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of a Functional Covalent Ligand Targeting an Intrinsically Disordered Cysteine Within MYC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-Myc inhibitor N78 | N-Myc inhibitor | Probechem Biochemicals [probechem.com]
- 4. MYCi975 / Northwestern University Feinberg School of Medicine [delta.larvol.com]
- 5. NanoBRET™ cMyc/MAX Interaction Assay Protocol [promega.com]
- 6. Cell-Based Methods for the Identification of MYC-Inhibitory Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. signosisinc.com [signosisinc.com]
- 8. med.upenn.edu [med.upenn.edu]
- 9. researchgate.net [researchgate.net]
- 10. promega.com [promega.com]
- 11. mybio.ie [mybio.ie]
ENO4: A Potential Biomarker for Male Infertility Compared to Current Alternatives
For Researchers, Scientists, and Drug Development Professionals
The quest for reliable biomarkers of male infertility is critical for improving diagnostic accuracy and developing targeted therapies. Among the emerging candidates is Enolase 4 (ENO4), a sperm-specific glycolytic enzyme. This guide provides an objective comparison of ENO4 with other potential and established biomarkers of male infertility, supported by available experimental data. We delve into the evidence for ENO4's role in sperm function, its potential diagnostic utility, and how it stacks up against alternatives like TEX101, AKAP4, and sperm DNA fragmentation analysis.
ENO4 as a Biomarker: The Evidence
ENO4 is a key enzyme in the glycolytic pathway, which is crucial for generating the ATP necessary for sperm motility.[1][2] Its localization to the principal piece of the sperm flagellum underscores its importance in sperm function.[1]
Evidence from a mouse model with a disrupted Eno4 gene demonstrated that homozygous male mice are infertile.[2][3] These mice exhibited significantly reduced sperm motility, lower ATP levels, and disorganized fibrous sheaths in the sperm flagellum.[2] More recently, a homozygous variant in the ENO4 gene (c.293A>G, p.(Lys98Arg)) was identified in two infertile brothers with asthenozoospermia (reduced sperm motility) and abnormal sperm morphology, providing the first evidence of its involvement in human male infertility.[1][4]
While these findings strongly support ENO4's essential role in male fertility, comprehensive clinical validation of ENO4 as a diagnostic biomarker, including sensitivity and specificity data, is not yet available.
Comparison with Alternative Biomarkers
The landscape of male infertility biomarkers is diverse, ranging from proteins to assessments of DNA integrity. Here, we compare ENO4 with some of the most prominent alternatives.
| Biomarker Category | Biomarker | Principle | Reported Diagnostic Performance |
| Glycolytic Enzyme | ENO4 | Sperm-specific enolase essential for ATP production and motility. | Currently, no quantitative data on diagnostic accuracy (sensitivity, specificity) in human studies. Mouse knockout model shows complete infertility.[2] A human variant is linked to asthenozoospermia.[1] |
| Sperm-Specific Proteins | TEX101 | A germ-cell-specific glycoprotein involved in sperm maturation and fertilization.[5][6] | High potential for differentiating obstructive azoospermia (OA) from non-obstructive azoospermia (NOA).[6] Seminal plasma levels < 5 ng/mL may indicate Sertoli cell-only syndrome.[6] |
| AKAP4 | A-kinase anchor protein 4 is a major structural component of the fibrous sheath of the sperm flagellum, crucial for motility.[7][8][9] | Downregulation is associated with heat-induced male infertility.[8] Used in combination with other markers to identify rare, intact spermatozoa in men with NOA.[7][10][11] | |
| Sperm DNA Integrity | Sperm DNA Fragmentation (SDF) | Measures the extent of DNA damage in sperm, which can impact fertilization and embryo development.[12][13][14] | High SDF is associated with lower success rates for intrauterine insemination (IUI) and may increase the risk of miscarriage with IVF/ICSI.[12][15] |
Signaling Pathways and Experimental Workflows
To aid in understanding the biological context and experimental approaches for validating these biomarkers, the following diagrams are provided.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of biomarker studies. Below are outlines for key experiments.
Western Blot for ENO4 Detection in Human Sperm
-
Sample Preparation:
-
Isolate spermatozoa from semen samples by density gradient centrifugation.
-
Wash the sperm pellet with PBS.
-
Lyse the sperm cells in RIPA buffer containing protease inhibitors.
-
Determine protein concentration using a BCA assay.[16]
-
-
Gel Electrophoresis:
-
Protein Transfer:
-
Immunodetection:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[18]
-
Incubate the membrane with a primary antibody against ENO4 overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[18]
-
Wash the membrane with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a CCD imager or X-ray film.[17]
-
Immunohistochemistry for ENO4 Localization in Human Sperm
-
Smear Preparation:
-
Prepare a thin smear of washed spermatozoa on a glass slide and allow it to air dry.[20]
-
-
Fixation and Permeabilization:
-
Immunostaining:
-
Visualization:
-
Mount the slide with a mounting medium containing a nuclear counterstain (e.g., DAPI).
-
Visualize the localization of ENO4 using a fluorescence microscope.
-
Conclusion
ENO4 is a promising biomarker for male infertility, particularly asthenozoospermia, grounded in its fundamental role in sperm energy metabolism. The strong phenotype observed in the Eno4 knockout mouse model and the identification of a pathogenic variant in infertile men provide a solid foundation for further investigation.[1][2] However, to establish its clinical utility, large-scale validation studies are imperative to determine its diagnostic accuracy.
In comparison, biomarkers like TEX101 and AKAP4 are more advanced in their clinical validation, with established applications in differentiating types of azoospermia and identifying viable sperm.[6][7] Sperm DNA fragmentation is a widely used functional assay that provides prognostic information for assisted reproductive technologies.[12]
Future research should focus on developing a specific and sensitive assay for human ENO4 and conducting case-control studies to quantify its association with male infertility. Direct comparisons with existing biomarkers in the same patient cohorts will be crucial to define its specific role in the clinical management of male infertility. For drug development professionals, the glycolytic pathway, and ENO4 in particular, may represent a target for therapeutic interventions aimed at improving sperm motility.
References
- 1. A variant in sperm-specific glycolytic enzyme enolase 4 (ENO4) causes human male infertility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Disruption of a Spermatogenic Cell-Specific Mouse Enolase 4 (Eno4) Gene Causes Sperm Structural Defects and Male Infertility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Disruption of a spermatogenic cell-specific mouse enolase 4 (eno4) gene causes sperm structural defects and male infertility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Preclinical Evaluation of TEX101 Protein as a Male Infertility Biomarker and Identification of its Functional Interactome | Semantic Scholar [semanticscholar.org]
- 6. An Emerging Role of TEX101 Protein as a Male Infertility Biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Germ Cell-Specific Proteins AKAP4 and ASPX Facilitate Identification of Rare Spermatozoa in Non-Obstructive Azoospermia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. AKAP4 and heat-induced male infertility - 4BioDx [4biodx.com]
- 9. A pathogenic AKAP4 variant, p.R429H, causes male in/subfertility in humans and mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medrxiv.org [medrxiv.org]
- 11. New diagnostic finds intact sperm in infertile men [asbmb.org]
- 12. Clinical usefulness of sperm DNA fragmentation testing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Clinical utility of sperm DNA fragmentation testing: article overview: Practice Recommendations of Sperm DNA Fragmentation Testing: Expert Commentaries by Invited Authors and Replies by Guest Editors: Contributors from Europe - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Clinical utility of sperm DNA fragmentation testing: concise practice recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Clinical utility of sperm DNA fragmentation testing: practice recommendations based on clinical scenarios - Agarwal - Translational Andrology and Urology [tau.amegroups.org]
- 16. Proteomic Landscape of Human Spermatozoa: Optimized Extraction Method and Application - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bosterbio.com [bosterbio.com]
- 18. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 19. Western Blot Protocols | Antibodies.com [antibodies.com]
- 20. briarpatchbio.com [briarpatchbio.com]
- 21. pubcompare.ai [pubcompare.ai]
- 22. Immunohistochemical staining of human sperm cells in smears from sexual assault cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. tandfonline.com [tandfonline.com]
Comparative Analysis of ENO4 Function Across Species: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the function of Enolase 4 (ENO4), a key glycolytic enzyme, across different species. It is intended for researchers, scientists, and drug development professionals working in the fields of reproductive biology, metabolic disorders, and comparative physiology. This document summarizes key experimental findings, presents detailed protocols for functional assays, and visualizes relevant biological pathways to facilitate a deeper understanding of ENO4's conserved and divergent roles.
Executive Summary
Enolase 4 (ENO4) is a member of the enolase family of glycolytic enzymes, which catalyze the conversion of 2-phospho-D-glycerate to phosphoenolpyruvate. While other enolase isoforms are ubiquitously expressed, ENO4 exhibits a more restricted expression pattern, primarily in the testis and sperm of vertebrates. Emerging evidence highlights its critical and conserved role in sperm motility and male fertility. This guide compares the known functions of ENO4 in representative vertebrate and invertebrate species, providing a framework for future research and potential therapeutic applications.
Comparative Functional Data of ENO4 Orthologs
The following table summarizes the key functional characteristics of ENO4 in different species based on available experimental data.
| Feature | Human (Homo sapiens) | Mouse (Mus musculus) | Razor Clam (Solen grandis) |
| Primary Function | Essential for sperm motility and male fertility[1][2][3]. | Crucial for sperm motility, ATP production, and male fertility[4][5]. Required for the normal assembly of the fibrous sheath in sperm flagella[4][5]. | Implicated in energy metabolism during siphonal autotomy and regeneration. |
| Tissue Expression | Predominantly in testis, specifically in male germ line stem cells[1][3]. | Highly expressed in testis and to some extent in ependyma[6]. | Expressed in various tissues, with notable changes in the siphonal base during regeneration. |
| Subcellular Localization | Sperm principal piece[1][2]. | Associated with the fibrous sheath in the principal piece of the sperm flagellum[4][5]. | Predicted to be a cytoplasmic enzyme. |
| Knockout/Variant Phenotype | A variant in the ENO4 gene is associated with asthenozoospermia (reduced sperm motility) and abnormal sperm morphology, leading to male infertility[1][2][3]. | Knockout of Eno4 results in male infertility, characterized by significantly reduced sperm motility, decreased ATP levels, and structural defects in the sperm flagella[4][5]. | Not yet reported. |
| Protein Interactions | Interacts with HOATZ (C11orf88), a protein required for motile ciliogenesis and flagellar genesis[6]. | Interacts with HOATZ, which is necessary for the processing of ENO4 from a precursor to its mature form[6]. | Not yet characterized. |
Experimental Protocols
Enolase Activity Assay
This protocol is adapted from established methods for measuring enolase activity in cell and tissue lysates.
Materials:
-
Lysis Buffer (e.g., RIPA or NP-40 buffer)
-
Reaction Buffer A (without 2-phosphoglycerate)
-
Reaction Buffer B (with 4.5 mM 2-phosphoglycerate)
-
96-well black, clear-bottom plates
-
Fluorometer
-
Protein concentration assay kit (e.g., Bradford)
Procedure:
-
Sample Preparation:
-
Homogenize tissue or lyse cells in ice-cold Lysis Buffer.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of the supernatant.
-
-
Assay Setup:
-
Dilute the protein lysates to a consistent concentration in Reaction Buffer A.
-
Pipette 100 µL of the diluted lysates into the wells of the 96-well plate.
-
Include a negative control (Reaction Buffer A only) and a positive control (if available).
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding 100 µL of Reaction Buffer B to each well.
-
Immediately place the plate in a fluorometer.
-
-
Data Acquisition and Analysis:
-
Measure the decrease in NADH fluorescence (excitation ~360 nm, emission ~460 nm) every 30 seconds for a defined period.
-
Calculate the rate of the reaction (slope of the fluorescence curve) for each sample.
-
Normalize the enolase activity to the protein concentration of the lysate.
-
Sperm Motility Analysis
This protocol outlines a standard procedure for assessing sperm motility.
Materials:
-
Semen sample
-
Microscope with a heated stage
-
Counting chamber (e.g., Makler chamber)
-
Computer-Assisted Sperm Analysis (CASA) system (optional, for more detailed analysis)
Procedure:
-
Sample Preparation:
-
Allow the semen sample to liquefy at room temperature or 37°C for 20-30 minutes.
-
Gently mix the sample to ensure homogeneity.
-
-
Microscopic Evaluation:
-
Place a small aliquot of the semen sample into the counting chamber.
-
Observe the sample under the microscope at 200x or 400x magnification.
-
Assess the percentage of motile sperm in several different fields of view and calculate the average.
-
-
Categorization of Motility (Manual Method):
-
Categorize sperm motility as follows:
-
Progressive Motility: Sperm moving actively, either linearly or in a large circle.
-
Non-Progressive Motility: Sperm showing tail movement but no forward progression.
-
Immotility: No movement.
-
-
-
Quantitative Analysis (CASA Method):
-
Utilize a CASA system to obtain objective and detailed measurements of sperm motility parameters, including:
-
VCL (Curvilinear Velocity): The total distance moved by the sperm head divided by the time.
-
VSL (Straight-Line Velocity): The straight-line distance from the beginning to the end of the track divided by the time.
-
VAP (Average Path Velocity): The average velocity of the sperm head along its average path.
-
LIN (Linearity): The ratio of VSL to VCL.
-
-
Signaling Pathways and Experimental Workflows
Signaling Pathway of ENO4 in Sperm Motility
The following diagram illustrates a proposed signaling pathway for ENO4's role in regulating sperm motility, based on its function as a glycolytic enzyme and its known interactions. Glycolysis in the sperm flagellum is a primary source of ATP required for dynein motor activity and subsequent flagellar movement.
Caption: Proposed signaling pathway for ENO4 in sperm motility.
Experimental Workflow for Cross-Validation of ENO4 Function
The diagram below outlines a typical experimental workflow for investigating and cross-validating the function of ENO4 in a new species.
Caption: Experimental workflow for ENO4 functional validation.
Conclusion
The available evidence strongly supports a conserved and critical role for ENO4 in male fertility across vertebrate species, primarily through its function in sperm glycolysis and motility. The data from the razor clam suggests a broader role in energy metabolism in invertebrates, although further research is needed to confirm this. The provided protocols and workflows offer a standardized approach for researchers to investigate ENO4 function in other species and to further elucidate its regulatory mechanisms. Future studies focusing on the upstream regulation of ENO4 expression and the identification of its downstream targets will be crucial for a complete understanding of its biological significance and for exploring its potential as a target for fertility treatments or male contraceptives.
References
- 1. Enolase isoforms activities in spermatozoa from men with normospermia and abnormospermia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A variant in sperm-specific glycolytic enzyme enolase 4 (ENO4) causes human male infertility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Disruption of a Spermatogenic Cell-Specific Mouse Enolase 4 (Eno4) Gene Causes Sperm Structural Defects and Male Infertility - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of a Vertebrate-Specific Factor that Processes Flagellar Glycolytic Enolase during Motile Ciliogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Enfortumab Vedotin (EN4): A Comparative Analysis of Efficacy Across Diverse Cancer Types
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of Enfortumab Vedotin (EV), an antibody-drug conjugate (ADC) targeting Nectin-4, across various cancer types. The information is compiled from publicly available clinical trial data and research studies to offer an objective overview for researchers, scientists, and drug development professionals.
Mechanism of Action
Enfortumab Vedotin is a targeted therapy consisting of a fully human monoclonal antibody against Nectin-4, linked to the microtubule-disrupting agent monomethyl auristatin E (MMAE).[1][2][3] Nectin-4 is a cell adhesion protein that is highly expressed in several solid tumors.[4] The binding of EV to Nectin-4 on the cancer cell surface leads to the internalization of the ADC.[1][2][5] Once inside the cell, MMAE is released and disrupts the microtubule network, leading to cell cycle arrest and apoptosis (programmed cell death).[1][2][5]
Nectin-4 Signaling Pathway
Nectin-4 has been shown to play a role in tumor progression through the activation of several signaling pathways, most notably the PI3K/AKT pathway.[6][7][8][9] This pathway is crucial in regulating cell proliferation, survival, and migration. The interaction of Nectin-4 with other cell surface proteins can trigger a cascade of intracellular signals that promote cancer cell growth and metastasis.
Comparative Efficacy of Enfortumab Vedotin
The clinical efficacy of Enfortumab Vedotin has been evaluated in several clinical trials across different cancer types. The following tables summarize the key efficacy data from these studies.
Table 1: Efficacy of Enfortumab Vedotin in Urothelial Carcinoma
| Clinical Trial | Treatment Arm | Number of Patients | Objective Response Rate (ORR) | Complete Response (CR) | Progression-Free Survival (PFS) (Median) | Overall Survival (OS) (Median) |
| EV-301 [10][11][12] | Enfortumab Vedotin | 301 | 40.6% | 4.9% | 5.55 months | 12.91 months |
| Chemotherapy | 307 | 17.9% | 2.7% | 3.71 months | 8.94 months | |
| EV-201 (Cohort 1) [13][14][15] | Enfortumab Vedotin | 125 | 44% | 12% | 5.8 months | 11.7 months |
| EV-201 (Cohort 2) [16] | Enfortumab Vedotin | 89 | 52% | 20% | 5.8 months | 14.7 months |
Table 2: Efficacy of Enfortumab Vedotin in Other Solid Tumors
| Cancer Type | Clinical Trial | Number of Patients | Objective Response Rate (ORR) | Progression-Free Survival (PFS) (Median) | Overall Survival (OS) (Median) |
| Breast Cancer (TNBC) | EV-202[17] | 42 | 19.0% | 3.5 months | 11.8 months |
| Breast Cancer (HR+/HER2-) | EV-202[17] | 45 | 15.6% | 5.4 months | 11.2 months |
| Non-Small Cell Lung Cancer (Non-Squamous) | EV-202[18] | 43 | 14.0% | 4.1 months | 10.5 months |
| Non-Small Cell Lung Cancer (Squamous) | EV-202[18] | 23 | 4.3% | 2.8 months | 8.1 months |
| Head and Neck Cancer | EV-202[19] | 46 | 23.9% | 4.2 months | 12.6 months |
| Pancreatic Cancer | EPIC (Phase II) | - | - | - | - |
Data for the EPIC trial in pancreatic cancer is not yet mature and has not been publicly reported.
Experimental Protocols
The following sections provide an overview of the methodologies for the key clinical trials cited in this guide.
EV-301 Trial Protocol
The EV-301 trial was a randomized, open-label, phase 3 study.[10][11]
-
Patient Population: Adult patients with locally advanced or metastatic urothelial cancer who had previously received a platinum-containing chemotherapy and a PD-1 or PD-L1 inhibitor.[10][20]
-
Intervention: Patients were randomized 1:1 to receive either Enfortumab Vedotin (1.25 mg/kg on days 1, 8, and 15 of each 28-day cycle) or investigator's choice of chemotherapy (docetaxel, paclitaxel, or vinflunine).[11][20]
-
Secondary Endpoints: Progression-Free Survival (PFS), Objective Response Rate (ORR), and safety.[11][20]
EV-201 Trial Protocol
The EV-201 trial was a single-arm, two-cohort, phase 2 study.[13][16]
-
Patient Population:
-
Cohort 1: Patients with locally advanced or metastatic urothelial carcinoma who had been previously treated with both a platinum-containing chemotherapy and a PD-1 or PD-L1 inhibitor.[13]
-
Cohort 2: Patients with locally advanced or metastatic urothelial carcinoma who had not received a platinum-containing chemotherapy and were ineligible for cisplatin, and had previously received a PD-1 or PD-L1 inhibitor.[16]
-
-
Intervention: All patients received Enfortumab Vedotin (1.25 mg/kg on days 1, 8, and 15 of each 28-day cycle).[16]
-
Primary Endpoint: Confirmed Objective Response Rate (ORR) as assessed by blinded independent central review.[16]
-
Secondary Endpoints: Duration of Response (DOR), Disease Control Rate (DCR), PFS, OS, and safety.[21]
EV-202 Trial Protocol
The EV-202 trial is an ongoing, open-label, multi-cohort, phase 2 study.[22][23]
-
Patient Population: Patients with various locally advanced or metastatic solid tumors who have received prior standard-of-care therapies. Cohorts include triple-negative breast cancer (TNBC), hormone receptor-positive/HER2-negative (HR+/HER2-) breast cancer, non-small cell lung cancer (squamous and non-squamous), and head and neck cancer.[17][18]
-
Intervention: Patients receive Enfortumab Vedotin (1.25 mg/kg on days 1, 8, and 15 of each 28-day cycle).[17][22]
-
Primary Endpoint: Confirmed Objective Response Rate (ORR) per RECIST v1.1.[22]
-
Secondary Endpoints: Duration of Response (DOR), Disease Control Rate (DCR), Progression-Free Survival (PFS), Overall Survival (OS), and safety.[17][22]
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for a patient enrolled in a clinical trial for Enfortumab Vedotin.
Conclusion
Enfortumab Vedotin has demonstrated significant efficacy in heavily pre-treated patients with locally advanced or metastatic urothelial carcinoma, establishing it as a key therapeutic option. Its activity in other solid tumors, such as breast and non-small cell lung cancer, is also under investigation, with varying degrees of response observed. The ongoing research will further clarify the role of this Nectin-4 targeting ADC in the broader landscape of cancer therapy. The data presented in this guide is intended to provide a comparative overview to aid in research and development efforts. For complete and detailed information, please refer to the primary publications and clinical trial records.
References
- 1. researchgate.net [researchgate.net]
- 2. What is the mechanism of Enfortumab Vedotin-ejfv? [synapse.patsnap.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. Therapeutic prospects of nectin-4 in cancer: applications and value - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. ascopubs.org [ascopubs.org]
- 11. asco.org [asco.org]
- 12. cancernetwork.com [cancernetwork.com]
- 13. Pivotal Trial of Enfortumab Vedotin in Urothelial Carcinoma After Platinum and Anti-Programmed Death 1/Programmed Death Ligand 1 Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. EV-201: Results of enfortumab vedotin monotherapy for locally advanced or metastatic urothelial cancer previously treated with platinum and immune checkpoint inhibitors. - ASCO [asco.org]
- 15. researchgate.net [researchgate.net]
- 16. Enfortumab vedotin after PD-1 or PD-L1 inhibitors in cisplatin-ineligible patients with advanced urothelial carcinoma (EV‑201): a multicentre, single-arm, phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ascopubs.org [ascopubs.org]
- 18. Enfortumab vedotin in patients with advanced non-small cell lung cancer after disease progression on platinum- and PD-1/PD-L1 inhibitor-containing regimens: Phase 2 international multicenter EV-202 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ascopubs.org [ascopubs.org]
- 20. ascopubs.org [ascopubs.org]
- 21. ascopubs.org [ascopubs.org]
- 22. ClinicalTrials.gov [clinicaltrials.gov]
- 23. researchgate.net [researchgate.net]
Independent Validation of EN4's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the covalent MYC inhibitor, EN4, with alternative therapeutic strategies targeting the MYC oncoprotein. The information presented is collated from peer-reviewed scientific literature to support researchers in their evaluation of emerging cancer therapeutics.
Abstract
The transcription factor MYC is a critical driver of tumorigenesis in a majority of human cancers, yet it has remained an elusive therapeutic target due to its largely disordered structure. The discovery of this compound, a covalent ligand that targets a specific cysteine residue within an intrinsically disordered region of MYC, represents a significant advancement in the direct inhibition of this oncoprotein. This guide summarizes the mechanism of action of this compound, presents available quantitative data on its performance, and compares it with other notable MYC inhibitors. Detailed experimental protocols for key assays are provided to facilitate independent validation and further research.
This compound: A Covalent Inhibitor of MYC
This compound is a novel covalent ligand that directly targets cysteine 171 (C171) of the c-MYC protein.[1][2][3][4] This interaction occurs within a predicted intrinsically disordered region of MYC, a feature that has historically hindered the development of small molecule inhibitors.[1][3]
Mechanism of Action
The binding of this compound to C171 is covalent, leading to a cascade of events that ultimately inhibit MYC's oncogenic activity.[1][2][3][4] The primary mechanism involves the destabilization of the MYC protein, which in turn reduces the thermal stability of both MYC and its binding partner, MAX.[1][3] This destabilization is thought to impair the formation of the MYC/MAX heterodimer, which is essential for binding to E-box DNA consensus sequences and activating the transcription of MYC target genes.[3][4] Consequently, this compound treatment leads to the downregulation of these target genes, resulting in impaired cancer cell proliferation and tumorigenesis.[1][2][3][4] Notably, this compound demonstrates selectivity for c-MYC over other MYC family members, N-MYC and L-MYC.[2][4]
A recent study has also suggested that this compound's destabilization of MYC may lead to its proteasome-dependent degradation.[5]
Comparative Analysis of MYC Inhibitors
The pursuit of clinically effective MYC inhibitors has led to the development of various strategies, both direct and indirect. The following table provides a comparative overview of this compound and other key MYC inhibitors.
| Inhibitor | Target/Mechanism | Reported IC50/Kd | Selectivity | Development Stage | Key References |
| This compound | Covalent inhibitor of c-MYC (Cys171); destabilizes MYC/MAX | IC50 = 6.7 µM (E-box binding); IC50 = 2.8 µM (luciferase reporter)[4] | Selective for c-MYC over N-MYC and L-MYC[2][4] | Preclinical | Boike et al., 2021[3] |
| Omomyc (OMO-103) | Mini-protein that disrupts MYC/MAX dimerization and DNA binding | Kd of Omomyc homodimer = nM range[6] | Pan-MYC inhibitor | Phase I Clinical Trial[7] | Soucek et al., 1998; Beaulieu et al., 2019[7] |
| JQ1 | BET bromodomain inhibitor; indirectly inhibits MYC transcription | - | Broad effects on gene transcription | Preclinical/Clinical Trials (analogs) | Delmore et al., 2011; Mertz et al., 2011[8] |
| 10058-F4 | Small molecule inhibitor of MYC/MAX dimerization | - | - | Preclinical | Yin et al., 2003 |
| 10074-G5 | Small molecule inhibitor of MYC/MAX dimerization | - | - | Preclinical | Yin et al., 2003 |
| MYCMI-6 | Small molecule inhibitor of MYC/MAX dimerization | Binds to MYC bHLHZip domain at low µM concentrations[6] | Selective for MYC family | Preclinical | Wang et al., 2013[6] |
| KJ-Pyr-9 | Small molecule inhibitor of MYC/MAX dimerization | Kd = 6.5 nM[9] | - | Preclinical | Hart et al., 2014[9] |
Signaling Pathway and Experimental Workflows
To visually represent the mechanism of action and experimental approaches, the following diagrams have been generated using the DOT language.
Caption: Simplified MYC signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for the validation of this compound's mechanism of action.
Detailed Experimental Protocols
The following are summarized protocols for key experiments as described in the primary literature for the characterization of this compound. For full details, please refer to the original publication by Boike et al., 2021.
MYC/MAX DNA Binding Inhibition Assay (In Vitro)
-
Protein Preparation : Purified recombinant human MYC/MAX complex is used.
-
Assay Principle : An ELISA-based assay is employed to measure the binding of the MYC/MAX complex to its DNA consensus sequence (E-box).
-
Procedure :
-
A 96-well plate is coated with the E-box DNA sequence.
-
The MYC/MAX complex is pre-incubated with varying concentrations of this compound or a vehicle control (DMSO).
-
The protein-compound mixture is added to the DNA-coated wells and incubated to allow for binding.
-
The plate is washed to remove unbound protein.
-
Primary antibodies against MYC or MAX are added, followed by a secondary HRP-conjugated antibody.
-
A colorimetric substrate is added, and the absorbance is measured to quantify the amount of bound MYC/MAX complex.
-
-
Data Analysis : The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the this compound concentration.
MYC Luciferase Reporter Assay (In Cellulo)
-
Cell Line : A suitable cancer cell line (e.g., HEK293T) is used.
-
Assay Principle : This assay measures the transcriptional activity of MYC by using a reporter plasmid containing a luciferase gene under the control of a promoter with multiple E-box sequences.
-
Procedure :
-
Cells are co-transfected with the MYC-responsive luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization).
-
After transfection, cells are treated with a range of concentrations of this compound or a vehicle control.
-
Following treatment, cell lysates are prepared, and luciferase activity is measured using a luminometer.
-
-
Data Analysis : The firefly luciferase signal is normalized to the Renilla luciferase signal. The IC50 value is determined by plotting the normalized luciferase activity against the this compound concentration.
Cellular Thermal Shift Assay (CETSA)
-
Cell Line : A cancer cell line expressing endogenous MYC (e.g., 231MFP breast cancer cells) is used.
-
Assay Principle : CETSA assesses the thermal stability of a protein in its native cellular environment. Ligand binding typically increases the thermal stability of the target protein.
-
Procedure :
-
Cells are treated with this compound or a vehicle control.
-
The treated cells are heated to a range of temperatures.
-
After heating, the cells are lysed, and the soluble fraction is separated from the aggregated, denatured proteins by centrifugation.
-
The amount of soluble MYC and MAX protein at each temperature is quantified by Western blotting.
-
-
Data Analysis : A melting curve is generated by plotting the amount of soluble protein against the temperature. A shift in the melting curve to a higher temperature in the this compound-treated samples indicates target engagement.
Conclusion and Future Directions
This compound represents a promising lead compound for the direct and covalent inhibition of the MYC oncoprotein. Its unique mechanism of targeting an intrinsically disordered region opens new avenues for drug discovery against previously "undruggable" targets. While the initial characterization of this compound is robust, further independent validation is crucial. As of late 2025, published independent validation studies specifically using this compound are limited, which is expected for a compound first described in 2021. Future research should focus on confirming the mechanism of action of this compound in a broader range of cancer models, exploring its potential for combination therapies, and further optimizing its pharmacological properties. The comparative data provided in this guide serves as a valuable resource for researchers navigating the dynamic landscape of MYC-targeted cancer therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. c-Myc and Cancer Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Taking the Myc out of cancer: toward therapeutic strategies to directly inhibit c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rethinking MYC inhibition: a multi-dimensional approach to overcome cancer’s master regulator - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The long journey to bring a Myc inhibitor to the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Strategies to Inhibit Myc and Their Clinical Applicability [frontiersin.org]
Comparative Proteomics of Wild-Type vs. ENO4-Deficient Cells: A Hypothetical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the latest literature surveys, a direct comparative proteomic study of wild-type versus ENO4-deficient cells has not been published. The following guide is a hypothetical construct based on established proteomic methodologies and the known functions of the enolase family, intended to serve as a framework for such future investigations.
Introduction
Enolase 4 (ENO4) is a member of the enolase superfamily, which are crucial glycolytic enzymes. While other enolases are well-characterized, the specific roles of ENO4 are less understood, though it is predicted to have phosphopyruvate hydratase activity and be involved in the glycolytic process.[1] Studies have associated ENO4 with sperm motility and male infertility, suggesting functions beyond core metabolism.[2][3]
This guide outlines a hypothetical comparative proteomic study to elucidate the molecular consequences of ENO4 deficiency. By comparing the proteome of wild-type cells with that of ENO4-deficient cells, researchers can identify differentially expressed proteins and affected signaling pathways. This information is critical for understanding the specific functions of ENO4 and for identifying potential therapeutic targets.
Quantitative Proteomic Data Summary
The following table represents hypothetical data from a quantitative proteomic analysis (e.g., using Tandem Mass Tagging or Label-Free Quantification) comparing wild-type and ENO4-deficient cells. Proteins have been categorized based on their primary biological process. Fold change indicates the relative abundance of the protein in ENO4-deficient cells compared to wild-type.
| Protein ID (UniProt) | Gene | Protein Name | Biological Process | Fold Change (ENO4-deficient/Wild-Type) | p-value |
| P06733 | ENO1 | Enolase 1 | Glycolysis, Warburg Effect | 1.8 | <0.05 |
| P13929 | ENO2 | Enolase 2 | Glycolysis, Neuronal Function | 1.5 | <0.05 |
| P00924 | PGAM1 | Phosphoglycerate mutase 1 | Glycolysis | 1.3 | >0.05 |
| Q9H2A4 | HOATZ | HOATZ protein | Ciliogenesis, Protein Transport | -2.5 | <0.01 |
| P60709 | ACTB | Actin, cytoplasmic 1 | Cytoskeleton, Cell Motility | -1.9 | <0.05 |
| Q9Y2P5 | SPAG17 | Sperm associated antigen 17 | Flagellar assembly | -3.1 | <0.01 |
| P62258 | TUBA1A | Tubulin alpha-1A chain | Cytoskeleton, Cilia/Flagella | -2.2 | <0.05 |
| Q13509 | PIK3R1 | PI3-kinase regulatory subunit alpha | PI3K/Akt Signaling Pathway | -1.7 | <0.05 |
| P42336 | AKT1 | RAC-alpha serine/threonine-protein kinase | PI3K/Akt Signaling Pathway | -1.6 | <0.05 |
| P31749 | GSK3B | Glycogen synthase kinase-3 beta | Wnt/Beta-catenin Signaling | 1.4 | >0.05 |
Experimental Protocols
A detailed methodology is crucial for the reproducibility of proteomic studies.
1. Cell Culture and ENO4 Knockout:
-
HEK293T or a relevant spermatogenic cell line would be cultured under standard conditions.
-
ENO4 deficiency would be induced using CRISPR/Cas9 gene editing to create a stable knockout cell line.
-
Wild-type (WT) and ENO4-deficient (KO) cells would be grown in parallel for multiple biological replicates.
2. Protein Extraction and Digestion:
-
Cells are harvested and lysed in a buffer containing detergents and protease inhibitors.
-
Protein concentration is determined using a Bradford or BCA assay.
-
Equal amounts of protein from each sample are reduced, alkylated, and then digested overnight with sequencing-grade trypsin.
3. Peptide Labeling and Fractionation (for TMT-based quantification):
-
Digested peptides from each sample are labeled with a unique Tandem Mass Tag (TMT) isobaric label.
-
Labeled peptides are combined and then fractionated using high-pH reversed-phase liquid chromatography to reduce sample complexity.
4. LC-MS/MS Analysis:
-
Peptide fractions are analyzed by nano-liquid chromatography coupled to a high-resolution mass spectrometer (e.g., Orbitrap).
-
The mass spectrometer is operated in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode.
5. Data Analysis:
-
Raw mass spectrometry data is processed using a software suite like Proteome Discoverer, MaxQuant, or similar.
-
Peptide identification is performed by searching against a human protein database (e.g., UniProt).
-
For quantitative analysis, reporter ion intensities (for TMT) or precursor ion intensities (for Label-Free) are used to determine relative protein abundance.
-
Statistical analysis is performed to identify proteins that are significantly differentially expressed between wild-type and ENO4-deficient cells (typically a fold-change cutoff of >1.5 or <0.67 and a p-value <0.05).
-
Bioinformatic analysis, including Gene Ontology (GO) and pathway enrichment (e.g., KEGG, Reactome), is used to determine the biological processes and signaling pathways affected by ENO4 deficiency.
Visualizations
Experimental Workflow
Caption: A generalized workflow for the comparative proteomic analysis of wild-type versus ENO4-deficient cells.
Hypothetical Signaling Pathway Affected by ENO4 Deficiency
Based on the known roles of enolases in glycolysis and the potential for non-glycolytic functions, a deficiency in ENO4 could plausibly impact signaling pathways that are sensitive to metabolic state or that involve proteins with dual roles. The PI3K/Akt pathway is one such critical pathway involved in cell survival, proliferation, and metabolism.
Caption: Hypothetical impact of ENO4 deficiency on the PI3K/Akt signaling pathway.
References
Safety Operating Guide
Essential Guide to the Proper Disposal of EN4, a Covalent c-MYC Inhibitor
For researchers, scientists, and drug development professionals, the safe handling and disposal of laboratory chemicals are paramount. This guide provides essential safety and logistical information for the proper disposal of EN4, a covalent ligand that targets cysteine 171 (C171) of the c-MYC oncoprotein. Adherence to these procedures is critical to ensure personal safety and environmental protection.
Understanding the Hazard Profile of this compound
Quantitative Data Summary
For clarity and easy reference, the following table summarizes key information related to this compound.
| Identifier | Value | Source |
| Chemical Name | This compound | MedchemExpress |
| Molecular Formula | C₂₅H₂₄N₂O₄ | Sigma-Aldrich |
| Target | Cysteine 171 (C171) of c-MYC | MedchemExpress |
| Primary Hazard | Potential biological activity, toxicity to aquatic life | [1] |
| Disposal Method | Incineration via a licensed hazardous waste hauler | [1] |
Experimental Protocols: Disposal of this compound Waste
The following step-by-step protocol outlines the proper disposal procedure for this compound waste, including contaminated labware and solutions.
1. Waste Segregation and Collection:
-
Solid Waste: All solid waste contaminated with this compound, such as pipette tips, gloves, weigh boats, and empty vials, must be collected in a dedicated, clearly labeled hazardous waste container. The container should be made of a compatible material (e.g., high-density polyethylene) and have a secure lid.
-
Liquid Waste: All solutions containing this compound, including unused stock solutions, experimental media, and rinsates, must be collected in a separate, labeled hazardous liquid waste container. Do not mix this compound waste with other chemical waste streams unless compatibility has been verified.
-
Sharps Waste: Needles, syringes, or any other sharp objects contaminated with this compound should be disposed of in a designated sharps container that is also labeled as containing hazardous chemical waste.
2. Labeling of Waste Containers:
-
All waste containers must be clearly labeled with the words "Hazardous Waste."
-
The label must include the full chemical name ("this compound, c-MYC inhibitor") and the primary hazard(s) (e.g., "Toxic," "Biohazard" if applicable).
-
The accumulation start date and the name of the principal investigator or laboratory must also be clearly visible.
3. Storage of Hazardous Waste:
-
Store this compound waste containers in a designated and secure satellite accumulation area within the laboratory.
-
Ensure secondary containment is in place to prevent spills.
-
Keep waste containers closed at all times, except when adding waste.
4. Scheduling Waste Pickup:
-
Once the waste container is full or has been in accumulation for the maximum allowable time per institutional and local regulations, arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Do not dispose of any this compound waste down the drain or in the regular trash[1].
5. Decontamination of Work Surfaces:
-
After handling this compound, thoroughly decontaminate all work surfaces (e.g., fume hood, benchtop) with an appropriate solvent (e.g., 70% ethanol), followed by a cleaning agent.
-
All materials used for decontamination, such as wipes, must be disposed of as solid hazardous waste.
Visualizing the this compound Disposal Workflow
The following diagram illustrates the logical flow of the this compound disposal procedure, from point of generation to final disposal.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
